C3a (70-77)
Descripción
BenchChem offers high-quality C3a (70-77) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C3a (70-77) including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C35H61N13O10 |
|---|---|
Peso molecular |
823.9 g/mol |
Nombre IUPAC |
2-[2-[[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C35H61N13O10/c1-17(2)10-23(46-32(55)25(12-21-13-39-16-42-21)47-33(56)26(15-49)48-28(51)19(5)36)30(53)41-14-27(50)44-24(11-18(3)4)31(54)43-20(6)29(52)45-22(34(57)58)8-7-9-40-35(37)38/h13,16-20,22-26,49H,7-12,14-15,36H2,1-6H3,(H,39,42)(H,41,53)(H,43,54)(H,44,50)(H,45,52)(H,46,55)(H,47,56)(H,48,51)(H,57,58)(H4,37,38,40) |
Clave InChI |
LYTNSBOBASKUDN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)N |
Origen del producto |
United States |
Foundational & Exploratory
The Multifaceted Functions of the C3a (70-77) Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a cornerstone of innate immunity, plays a critical role in host defense and the inflammatory response. Upon activation, the central component C3 is cleaved into C3a and C3b. C3a, a 77-amino acid anaphylatoxin, exerts a wide range of biological effects through its interaction with the C3a receptor (C3aR), a G protein-coupled receptor (GPCR). The C-terminal octapeptide of C3a, designated as C3a (70-77) with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, has been identified as the active site of the parent molecule.[1][2] While possessing approximately 1-2% of the biological activity of the full-length C3a protein, this synthetic peptide has proven to be a valuable tool for elucidating the specific functions and signaling pathways mediated by C3aR activation.[1][3] This technical guide provides an in-depth overview of the functions of the C3a (70-77) peptide, including its signaling mechanisms, key biological activities, and the experimental methodologies used for its characterization.
Core Functions and Biological Activities
The C3a (70-77) peptide elicits a spectrum of physiological responses primarily associated with inflammation and cellular activation. These activities are initiated through its specific binding to the C3a receptor.[1] The primary functions include:
-
Smooth Muscle Contraction: C3a (70-77) induces the contraction of smooth muscle tissues, such as the guinea pig ileum and uterus.[1][4] This effect is largely mediated by the release of histamine (B1213489) from mast cells.[5]
-
Increased Vascular Permeability: The peptide enhances vascular permeability in the skin, leading to the leakage of plasma and the formation of edema.[1][6] This is a key event in the inflammatory response, allowing for the influx of immune cells and mediators to the site of injury or infection.
-
Mast Cell Degranulation and Histamine Release: C3a (70-77) is a potent secretagogue for mast cells, triggering their degranulation and the release of pre-formed inflammatory mediators, most notably histamine.[1][7]
-
Modulation of Lymphocyte Function: The peptide has been shown to modulate the function of human lymphocytes. Specifically, it inhibits the generation of leukocyte inhibitory factor (LIF) by mitogen- or antigen-stimulated mononuclear leukocytes in a concentration-dependent manner.[1][8][9]
Quantitative Data Summary
The biological activities of C3a (70-77) have been quantified in various experimental systems. The following tables summarize the key quantitative data available.
| Biological Activity | Species/Cell Type | Assay | Key Quantitative Data | Reference(s) |
| General Potency | - | - | 1-2% of the biological activity of native C3a. | [1] |
| Histamine Release | Human Basophils | In vitro histamine release assay | One-fifth as active as native C3a on a molar basis. | [10] |
| LIF Inhibition | Human Mononuclear Leukocytes | LIF generation assay | Significant inhibition at concentrations of 10-7 M or higher; >75% inhibition at 10-6 M. 50% inhibition of LIF generation at 10-8 M with PHA or Con A as stimulus. | [1][8][9] |
| Smooth Muscle Contraction | Guinea Pig Ileum | In vitro muscle strip contraction | A synthetic nonapeptide analog [C3a-(70-77)-Gly] was ~1% as active as the octapeptide. | [2] |
Signaling Pathways of C3a (70-77)
The binding of C3a (70-77) to the C3a receptor initiates a cascade of intracellular signaling events. While the specific signaling pathways for the octapeptide are not as extensively characterized as for the full-length C3a, the available evidence strongly suggests a shared mechanism involving G protein coupling and downstream effector activation. The primary signaling pathway is mediated by a pertussis toxin-sensitive G protein, Gαi.[11][12]
Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[13] Concurrently, C3aR activation triggers the activation of Phospholipase C-β (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 induces the release of calcium (Ca2+) from intracellular stores, leading to a rapid increase in cytosolic Ca2+ concentration.[11] DAG, in conjunction with elevated Ca2+, activates Protein Kinase C (PKC).[14]
Furthermore, C3aR signaling has been shown to activate the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK)1/2 pathways.[11][13] The activation of these pathways is crucial for mediating many of the downstream cellular responses to C3a (70-77), including cell proliferation, survival, and inflammatory gene expression.[15][16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Innate Immunity and Resistance to Tolerogenesis in Allotransplantation [frontiersin.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. (Trp63,Trp64)-C3a (63-77) Peptide|C3a Agonist [benchchem.com]
- 7. Complement peptides C3a- and C5a-induced mediator release from dissociated human skin mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Modulation of human lymphocyte function by C3a and C3a(70-77) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anaphylatoxin-induced histamine release with human leukocytes: studies of C3a leukocyte binding and histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Mitochondrial C3a Receptor Activation in Oxidatively Stressed Epithelial Cells Reduces Mitochondrial Respiration and Metabolism [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. C3a Receptor Inhibition Protects Brain Endothelial Cells Against Oxygen-glucose Deprivation/Reperfusion [en-journal.org]
- 16. How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer? - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Mechanism of Action of C3a (70-77)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a cornerstone of innate immunity, orchestrates a complex cascade of proteolytic events to eliminate pathogens and damaged cells. A key mediator in this cascade is the anaphylatoxin C3a, a 77-amino acid peptide cleaved from complement component C3. The C-terminal octapeptide of C3a, corresponding to residues 70-77 (Ala-Ser-His-Leu-Gly-Leu-Ala-Arg), is a biologically active fragment that retains a subset of the functions of its parent molecule. While possessing only 1-2% of the full biological activity of C3a, C3a(70-77) serves as a valuable tool for dissecting the specific interactions and signaling events mediated by the C-terminus of C3a. This technical guide provides a comprehensive overview of the mechanism of action of C3a(70-77), detailing its interaction with the C3a receptor, the subsequent intracellular signaling cascades, and its physiological effects, supported by experimental data and protocols.
Core Mechanism: Interaction with the C3a Receptor (C3aR)
C3a(70-77) exerts its biological effects primarily through its interaction with the C3a receptor (C3aR), a class A G protein-coupled receptor (GPCR).[1] C3aR is expressed on a variety of immune cells, including mast cells, monocytes, and lymphocytes, as well as on endothelial and smooth muscle cells.[2][3] The binding of C3a(70-77) to C3aR is a critical initiating event that triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways.
While specific binding affinity data for the C3a(70-77) peptide is not extensively reported, studies on longer C-terminal fragments of C3a provide insights into the binding characteristics. For instance, a synthetic 15-residue peptide, C3a(63-77), exhibited a pEC50 of 5.9 in a binding assay.[4] It is established that peptides derived from the carboxyl-terminus of C3a act as full agonists at the C3aR, albeit with significantly lower binding affinity and potency compared to the full-length C3a protein.[3]
Intracellular Signaling Pathways
Upon agonist binding, C3aR couples to heterotrimeric G proteins, initiating a cascade of intracellular events. The primary signaling pathways activated by C3a(70-77) are mediated by the Gαi and Gα12/13 subunits.[1][5]
Gαi-Mediated Pathway:
-
Inhibition of Adenylyl Cyclase: Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] This modulation of cAMP can influence a variety of cellular processes, including gene transcription and cell activation.
-
PI3K/Akt Pathway Activation: Gαi can also activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in cell survival, proliferation, and differentiation.[1][6]
Gα12/13-Mediated Pathway:
-
Phospholipase C (PLC) Activation: C3aR activation can lead to the stimulation of phospholipase C (PLC).[7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[5][7] This rapid increase in intracellular Ca2+ is a key signaling event that mediates many of the downstream effects of C3a(70-77), such as smooth muscle contraction and mast cell degranulation.
-
Protein Kinase C (PKC) Activation: DAG, in conjunction with elevated intracellular Ca2+, activates protein kinase C (PKC).[7] PKC, in turn, can phosphorylate a variety of downstream targets, including components of the MAPK/ERK pathway.
MAPK/ERK Pathway Activation: Both Gαi and Gα12/13 signaling can converge on the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[1][6] Activation of the ERK1/2 cascade is a common downstream event following C3aR stimulation and is involved in regulating gene expression, cell proliferation, and inflammation.[8][9]
Physiological Effects and Experimental Evidence
The activation of the aforementioned signaling pathways by C3a(70-77) translates into several measurable physiological effects.
Quantitative Data Summary
| Biological Activity | Peptide | Cell Type/Tissue | Effective Concentration / IC50/EC50 | Reference |
| Inhibition of LIF Generation | C3a(70-77) | Human Mononuclear Leukocytes | Significant at ≥ 10⁻⁷ M | [9] |
| Intracellular Ca²⁺ Mobilization | C3a(70-77) | RAW264.7 Macrophages | 1 µM | [5][10] |
| Smooth Muscle Contraction | C3a(70-77) | Guinea Pig Ileum | Possesses 1-2% of C3a activity | [11] |
| ERK1/2 Phosphorylation | C3a | CHO-C3aR cells | Protocol available | [8][9] |
| β-arrestin Recruitment (for C3a(63-77)) | C3a(63-77) | HTLA cells | EC50 ≈ 3 µM | [12] |
Detailed Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol is adapted from studies on RAW264.7 murine macrophage cells.[5][10]
Objective: To measure the increase in intracellular calcium concentration in response to C3a(70-77) stimulation.
Materials:
-
RAW264.7 cells
-
96-well black-walled, clear-bottom plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
FLUO-4 NW Calcium Assay Kit
-
Hank's Balanced Salt Solution (HBSS)
-
C3a(70-77) peptide
-
Automated injector system or multi-channel pipette
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells at a density of 40,000 cells/well in a 96-well plate and culture for 48 hours to reach 90-100% confluency.
-
Dye Loading:
-
Remove the culture medium.
-
Incubate the cells with FLUO-4 NW dye loading solution for 40 minutes at 37°C and 5% CO₂.
-
-
Calcium Measurement:
-
Monitor baseline fluorescence every 0.5 seconds for 20 seconds using a fluorescence plate reader (excitation/emission ≈ 485/535 nm).
-
Inject a solution of C3a(70-77) (final concentration 1 µM) into the wells.
-
Immediately continue to measure fluorescence intensity every 0.5 seconds for at least 60 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
The response can be normalized to the baseline (ΔF/F_baseline).
-
ERK1/2 Phosphorylation Assay
This protocol is based on a cell-based screening assay for complement receptor activation.[8][9]
Objective: To quantify the phosphorylation of ERK1/2 in response to C3a(70-77) as a measure of C3aR activation.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human C3aR (CHO-C3aR)
-
Cell culture and assay media
-
C3a(70-77) peptide
-
Reagents for cell lysis and protein quantification
-
Primary antibody against phospho-ERK1/2 (pERK1/2)
-
Secondary antibody conjugated to a detectable label (e.g., HRP)
-
ELISA plate reader or Western blot imaging system
Procedure:
-
Cell Culture and Seeding: Culture CHO-C3aR cells and seed them in an appropriate plate format (e.g., 96-well plate).
-
Pharmacological Assay:
-
Starve the cells in low-serum medium overnight.
-
Treat the cells with various concentrations of C3a(70-77) for a defined period (e.g., 5-15 minutes).
-
-
Cell Lysis: Lyse the cells to release intracellular proteins.
-
Detection of pERK1/2:
-
ELISA-based: Use a sandwich ELISA kit to capture total ERK1/2 and detect the phosphorylated form with a specific antibody.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against pERK1/2 and total ERK1/2 for normalization.
-
-
Data Analysis: Quantify the pERK1/2 signal and normalize it to the total ERK1/2 signal or total protein content.
Inhibition of Leukocyte Inhibitory Factor (LIF) Generation
This protocol is based on the description of C3a(70-77) inhibiting LIF generation in human mononuclear leukocytes.[9]
Objective: To assess the inhibitory effect of C3a(70-77) on the production of LIF by stimulated lymphocytes.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
Mitogen (e.g., Phytohemagglutinin, PHA) or specific antigen
-
C3a(70-77) peptide
-
96-well culture plates
-
LIF ELISA kit
Procedure:
-
Cell Isolation: Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation:
-
Resuspend PBMCs in culture medium.
-
Plate the cells in a 96-well plate.
-
Add the mitogen (e.g., PHA) to stimulate LIF production.
-
Concurrently, add different concentrations of C3a(70-77) (e.g., 10⁻⁸ M to 10⁻⁶ M) to the respective wells.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
-
LIF Measurement: Quantify the concentration of LIF in the supernatants using a commercial LIF ELISA kit according to the manufacturer's instructions.[1][13]
-
Data Analysis: Calculate the percentage of inhibition of LIF generation by C3a(70-77) compared to the stimulated control without the peptide.
Guinea Pig Ileum Smooth Muscle Contraction Assay
This is a classical bioassay for anaphylatoxin activity.[14][15]
Objective: To measure the contractile response of guinea pig ileal smooth muscle to C3a(70-77).
Materials:
-
Guinea pig ileum
-
Organ bath with Krebs-bicarbonate solution, maintained at 37°C and gassed with 95% O₂/5% CO₂
-
Isotonic force transducer and recording system
-
C3a(70-77) peptide
-
Acetylcholine (B1216132) or histamine (B1213489) (as positive controls)
Procedure:
-
Tissue Preparation: Isolate a segment of the terminal ileum from a guinea pig and mount it in the organ bath under a resting tension (e.g., 0.5-1 g).
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washing with fresh Krebs solution.
-
Contraction Measurement:
-
Construct a cumulative concentration-response curve by adding increasing concentrations of C3a(70-77) to the organ bath.
-
Record the resulting muscle contraction using the isotonic transducer.
-
Wash the tissue thoroughly between additions and allow it to return to baseline.
-
-
Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by a standard agonist like acetylcholine or histamine.
Conclusion
The C3a(70-77) octapeptide, while less potent than its parent molecule, provides a focused tool to investigate the C-terminal-mediated functions of C3a. Its mechanism of action is centered on the activation of the G protein-coupled receptor, C3aR, leading to the engagement of Gαi and Gα12/13 signaling pathways. These pathways culminate in the modulation of intracellular cAMP, mobilization of calcium, and activation of the MAPK/ERK cascade, ultimately resulting in diverse physiological responses such as smooth muscle contraction and modulation of cytokine production. The experimental protocols detailed herein provide a framework for researchers to further explore the nuanced roles of C3a and its fragments in health and disease, paving the way for the development of novel therapeutic strategies targeting the complement system.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. C3a receptor | Complement peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. frontiersin.org [frontiersin.org]
- 6. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. C3a (70-77) - 1 mg [anaspec.com]
- 12. The TLQP-21 Peptide Activates the G-protein-coupled receptor C3aR1 via a Folding-upon-Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nebiolab.com [nebiolab.com]
- 14. C3a-induced contraction of guinea pig ileum consists of two components: fast histamine-mediated and slow prostanoid-mediated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of C3a (70-77) with the C3a Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the C-terminal octapeptide of C3a, C3a (70-77), and its cognate G protein-coupled receptor, the C3a receptor (C3aR). This interaction, while of lower affinity than the full-length C3a protein, is crucial for understanding the minimal structural requirements for C3aR activation and for the development of novel therapeutic agents targeting the complement system.
Introduction
The complement system is a critical component of innate immunity, and its activation leads to the generation of potent inflammatory mediators, including the anaphylatoxin C3a. C3a exerts its effects by binding to the C3a receptor (C3aR), a class A G protein-coupled receptor (GPCR). The C-terminal region of C3a is essential for its biological activity, with the octapeptide C3a (70-77) (Sequence: ASHLGLAR) representing the minimal fragment capable of eliciting C3aR-mediated responses, albeit with significantly reduced potency compared to the full-length protein.[1] This guide delves into the quantitative aspects of this interaction, details the experimental protocols used to study it, and visualizes the key signaling pathways involved.
Quantitative Data on Ligand-Receptor Interaction
The interaction of ligands with the C3a receptor is quantified through various parameters, including binding affinity (Kd, Ki) and functional potency (EC50, IC50). While extensive quantitative data for the C3a (70-77) peptide is limited, the following tables summarize the available information for key ligands, providing a comparative context.
Table 1: Binding Affinity of Ligands for the C3a Receptor
| Ligand | Receptor Species | Cell Type/System | Assay Type | Kd/Ki | Reference |
| Human C3a | Human | HMC-1 cells | Radioligand Binding ([¹²⁵I]C3a) | pKd 8.4 (Kd 3.85 nM) | [2] |
| Eu-DTPA-hC3a | Human | HEK293 cells expressing hC3aR | Saturation Binding | pKd 8.1 (Kd 8.7 nM) | [2] |
| Oryzatensin | Guinea Pig | Ileum membranes | Radioreceptor Assay | IC50 = 44 µM | [3] |
| WWGKKYRASKLGLAR | Human | - | Binding Assay | pEC₅₀ 5.9 | [2] |
Table 2: Functional Potency of Ligands at the C3a Receptor
| Ligand | Receptor Species | Cell Type | Functional Assay | EC50/IC50 | Reference |
| Human C3a | Human | RBL-2H3 cells expressing hC3aR | Calcium Mobilization | pEC50 9.6 (EC50 0.24 nM) | [2] |
| C3a (70-77) | - | - | General Biological Activity | 1-2% of full-length C3a | [1] |
| Peptide Agonist (E7) | Human | - | Calcium Mobilization | pEC50 8.7 (EC50 2 nM) | [2] |
| Designed Agonist (SQ110-4) | Rat | RBL cells with C3aR | Degranulation | EC50 = 25.3 nM | [4] |
| Designed Agonist (SQ060-4) | Rat | RBL cells with C3aR | Degranulation | EC50 = 66.2 nM | [4] |
| Designed Partial Agonist (SQ007-5) | Rat | RBL cells with C3aR | Degranulation | IC50 = 15.4 nM | [4] |
| Designed Partial Agonist (SQ002-5) | Rat | RBL cells with C3aR | Degranulation | IC50 = 26.1 nM | [4] |
| SB290157 (Antagonist) | Human | HMDM | Inhibition of Ca²⁺ Release | - | [2] |
HMDM: Human Monocyte-Derived Macrophages; RBL: Rat Basophilic Leukemia; HMC-1: Human Mast Cell Line; HEK293: Human Embryonic Kidney 293 cells.
C3a Receptor Signaling Pathways
Upon binding of an agonist, such as C3a or C3a (70-77), the C3aR undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathways involve coupling to heterotrimeric G proteins, principally of the Gi and Gq families.
-
Gαi Pathway: Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gαq Pathway: Activation of the Gq pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).
-
Downstream Effects: These initial signaling events lead to the activation of downstream kinases, most notably the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Activation of these pathways culminates in various cellular responses, including chemotaxis, degranulation, and changes in gene expression.
Caption: C3aR signaling pathways upon ligand binding.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of C3a (70-77) with the C3a receptor.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a ligand for its receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably or transiently expressing the human C3a receptor (e.g., HEK293, CHO, or RBL-2H3 cells).
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a suitable binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a fixed concentration of radiolabeled C3a (e.g., [¹²⁵I]C3a).
-
Add increasing concentrations of the unlabeled competitor ligand (C3a (70-77)).
-
For total binding, add only the radiolabeled ligand. For non-specific binding, add a high concentration of unlabeled C3a.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Dry the filter plate and add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
Caption: Workflow for a calcium mobilization assay.
Detailed Protocol:
-
Cell Preparation:
-
Seed C3aR-expressing cells into a black, clear-bottom 96-well plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
-
Wash the cells to remove excess dye.
-
-
Assay Performance:
-
Place the plate in a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of C3a (70-77) or a positive control (e.g., full-length C3a or ATP) to the wells.
-
Immediately begin recording fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak response against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAPK signaling pathway by detecting the phosphorylation of ERK1 and ERK2.
Caption: Workflow for an ERK1/2 phosphorylation assay.
Detailed Protocol:
-
Cell Culture and Stimulation:
-
Seed C3aR-expressing cells in a multi-well plate and grow to confluence.
-
Serum-starve the cells overnight to reduce basal ERK phosphorylation.
-
Stimulate the cells with varying concentrations of C3a (70-77) for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry.
-
Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample.
-
Plot the normalized p-ERK1/2 levels against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Chemotaxis Assay
This assay assesses the ability of a ligand to induce directed cell migration.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. C3a receptor | Complement peptide receptors | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. scispace.com [scispace.com]
- 4. De Novo Peptide Design with C3a Receptor Agonist and Antagonist Activities: Theoretical Predictions and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physiological Role of C3a (70-77) in Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a cornerstone of innate immunity, plays a dual role in host defense and the inflammatory response. Upon activation, the central component C3 is cleaved into C3a and C3b. C3a, a 77-amino acid anaphylatoxin, is a potent inflammatory mediator. This guide focuses on the C-terminal octapeptide of C3a, fragment C3a (70-77) with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, which retains a fraction of the biological activity of the parent molecule and serves as a valuable tool for dissecting the complexities of complement-driven inflammation. While possessing only 1-2% of the activity of full-length C3a, this synthetic peptide can induce a range of pro-inflammatory responses, including mast cell degranulation and smooth muscle contraction.[1][2] This guide provides a comprehensive overview of the physiological role of C3a (70-77) in inflammation, its signaling pathways, and detailed experimental protocols for its study.
Physiological Role of C3a (70-77) in Inflammation
C3a (70-77) exerts its effects by binding to the C3a receptor (C3aR), a G protein-coupled receptor (GPCR).[3] This interaction initiates a cascade of intracellular events that contribute to the inflammatory process. The binding is thought to involve the C-terminal arginine residue, which is essential for its activity.[1][3]
Key Inflammatory Activities:
-
Mast Cell Degranulation: C3a (70-77) is a potent secretagogue for mast cells, triggering the release of pre-formed inflammatory mediators such as histamine (B1213489) and proteases (e.g., β-hexosaminidase).[1] This degranulation contributes to increased vascular permeability and the recruitment of other immune cells to the site of inflammation.
-
Smooth Muscle Contraction: The peptide can induce the contraction of smooth muscle tissue, such as that found in the ileum and uterus.[1]
-
Increased Vascular Permeability: By promoting the release of vasoactive amines from mast cells, C3a (70-77) contributes to an increase in vascular permeability, allowing plasma proteins and fluid to extravasate into the surrounding tissue, leading to edema.[1]
-
Calcium Mobilization: A key intracellular signaling event triggered by C3a (70-77) binding to C3aR is the rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i).[4] This calcium flux is a critical second messenger in the activation of various downstream inflammatory pathways.
-
Cytokine Release: C3a (70-77) can modulate the production and release of cytokines from immune cells. For instance, C3a has been shown to enhance IL-6 synthesis in adherent monocytes, suggesting a role in amplifying local inflammatory responses.
Signaling Pathways of C3a (70-77)
The binding of C3a (70-77) to the C3aR initiates a signaling cascade predominantly through the pertussis toxin-sensitive G protein, Gαi. This activation leads to the modulation of several downstream effector molecules, culminating in a cellular inflammatory response.
-
Gαi-Mediated Signaling: Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The Gβγ subunits released from the activated G protein can stimulate the PI3K/Akt signaling pathway, which is involved in cell survival, proliferation, and inflammation.
-
Extracellular Signal-Regulated Kinase (ERK) 1/2 Pathway: C3aR activation can also lead to the phosphorylation and activation of ERK1/2, a key component of the mitogen-activated protein kinase (MAPK) pathway that regulates a wide range of cellular processes, including inflammation.
-
Calcium Mobilization: The signaling cascade also triggers the release of calcium from intracellular stores, a critical event for mast cell degranulation and other cellular responses.
Below is a diagram illustrating the primary signaling pathway initiated by C3a (70-77).
Quantitative Data
While specific binding affinity (Kd) and half-maximal effective concentration (EC50) values for C3a (70-77) are not extensively reported, data from related peptides and full-length C3a provide valuable insights into its potency. It is consistently reported that C3a (70-77) possesses approximately 1-2% of the biological activity of the parent C3a molecule.[1][2]
| Parameter | Ligand | Cell Type/System | Value | Reference |
| Binding Affinity (IC50) | Oryzatensin (homology to C3a 70-77) | C3a Receptors | 44 µM | [5] |
| Mast Cell Degranulation (pEC50) | C3a | LAD2 human mast cells | 8.0 ± 0.3 | |
| Calcium Mobilization (EC50) | C3a | dU937 cells | 0.37 µM |
Note: Data for C3a and homologous peptides are provided for comparative purposes. Further research is needed to establish precise quantitative values for C3a (70-77).
Detailed Experimental Protocols
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation with C3a (70-77).
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells or primary mast cells
-
C3a (70-77) peptide
-
Tyrode's buffer (or other suitable physiological buffer)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate
-
0.1 M citrate (B86180) buffer, pH 4.5
-
0.2 M glycine, pH 10.7 (stop solution)
-
Triton X-100 (for cell lysis)
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Cell Culture: Culture mast cells to an appropriate density. For RBL-2H3 cells, seed at a density that allows for optimal response to stimuli.
-
Cell Preparation: Gently harvest and wash the cells with Tyrode's buffer. Resuspend the cells in Tyrode's buffer at a concentration of 5 x 10⁵ cells/mL.
-
Stimulation:
-
Pipette 50 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of C3a (70-77) in Tyrode's buffer. A suggested starting range is 10⁻⁹ M to 10⁻⁵ M.
-
Add 50 µL of the C3a (70-77) dilutions to the respective wells.
-
For a positive control, use a known mast cell secretagogue (e.g., ionomycin).
-
For a negative control (spontaneous release), add 50 µL of Tyrode's buffer alone.
-
To determine the total β-hexosaminidase content, lyse a separate set of cells with 0.1% Triton X-100.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Enzyme Assay:
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully transfer 20 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of pNAG substrate solution (1 mM pNAG in 0.1 M citrate buffer, pH 4.5) to each well.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Stop the reaction by adding 150 µL of 0.2 M glycine, pH 10.7.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance_sample - Absorbance_spontaneous) / (Absorbance_total - Absorbance_spontaneous)] x 100
-
Plot the percentage of release against the log concentration of C3a (70-77) to generate a dose-response curve and determine the EC50 value.
-
Intracellular Calcium Mobilization Assay
This protocol measures the change in intracellular calcium concentration in response to C3a (70-77) stimulation using a fluorescent calcium indicator.
Materials:
-
Cells expressing C3aR (e.g., RAW264.7 macrophages, HEK293-C3aR)
-
C3a (70-77) peptide
-
Fluo-4 AM calcium indicator
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS. Probenecid (2.5 mM) can be included to inhibit organic anion transporters.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Baseline Measurement: Add 100 µL of HBSS to each well and measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~520 nm) for a short period before stimulation.
-
Stimulation:
-
Prepare a solution of C3a (70-77) at 2x the final desired concentration in HBSS.
-
Using the plate reader's injection system or a multichannel pipette, add 100 µL of the C3a (70-77) solution to the wells while continuously recording the fluorescence. A typical final concentration to elicit a response is around 1 µM.[4]
-
-
Data Acquisition and Analysis:
-
Record the fluorescence intensity over time (e.g., every 0.5-1 second) for several minutes after stimulation.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration. Data can be expressed as the ratio of fluorescence relative to the baseline (F/F₀) or as the change in fluorescence (ΔF).
-
Dose-response curves can be generated by testing a range of C3a (70-77) concentrations to determine the EC50.
-
Conclusion
The C3a-derived octapeptide, C3a (70-77), serves as a valuable tool for investigating the pro-inflammatory arm of the complement system. While less potent than its parent molecule, it effectively recapitulates key inflammatory responses through the C3a receptor, including mast cell degranulation and calcium mobilization. Understanding the signaling pathways it activates and utilizing the detailed experimental protocols provided in this guide will enable researchers and drug development professionals to further elucidate the role of the C3a/C3aR axis in inflammatory diseases and to explore its potential as a therapeutic target. Further research is warranted to establish a more comprehensive quantitative profile of C3a (70-77) and to explore its effects in various in vivo models of inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. Identification of casoxin C, an ileum-contracting peptide derived from bovine kappa-casein, as an agonist for C3a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Trp63,Trp64)-C3a (63-77) Peptide|C3a Agonist [benchchem.com]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
The C-Terminal Octapeptide of C3a: A Technical Guide to its Discovery, History, and Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The complement system, a cornerstone of innate immunity, releases potent inflammatory mediators known as anaphylatoxins upon activation. Among these, Complement component 3a (C3a) is a 77-residue polypeptide that exerts its effects through the G protein-coupled C3a receptor (C3aR). A pivotal moment in understanding the structure-function relationship of C3a was the discovery that its biological activity is largely encapsulated within its C-terminal region. This technical guide delves into the discovery and history of the synthetic C-terminal octapeptide, C3a (70-77), a molecule that has been instrumental in dissecting the pharmacology of C3a and its receptor. We will provide a comprehensive overview of its synthesis, biological activities, and the signaling pathways it triggers, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological processes with diagrams.
Discovery and Historical Context
The journey to understanding the active site of C3a culminated in a landmark 1977 study by Hugli and Erickson.[1] Their work was predicated on the hypothesis that the potent biological activities of the C3a anaphylatoxin resided in a small, defined region of the protein. By employing the then-advancing technique of solid-phase peptide synthesis, they successfully synthesized the C-terminal octapeptide of human C3a, with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg.[1]
This synthetic peptide, designated C3a (70-77), was shown to reproduce the characteristic biological effects of the native C3a molecule, albeit at a lower potency. These activities included the contraction of smooth muscle, the release of vasoactive amines from mast cells, and an increase in vascular permeability.[1] This discovery was crucial as it demonstrated that the complex biological functions of a 9000-dalton protein could be mimicked by a small, synthetically accessible peptide. This opened the door for detailed structure-activity relationship studies and the development of synthetic analogs to probe the C3a-C3aR interaction.
Physicochemical Properties and Synthesis
Sequence: Ala-Ser-His-Leu-Gly-Leu-Ala-Arg Molecular Formula: C₃₇H₆₅N₁₃O₁₀ Molecular Weight: 868.0 g/mol
Solid-Phase Peptide Synthesis
The C3a (70-77) octapeptide was originally synthesized using the solid-phase method, a technique that revolutionized peptide chemistry.[1] While the 1977 paper does not provide a detailed step-by-step protocol, the general principles of the Fmoc/tBu strategy for solid-phase peptide synthesis are well-established and would have been conceptually similar.
Experimental Protocol: General Solid-Phase Synthesis of C3a (70-77)
This protocol is a generalized representation based on modern solid-phase peptide synthesis techniques.
-
Resin Preparation: Start with a suitable solid support, such as a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group by treating it with a 20% solution of piperidine (B6355638) in DMF. Monitor the deprotection using a colorimetric test such as the Kaiser test.
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Ala, Leu, Gly, Leu, His(Trt), Ser(tBu), Ala).
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.
Biological Activity and Quantitative Data
C3a (70-77) exhibits a range of biological activities that mimic the parent C3a molecule, consistently demonstrating approximately 1-2% of the potency of the native anaphylatoxin.[1]
Smooth Muscle Contraction
One of the hallmark activities of anaphylatoxins is their ability to induce the contraction of smooth muscle. C3a (70-77) was shown to cause contraction of guinea pig ileum and uterus.[1]
Experimental Protocol: Guinea Pig Ileum Contraction Assay
-
Tissue Preparation: A segment of guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 0.5-1.0 g) for a period of 30-60 minutes, with regular washing.
-
Dose-Response Curve: Cumulative or non-cumulative concentrations of C3a (70-77) are added to the organ bath. The resulting contractions are measured using an isometric force transducer and recorded.
-
Data Analysis: The magnitude of the contraction is plotted against the logarithm of the peptide concentration to generate a dose-response curve, from which parameters like the EC₅₀ (the concentration that elicits 50% of the maximal response) can be determined.
Histamine (B1213489) Release from Mast Cells
C3a (70-77) is capable of inducing the degranulation of mast cells and the subsequent release of histamine and other vasoactive amines.[1][2]
Experimental Protocol: Rat Peritoneal Mast Cell Histamine Release Assay
-
Mast Cell Isolation: Mast cells are isolated from the peritoneal cavity of rats by lavage with a suitable buffer. The cells are then purified by density gradient centrifugation.
-
Incubation: The purified mast cells are resuspended in a buffered salt solution containing calcium and incubated with various concentrations of C3a (70-77) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Histamine Measurement: The reaction is stopped by centrifugation, and the amount of histamine released into the supernatant is quantified. This can be done using a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of total cellular histamine released is calculated for each peptide concentration, and a dose-response curve is generated to determine the EC₅₀.
Increased Vascular Permeability
In vivo, C3a (70-77) increases vascular permeability, leading to the characteristic wheal and flare response when injected intradermally.[1]
Quantitative Data Summary
| Biological Activity | Test System | C3a (70-77) Activity/Potency | Reference |
| Smooth Muscle Contraction | Guinea Pig Ileum | ~1-2% of native C3a | [1] |
| Histamine Release | Rat Peritoneal Mast Cells | EC₅₀ ≈ 10-25 µM (for related synthetic peptides) | [3] |
| Vascular Permeability | Guinea Pig & Human Skin | Qualitatively similar to C3a | [1] |
Signaling Pathway
C3a (70-77) exerts its biological effects by interacting with the C3a receptor (C3aR), a class A G protein-coupled receptor (GPCR). The binding of C3a (70-77) to C3aR initiates a cascade of intracellular signaling events.
The C3aR primarily couples to inhibitory G proteins of the Gi/o family.[4][5] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the dissociation of the G protein subunits (Gα and Gβγ) triggers other signaling pathways. The Gβγ subunits can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺ is a key event in mediating cellular responses such as smooth muscle contraction and mast cell degranulation.
Furthermore, C3aR activation can lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in regulating cell proliferation, differentiation, and survival. The receptor also undergoes homologous desensitization, a process mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins, which leads to receptor internalization and termination of the signal.
References
- 1. Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Release of histamine from rat mast cells by the complement peptides C3a and C5a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A mechanism of action for anaphylatoxin C3a stimulation of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Anaphylatoxin C3a Activity: An In-depth Guide to the Structure-Activity Relationship of Residues 70-77
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a cornerstone of innate immunity, plays a critical role in host defense and inflammation. Upon activation, the C3 component is cleaved to generate the anaphylatoxin C3a, a potent pro-inflammatory mediator. The biological effects of C3a are mediated through its interaction with the C3a receptor (C3aR), a G protein-coupled receptor (GPCR). The C-terminal region of C3a, specifically the octapeptide sequence spanning residues 70-77 (Ala-Ser-His-Leu-Gly-Leu-Ala-Arg), is crucial for its biological activity.[1] Understanding the structure-activity relationship (SAR) of this key region is paramount for the rational design of novel C3aR agonists and antagonists with therapeutic potential in a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the SAR of C3a (70-77), detailed experimental protocols for assessing its activity, and a summary of quantitative data to facilitate comparative analysis.
C3a (70-77) Structure-Activity Relationship
The C-terminal octapeptide of C3a is the minimal sequence required to elicit the characteristic biological effects of the full-length protein, albeit at a reduced potency.[1] SAR studies have revealed the critical importance of specific residues and structural features within this region for receptor binding and activation.
The C-terminal arginine at position 77 (Arg77) is indispensable for the biological activity of C3a. Removal of this single residue results in a dramatic loss of function, highlighting its role as a primary determinant of C3a's interaction with its receptor.[1] The positively charged guanidinium (B1211019) group of arginine is thought to engage in a critical electrostatic interaction with the receptor.
While the C-terminal arginine is essential, the preceding residues also contribute significantly to the peptide's potency and efficacy. Systematic modifications of the C3a (70-77) sequence have led to the development of synthetic analogs with a range of activities, from full agonists to partial agonists and antagonists. These studies have demonstrated that substitutions at various positions can modulate the peptide's affinity for C3aR and its ability to trigger downstream signaling events. For instance, N-terminal acylation of C3a peptide analogs with hydrophobic moieties has been shown to dramatically increase their biological activity.
Quantitative Analysis of C3a (70-77) Analogs
The following tables summarize the quantitative data from various studies on C3a (70-77) and its synthetic analogs. These tables provide a comparative overview of their biological activities in different assay systems.
Table 1: Agonist Activity of C3a (70-77) and Analogs in Degranulation and Calcium Mobilization Assays
| Peptide/Analog | Assay Type | Cell Line | EC50 (nM) | Reference |
| SQ110-4 | Degranulation | C3aR-transfected RBL cells | 25.3 | [2] |
| SQ060-4 | Degranulation | C3aR-transfected RBL cells | 66.2 | [2] |
| C3a (native) | Calcium Mobilization | U937 cells | - | [2] |
| FLPLAR | Calcium Mobilization | U937 cells | - | [2] |
Table 2: Antagonist/Partial Agonist Activity of C3a (70-77) Analogs
| Peptide/Analog | Assay Type | Cell Line | IC50 (nM) | Activity Profile | Reference |
| SQ007-5 | Degranulation | C3aR-transfected RBL cells | 15.4 | Partial Agonist/Antagonist | [2] |
| SQ002-5 | Degranulation | C3aR-transfected RBL cells | 26.1 | Partial Agonist/Antagonist | [2] |
Table 3: Relative Activity of C-Terminal C3a Peptides in Platelet Activation Assays
| Peptide | Assay | Relative Activity (% of native C3a) | Reference |
| C3a (70-77) | ATP Release from Guinea Pig Platelets | 1-2% | [1] |
| Fmoc-Ahx-LAR | ATP Release from Guinea Pig Platelets | 0.34% | [3] |
| LGLAR (C3a 73-77) | ATP Release from Guinea Pig Platelets | 0.01% | [3] |
| Fmoc-Ahx-AAALAR | ATP Release from Guinea Pig Platelets | 3.26% | [3] |
| Fmoc-Ahx-GGGLAR | ATP Release from Guinea Pig Platelets | 0.83% | [3] |
| Fmoc-Ahx-AAAAAR | ATP Release from Guinea Pig Platelets | 0.14% | [3] |
C3a Receptor Signaling Pathway
The binding of C3a or its agonistic analogs to C3aR initiates a cascade of intracellular signaling events. As a GPCR, C3aR couples to heterotrimeric G proteins, primarily of the Gαi and Gα12/13 families.
References
The Dual Role of C3a (70-77) in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a cornerstone of innate immunity, orchestrates a rapid and potent defense against invading pathogens. Central to this cascade is the cleavage of complement component C3, which generates the anaphylatoxin C3a. While C3a is a well-established pro-inflammatory mediator, its C-terminal octapeptide fragment, C3a (70-77), and its closely related derivative, C3a-desArg, have emerged as nuanced modulators of the immune response. Initially dismissed as inactive byproducts, recent evidence reveals that these peptides possess distinct biological activities, ranging from immunomodulation to direct antimicrobial effects. This technical guide provides an in-depth exploration of the role of C3a (70-77) in innate immunity, offering a comprehensive resource for researchers and drug development professionals. We will delve into its interactions with cellular receptors, the intricate signaling pathways it triggers, and the diverse functional consequences for key immune cells. This guide also provides detailed experimental protocols and quantitative data to facilitate further investigation into this intriguing molecule.
I. Molecular Profile and Receptor Interactions
C3a (70-77) is an octapeptide with the amino acid sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, representing the C-terminus of the full-length C3a molecule.[1] In vivo, the C-terminal arginine of C3a is rapidly cleaved by serum carboxypeptidases, yielding C3a-desArg, a 76-amino acid polypeptide.[2][3] While C3a (70-77) is a synthetic peptide, its biological activities are often considered in the context of C3a-desArg.
The biological effects of C3a (70-77) and C3a-desArg are mediated through their interaction with specific cell surface receptors:
-
C3a Receptor (C3aR): A G-protein coupled receptor (GPCR), C3aR is the primary receptor for C3a.[4][5] While C3a binds with high affinity (in the low nanomolar range), C3a-desArg and C3a (70-77) exhibit significantly lower or no binding affinity for C3aR in some studies.[6][7] However, other evidence suggests that C3a (70-77) can interact with C3aR, albeit with much lower potency than full-length C3a, retaining 1-2% of its biological activity.[1][8] This interaction can lead to receptor desensitization.[1]
-
C5a Receptor-like 2 (C5L2, GPR77): This receptor, which also binds C5a and its des-arginated form, has been identified as a receptor for C3a-desArg.[2][4] The binding of C3a-desArg to C5L2 is implicated in metabolic functions, such as the stimulation of triglyceride synthesis.[2] However, the role of C5L2 in mediating the immunological effects of C3a-desArg is still a subject of debate in the scientific community.[9][10]
Quantitative Data: Receptor Binding and Cellular Responses
The following tables summarize key quantitative data regarding the interaction of C3a and its derivatives with their receptors and the subsequent cellular responses.
| Ligand | Receptor | Cell Type | Assay | Parameter | Value | Reference(s) |
| Recombinant Human C3a | C3aR | RBL-2H3 transfectants | N-acetyl-β-d-glucosaminidase release | EC50 | 1.5 ± 0.31 nM | [9] |
| Plasma-purified Human C3a | C3aR | RBL-2H3 transfectants | N-acetyl-β-d-glucosaminidase release | EC50 | 1.92 ± 0.35 nM | [9] |
| Recombinant Human C3a-desArg | C3aR | RBL-2H3 transfectants | N-acetyl-β-d-glucosaminidase release | Activity | No activation observed | [9] |
| Human C3a-desArg | C5L2 | - | Binding Assay | Kd | ~70 nM | [4] |
| Human C3a | Platelets | Platelet Aggregation | - | Effective Concentration | 10⁻¹⁰ to 8 x 10⁻¹² M | [1] |
| Human C3a-desArg | Platelets | Platelet Aggregation | - | Effective Concentration | 10⁻¹⁰ to 8 x 10⁻¹² M | [1] |
II. Signaling Pathways
The binding of C3a (70-77) and its related peptides to their receptors initiates a cascade of intracellular signaling events that ultimately dictate the cellular response.
C3aR-Mediated Signaling
Activation of C3aR by C3a, and to a lesser extent by C3a (70-77), triggers signaling through heterotrimeric G-proteins. The primary G-proteins involved are the pertussis toxin-sensitive Gαi and the pertussis toxin-insensitive Gα12/13.[11]
-
Gαi Pathway: Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can activate downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).
-
Gα12/13 Pathway: This pathway is primarily linked to the activation of Rho GTPases, leading to cytoskeletal rearrangements.
A key consequence of C3aR activation is the mobilization of intracellular calcium ([Ca²⁺]i), which is a critical second messenger in many cellular activation processes, including mast cell degranulation.[11] The activation of PLC by Gβγ subunits leads to the production of inositol (B14025) trisphosphate (IP₃), which binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium.
Furthermore, C3aR signaling can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[11] ERK1/2 activation can regulate a wide range of cellular processes, including gene expression, proliferation, and differentiation.
C5L2-Mediated Signaling
The signaling pathway downstream of C5L2 upon C3a-desArg binding is less clearly defined and somewhat controversial. C5L2 lacks the canonical G-protein coupling motifs of typical GPCRs.[9] Some studies suggest it may act as a decoy receptor, sequestering ligands to dampen inflammation. However, other evidence points to its ability to signal, potentially through β-arrestin pathways, leading to the activation of ERK1/2. This pathway is thought to be particularly relevant for the metabolic effects of C3a-desArg.
III. Immunomodulatory Functions
C3a (70-77) and C3a-desArg exhibit a complex and context-dependent immunomodulatory profile, influencing the function of various innate immune cells.
Mast Cells and Basophils
C3a (70-77) can induce the degranulation of mast cells and basophils, leading to the release of histamine (B1213489) and other inflammatory mediators.[1][8] This activity, though significantly less potent than that of C3a, contributes to increased vascular permeability and smooth muscle contraction.[1][8]
Monocytes and Macrophages
The effect of C3a-desArg on monocytes and macrophages is dichotomous and depends on the cellular state:
-
Non-adherent Monocytes: In circulating, non-adherent peripheral blood mononuclear cells (PBMCs), C3a and C3a-desArg can suppress the lipopolysaccharide (LPS)-induced synthesis of pro-inflammatory cytokines such as TNF-α and IL-1β.[12][13]
-
Adherent Monocytes: In contrast, in adherent monocytes, which may mimic tissue-resident macrophages at sites of inflammation, C3a and C3a-desArg can enhance LPS-induced TNF-α and IL-1β production.[12][13]
This dual functionality suggests a role for C3a-desArg in both dampening systemic inflammation and amplifying local inflammatory responses. C3a-desArg at concentrations of 10⁻⁸ M can induce the production of cell-associated IL-1 in cultured human monocytes.[14]
Neutrophils
The direct effect of C3a and its derivatives on neutrophil chemotaxis is a subject of conflicting reports. Some studies indicate that C3a has little to no direct chemotactic activity for neutrophils, while others suggest it may play a role in neutrophil aggregation.[3]
B and T Lymphocytes
C3a and C3a-desArg have been shown to modulate adaptive immune responses by acting on B and T lymphocytes. They can suppress the polyclonal immune response of B cells in a dose-dependent manner, including the inhibition of IgG, TNF-α, and IL-6 production.[15]
Quantitative Data: Immunomodulation
| Ligand | Cell Type | Stimulus | Effect on Cytokine Production | Concentration Range | Reference(s) |
| C3a/C3a-desArg | Non-adherent PBMC | LPS | Suppression of TNF-α | 0.2-10 µg/ml | [12][13] |
| C3a/C3a-desArg | Non-adherent PBMC | LPS | Suppression of IL-1β | 0.5-10 µg/ml | [12][13] |
| C3a/C3a-desArg | Adherent PBMC | LPS | Enhancement of TNF-α | 5-20 µg/ml | [12][13] |
| C3a/C3a-desArg | Adherent PBMC | LPS | Enhancement of IL-1β | 5-20 µg/ml | [12][13] |
| C3a/C3a-desArg | SAC/IL-2-activated B cells | - | Dose-dependent suppression of IL-6 and TNF-α | Not specified | [15] |
| C3a(C3adesArg) | Human Monocytes | - | Induction of cell-associated IL-1 | 10⁻⁸ M | [14] |
| C3a(C3adesArg) | Human Monocytes | - | Induction of IL-1 release | 10⁻⁷ to 10⁻⁶ M | [14] |
IV. Direct Antimicrobial Activity
Beyond its immunomodulatory roles, C3a and C3a-desArg have been shown to possess direct antimicrobial properties. These peptides can kill both Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) and Gram-positive (Enterococcus faecalis) bacteria. The mechanism of action involves binding to the bacterial membrane and inducing membrane breaks, leading to leakage of cellular contents. This antimicrobial function provides a direct link between complement activation and the elimination of invading pathogens.
V. Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of C3a (70-77).
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies mast cell degranulation by measuring the activity of the granular enzyme β-hexosaminidase released into the supernatant.
Materials:
-
Mast cell line (e.g., RBL-2H3, LAD2)
-
Cell culture medium
-
Tyrode's buffer (or similar physiological buffer)
-
C3a (70-77) peptide
-
Positive control (e.g., ionomycin, compound 48/80)
-
Triton X-100 (for total lysis)
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate (B86180) buffer (pH 4.5)
-
Stop solution: Glycine or carbonate/bicarbonate buffer (pH 10.0-10.7)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed mast cells in a 96-well plate at an appropriate density (e.g., 5 x 10⁴ to 1 x 10⁵ cells/well) and culture overnight.
-
Washing: Gently wash the cells twice with pre-warmed Tyrode's buffer to remove serum.
-
Stimulation: Add C3a (70-77) at various concentrations to the wells. Include wells for:
-
Spontaneous release (buffer only)
-
Positive control
-
Total release (add 0.1% Triton X-100)
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes. Carefully collect the supernatant from each well.
-
Enzyme Assay:
-
Add a portion of the supernatant to a new 96-well plate.
-
Add the pNAG substrate solution to each well.
-
Incubate at 37°C for 1-2 hours.
-
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 405 nm using a plate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control.
Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of cells towards a chemoattractant gradient across a porous membrane.
Materials:
-
Immune cells of interest (e.g., monocytes, neutrophils)
-
Chemotaxis chamber (e.g., Boyden chamber, Transwell inserts) with appropriate pore size
-
Chemotaxis buffer (e.g., RPMI with 0.1% BSA)
-
C3a (70-77) peptide
-
Positive control chemoattractant (e.g., fMLP, C5a)
-
Cell stain (e.g., Diff-Quik, crystal violet)
-
Microscope
Procedure:
-
Chamber Assembly: Assemble the chemotaxis chamber. Add chemotaxis buffer containing C3a (70-77) or controls to the lower wells.
-
Cell Preparation: Resuspend the cells in chemotaxis buffer at a defined concentration.
-
Cell Loading: Place the porous membrane or insert over the lower wells and add the cell suspension to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a duration optimized for the cell type (e.g., 30-90 minutes).
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane by scraping or washing.
-
Staining: Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantification: Count the number of migrated cells in several high-power fields under a microscope.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration using a fluorescent calcium indicator.
Materials:
-
Cells of interest
-
Physiological buffer (e.g., HBSS)
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
C3a (70-77) peptide
-
Positive control (e.g., ionomycin)
-
Fluorometric plate reader or fluorescence microscope with appropriate filters
Procedure:
-
Cell Loading:
-
Resuspend cells in buffer containing the calcium indicator dye and Pluronic F-127.
-
Incubate at 37°C for 30-60 minutes in the dark to allow dye loading.
-
-
Washing: Wash the cells twice with buffer to remove extracellular dye.
-
Baseline Measurement: Place the cells in the fluorometer and measure the baseline fluorescence for a short period.
-
Stimulation: Add C3a (70-77) or controls to the cells and continue to measure fluorescence over time.
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths (e.g., 340 nm/380 nm).
-
For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity.
-
Plot the fluorescence ratio or intensity over time to visualize the calcium transient.
-
VI. Conclusion and Future Directions
The C-terminal fragment of C3a, C3a (70-77), and its physiological counterpart, C3a-desArg, are no longer considered inert byproducts of complement activation. They are now recognized as active immunomodulators with a complex and context-dependent role in innate immunity. Their ability to interact with both C3aR and C5L2, to trigger distinct signaling pathways, and to elicit diverse cellular responses highlights their potential as therapeutic targets.
For drug development professionals, the dual nature of C3a (70-77) presents both opportunities and challenges. Targeting its pro-inflammatory activities, such as mast cell degranulation, could be beneficial in allergic and inflammatory diseases. Conversely, harnessing its anti-inflammatory and antimicrobial properties could offer novel therapeutic strategies for sepsis and other infectious diseases.
Future research should focus on several key areas:
-
Receptor Specificity: A clearer understanding of the specific receptor (C3aR vs. C5L2) and cell type-specific interactions of C3a (70-77) is crucial.
-
Signaling Crosstalk: Elucidating the crosstalk between C3aR and C5L2 signaling pathways will provide a more complete picture of its mechanism of action.
-
In Vivo Relevance: Further in vivo studies are needed to validate the physiological and pathological roles of C3a (70-77) in various disease models.
-
Therapeutic Analogs: The development of synthetic analogs of C3a (70-77) with enhanced stability and selective agonist or antagonist activity could lead to novel therapeutic agents.
References
- 1. Human platelet activation by C3a and C3a des-arg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The chemoattractant receptor-like protein C5L2 binds the C3a des-Arg77/acylation-stimulating protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anaphylatoxin-induced neutrophil chemotaxis and aggregation. Limited aggregation and specific desensitization induced by human C3a and synthetic C3a octapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. complementtech.com [complementtech.com]
- 5. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C3a(desArg) does not bind to and signal through the human C3a receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C3a receptor | Complement peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human C3a and C3a desArg anaphylatoxins have conserved structures, in contrast to C5a and C5a desArg - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new biologic role for C3a and C3a desArg: regulation of TNF-alpha and IL-1 beta synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Designing synthetic superagonists of C3a anaphylatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of B cell functions by C3a and C3a(desArg): suppression of TNF-alpha, IL-6, and the polyclonal immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
C3a (70-77) signaling pathway activation
An In-Depth Technical Guide to the C3a (70-77) Signaling Pathway
Introduction
The complement system is a cornerstone of innate immunity, playing a critical role in pathogen defense and the modulation of inflammatory responses. Activation of the complement cascade through the classical, lectin, or alternative pathways converges on the cleavage of the central component, C3, into its bioactive fragments, C3a and C3b.[1][2] The small anaphylatoxin, C3a, is a 77-residue peptide that exerts its potent pro-inflammatory and immunomodulatory effects through the C3a receptor (C3aR).[3] The C-terminal octapeptide of C3a, corresponding to residues 70-77 (Ala-Ser-His-Leu-Gly-Leu-Ala-Arg), has been identified as a key region for receptor interaction, retaining 1-2% of the biological activity of the full-length C3a molecule.[4][5][6]
This technical guide provides a comprehensive overview of the signaling pathways activated by the C3a (70-77) peptide. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms, experimental methodologies, and quantitative data essential for studying this pathway and developing novel therapeutics targeting the C3a-C3aR axis.
The C3a Receptor (C3aR)
The human C3a receptor (C3aR) is a class A G-protein coupled receptor (GPCR) belonging to the rhodopsin-like family.[7] It is a 55 kDa protein composed of 482 amino acids that form the characteristic seven-transmembrane domains.[8][9] A notable feature of C3aR is its large second extracellular loop, which is crucial for high-affinity ligand binding.[7] The gene for human C3aR is located on chromosome 12.[8][9] C3aR is widely expressed on various immune cells, including mast cells, granulocytes, monocytes, macrophages, and dendritic cells, as well as on non-immune cells like endothelial and epithelial cells, underscoring its broad physiological and pathological roles.[1][7][10]
Core Signaling Pathway Activation
Activation of C3aR by C3a or its C-terminal fragment, C3a (70-77), initiates a cascade of intracellular events through both G-protein dependent and independent mechanisms.
G-Protein Dependent Signaling
Upon ligand binding, C3aR undergoes a conformational change that facilitates its coupling to heterotrimeric G proteins. C3aR preferentially couples to members of the Gαi/o and Gα12/13 families.[8][9][11]
-
Gαi/o Pathway : In immune cells, C3aR signaling is primarily mediated by the pertussis toxin (PTX)-sensitive Gαi protein.[8][9] Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10] The dissociation of the Gβγ subunits can also activate other downstream effectors, such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).
-
Gα12/13 Pathway : C3aR can also couple to PTX-insensitive Gα12/13 proteins, which leads to the activation of the RhoA/Rho kinase (ROCK) pathway, influencing cytoskeletal rearrangements, and the activation of the Extracellular signal-Regulated Kinase (ERK1/2) pathway.[8][9]
-
Calcium Mobilization : A hallmark of C3aR activation is a rapid and transient increase in intracellular calcium concentration ([Ca2+]i).[8][9] This is primarily achieved through the Gβγ-mediated activation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[12]
-
PI3K/AKT and MAPK Pathways : Engagement of C3aR can also lead to the activation of the PI3K/AKT and Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, which are critical for regulating cell survival, proliferation, and inflammation.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. Complement C3/C3aR Signaling Pathway Inhibition Ameliorates Retinal Damage in Experimental Retinal Vein Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De Novo Peptide Design with C3a Receptor Agonist and Antagonist Activities: Theoretical Predictions and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. C3a (70-77) - 1 mg [anaspec.com]
- 7. C3a and C5a anaphylatoxin receptors, therapeutic GPCR targets of the complement system - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 8. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Complement C3a and C3a Receptor Pathway in Kidney Diseases [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. boa.unimib.it [boa.unimib.it]
Synthetic C3a Fragments: A Technical Guide to Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a cornerstone of innate immunity, plays a dual role in host defense and the inflammatory response. Upon activation, the central component C3 is cleaved into C3b and the small anaphylatoxin C3a.[1] C3a, a 77-amino acid peptide, exerts a wide range of biological effects by binding to its specific G protein-coupled receptor, the C3a receptor (C3aR).[2] These activities, which include smooth muscle contraction, increased vascular permeability, and the release of inflammatory mediators from mast cells and basophils, position C3a as a key player in inflammatory and immune responses.[3] The critical role of the C-terminal region of C3a in receptor binding and activation has spurred the development of synthetic C3a fragments. These fragments serve as invaluable tools for dissecting the structure-activity relationships of C3a and as potential therapeutic agents for modulating inflammatory and autoimmune diseases. This in-depth technical guide provides a comprehensive overview of the biological activities of synthetic C3a fragments, detailing their structure-activity relationships, signaling pathways, and the experimental methodologies used to characterize them.
Structure-Activity Relationships of Synthetic C3a Fragments
The biological activity of C3a is primarily dictated by its C-terminal region, with the last five amino acids, Leu-Gly-Leu-Ala-Arg (LGLAR), being essential for receptor interaction and activation.[4] Synthetic peptides corresponding to this C-terminal domain have been instrumental in elucidating the specific residues critical for C3a's function.
Key Determinants of Activity
The C-terminal arginine residue is indispensable for the activity of C3a and its synthetic fragments. Removal of this single amino acid almost completely abolishes biological activity.[3] Structure-activity relationship studies have further revealed that modifications to the C-terminal pentapeptide can significantly impact potency. For instance, while the synthetic octapeptide C3a-(70-77) (Ala-Ser-His-Leu-Gly-Leu-Ala-Arg) possesses about 1-2% of the activity of native C3a, even shorter acylated fragments like the tripeptide LAR can exhibit C3a-specific activity.[3][5]
N-terminal modifications of these C-terminal fragments have been shown to dramatically enhance their potency. Acylation with hydrophobic moieties, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, can lead to "superagonists" with activity exceeding that of native C3a.[6][7] This suggests that while the C-terminus is the primary determinant of receptor activation, the N-terminal region of the peptide can significantly influence binding affinity and overall potency.
Quantitative Analysis of Synthetic C3a Fragment Activity
The biological activity of synthetic C3a fragments is typically quantified using various in vitro assays that measure their ability to elicit cellular responses. The half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50) are common metrics used to express the potency of agonists and antagonists, respectively. The equilibrium dissociation constant (Ki) is used to quantify the binding affinity of a ligand for its receptor. The following tables summarize the reported activities of various synthetic C3a fragments.
| Peptide Sequence | Modification | Assay | Activity Metric | Reported Value | Reference |
| C3a-(70-77) (ASHLGLAR) | None | Smooth Muscle Contraction | Relative Potency | 1-2% of C3a | [3] |
| C3a-(65-77) | None | Smooth Muscle Contraction | Relative Potency | Equal to C3a-(70-77) | [3] |
| Fmoc-Ahx-AAALAR | N-terminal acylation | ATP release from platelets | Relative Potency | 3.26% of C3a | [5] |
| WWGKKYRASKLGLAR | N-terminal extension | Degranulation Assay | EC50 | 25.3 nM | [8][9] |
| WWGKKYRASKLGLAR | - | Calcium Flux Assay | EC50 | - | [8][9] |
| Peptide Agonist EP54 | C-terminal C5a sequence | G-protein activation | - | Potent agonist | |
| YAAALKLAR | N-terminal modification | Platelet Activation | ED50/DD50 | 140 +/- 28 | [10] |
| Fmoc-EAALKLAR | N-terminal modification | Platelet Activation | ED50/DD50 | 80 +/- 17 | [10] |
| YRRGRCGGLCLAR | N-terminal modification | Competitive Binding | Ki/ED50 | 0.6 +/- 0.3 | [10] |
| YRRGRXCGGLCLAR (X = 6-aminohexanoyl) | N-terminal modification | Competitive Binding | Ki/ED50 | 0.5 +/- 0.1 | [10] |
| YRRGRXCGALCLAR (X = 6-aminohexanoyl) | N-terminal modification | Competitive Binding | Ki/ED50 | 0.4 +/- 0.2 | [10] |
| SB290157 | Non-peptide | Calcium Release Inhibition | IC50 | 27.7 nM (human) | [6] |
| JR14a | Non-peptide | Calcium Release Inhibition | IC50 | Nanomolar range | [11] |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant; ED50: Half-maximal effective dose; DD50: Half-maximal desensitization dose.
C3a Receptor Signaling Pathways
The C3a receptor is a class A G protein-coupled receptor (GPCR) that can couple to several G protein subtypes to initiate downstream signaling cascades.[4][12][13][14] The specific G protein utilized appears to be cell-type dependent, leading to a diversity of cellular responses.
G Protein Coupling
In immune cells, the C3aR primarily couples to the pertussis toxin-sensitive Gαi subunit.[15] This leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[16] However, in other cell types, such as endothelial cells, the C3aR can couple to the pertussis toxin-insensitive Gα12/13 subunits, leading to the activation of the Rho signaling pathway and subsequent cytoskeletal changes.[15][17] There is also evidence for C3aR coupling to Gq, which activates phospholipase C (PLC).[16]
Downstream Signaling Cascades
The activation of these G proteins by C3a binding to its receptor triggers a cascade of intracellular events, including:
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: C3aR activation can lead to the activation of PI3K, which in turn phosphorylates and activates Akt (also known as protein kinase B).[18][19][20][21] The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism.[22][23]
-
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: The C3a-C3aR interaction can also stimulate the MAPK/ERK signaling cascade.[16][24][25][26] This pathway plays a central role in cell proliferation, differentiation, and survival.[27]
-
Nuclear Factor-kappa B (NF-κB) Pathway: C3a has been shown to induce the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression.[28][29][30] This activation is thought to be mediated through the aforementioned signaling pathways.
-
Calcium Mobilization: C3aR activation leads to an increase in intracellular calcium concentration, primarily through the Gq/PLC pathway, which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores.[16]
The following diagrams illustrate the key signaling pathways activated by synthetic C3a fragments.
References
- 1. Complement C3 and Activated Fragment C3a Are Involved in Complement Activation and Anti-Bacterial Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C3a receptor - Wikipedia [en.wikipedia.org]
- 3. Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Design and structure-activity relationships of C-terminal cyclic neurotensin fragment analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Complement C3a and C3a Receptor Pathway in Kidney Diseases [frontiersin.org]
- 7. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 8. De Novo Peptide Design with C3a Receptor Agonist and Antagonist Activities: Theoretical Predictions and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. De novo peptide design with C3a receptor agonist and antagonist activities: theoretical predictions and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 13. Khan Academy [khanacademy.org]
- 14. teachmephysiology.com [teachmephysiology.com]
- 15. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two different transduction pathways are activated by C3a and C5a anaphylatoxins on astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Complement c3a and c5a induce different signal transduction cascades in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Signaling through C5a receptor and C3a receptor diminishes function of murine natural regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 21. Niacin Activates the PI3K/Akt Cascade via PKC- and EGFR-Transactivation-Dependent Pathways through Hydroxyl-Carboxylic Acid Receptor 2 | PLOS One [journals.plos.org]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. mdpi.com [mdpi.com]
- 24. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 25. sinobiological.com [sinobiological.com]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. The Complement C3a-C3a Receptor Axis Regulates Epithelial-to-Mesenchymal Transition by Activating the ERK Pathway in Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. NF-κB - Wikipedia [en.wikipedia.org]
- 29. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The NF-κB Family of Transcription Factors and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: C3a (70-77) Peptide in In Vitro Cell Culture
Introduction
The complement component C3a is a pro-inflammatory anaphylatoxin generated during complement system activation. C3a (70-77) is a synthetic octapeptide that corresponds to the C-terminal region of human C3a and functions as a specific agonist for the C3a receptor (C3aR).[1][2] While it possesses only 1-2% of the biological activity of the full-length C3a protein, its specificity makes it a valuable tool for studying C3aR-mediated signaling pathways in vitro.[1][2] C3a (70-77) has been shown to induce cellular responses such as histamine (B1213489) release, smooth muscle contraction, and modulation of lymphocyte functions.[1][2][3] These application notes provide detailed protocols for the preparation and use of C3a (70-77) in cell culture to investigate its effects on immune cells.
Data Summary
Quantitative data regarding the C3a (70-77) peptide and its effective concentrations in various biological assays are summarized below for easy reference.
Table 1: C3a (70-77) Peptide Specifications
| Property | Description | Reference |
|---|---|---|
| Sequence | Ala-Ser-His-Leu-Gly-Leu-Ala-Arg (ASHLGLAR) | [1] |
| Molecular Weight | 823.94 g/mol | [1] |
| Biological Activity | Exhibits 1-2% of the activity of full-length C3a | [1][2] |
| Target Receptor | C3a Receptor (C3aR) | [1] |
| Storage Temperature | -20°C (lyophilized powder or in solution) |[4] |
Table 2: Effective Concentrations of C3a (70-77) in In Vitro Assays
| Assay | Cell Type | Effective Concentration Range | Reference |
|---|---|---|---|
| Inhibition of LIF Generation | Human Mononuclear Leukocytes | 10⁻⁸ M (for 50% inhibition) | [3] |
| Suppression of LIF Generation | Human Mononuclear Leukocytes | Significant at ≥ 10⁻⁷ M | [1] |
| T-Lymphocyte Migration | Human T Lymphocytes | 10⁻⁹ M - 3 x 10⁻⁸ M | [5] |
| Intracellular Ca²⁺ Mobilization | RAW264.7 Macrophages | 1 µM |[6] |
Experimental Protocols
Protocol 1: Reconstitution and Storage of C3a (70-77)
This protocol describes the proper method for reconstituting and storing the lyophilized C3a (70-77) peptide to ensure its stability and activity.
Materials:
-
Lyophilized C3a (70-77) peptide
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-protein-binding microcentrifuge tubes
-
Vortex mixer
Method:
-
Briefly centrifuge the vial of lyophilized C3a (70-77) to ensure the powder is at the bottom.
-
Reconstitute the peptide in sterile PBS to a desired stock concentration, for example, 1 mM. According to supplier data, solubility in PBS can reach up to 100 mg/mL.[7]
-
Gently vortex to ensure the peptide is fully dissolved.
-
Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.[4]
Protocol 2: In Vitro Stimulation of Human Mononuclear Leukocytes
This protocol provides a general procedure for stimulating human mononuclear leukocytes with C3a (70-77) to assess its impact on cellular functions, such as lymphokine generation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Culture Medium: RPMI-1640 or M199-HPS supplemented with 15% heat-inactivated fetal bovine serum (FBS) or human AB serum, and 1% Penicillin-Streptomycin.[1]
-
C3a (70-77) stock solution (from Protocol 1)
-
Mitogen (e.g., Phytohemagglutinin (PHA), Concanavalin A (Con A)) or specific antigen (e.g., SK-SD).[1][3]
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Method:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend them in the complete culture medium at a concentration of 2 x 10⁶ cells/mL.
-
Seed 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.[1]
-
Prepare working solutions of C3a (70-77) and the chosen stimulus (mitogen or antigen) at 2x the final desired concentration in culture medium.
-
Add 100 µL of the C3a (70-77) and stimulus mixture to the wells containing the cells. For control wells, add the stimulus mixed with medium alone. Final concentrations often range from 10⁻⁹ M to 10⁻⁶ M.[1]
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator. The incubation period depends on the downstream assay:
-
After incubation, proceed with the desired functional assay, such as quantifying Leukocyte Inhibitory Factor (LIF) activity or measuring cytokine production via ELISA.
Protocol 3: Intracellular Calcium Mobilization Assay
This protocol outlines the steps to measure rapid changes in intracellular calcium levels in response to C3a (70-77) stimulation, a key indicator of C3aR activation.
Materials:
-
RAW264.7 cells or other C3aR-expressing cell line
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS.[6]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
C3a (70-77) peptide
-
Fluorescence plate reader with an automated injector system
Method:
-
Seed RAW264.7 cells in a black, clear-bottom 96-well plate and culture overnight to allow for adherence.
-
Remove the culture medium and wash the cells gently with HBSS.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Wash the cells again with HBSS to remove any excess extracellular dye.
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence for a short period (e.g., 20-30 seconds).
-
Using the automated injector, add C3a (70-77) to the wells to achieve a final concentration of approximately 1 µM.[6]
-
Immediately begin recording the fluorescence intensity every 0.5-1 second for several minutes to capture the transient calcium peak.[6]
-
Analyze the data by subtracting the baseline fluorescence and expressing the change as a ratio or percentage increase.
Visualizations
C3a Receptor Signaling Pathway
The binding of C3a (70-77) to the C3a receptor (C3aR), a G-protein coupled receptor, initiates a signaling cascade.[8][9] In immune cells, this is primarily mediated by the Gαi subunit, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[8][10] Simultaneously, the pathway triggers an increase in intracellular calcium and activates downstream kinases like PI3K/AKT and ERK1/2, ultimately influencing gene transcription and cellular responses.[8][10]
Caption: C3a (70-77) binds C3aR, activating Gαi to modulate Ca²⁺, cAMP, PI3K/AKT, and ERK pathways.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the in vitro effects of C3a (70-77) on cultured cells, from initial preparation to final data analysis.
Caption: Workflow for C3a (70-77) studies: from peptide reconstitution to cellular stimulation and analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Modulation of human lymphocyte function by C3a and C3a(70-77) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. escholarship.org [escholarship.org]
- 6. STIM Proteins and Orai Ca2+ Channels Are Involved in the Intracellular Pathways Activated by TLQP-21 in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Complex Role of the Complement C3a Receptor (C3aR) in Cerebral Injury and Recovery Following Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for C3a (70-77) in Mast Cell Degranulation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the C3a-derived octapeptide, C3a (70-77), in mast cell degranulation assays. This document outlines the underlying signaling pathways, detailed experimental protocols, and data presentation guidelines to facilitate reproducible and accurate results.
Introduction
The complement system is a critical component of innate immunity, and its activation generates several potent inflammatory mediators, including the anaphylatoxin C3a.[1][2][3] The C-terminal octapeptide of C3a, corresponding to amino acid residues 70-77, has been shown to possess biological activities similar to the full-length C3a molecule, albeit at a lower potency (approximately 1-2%).[4] C3a and its C-terminal fragments induce mast cell degranulation, a key event in allergic and inflammatory responses, characterized by the release of pre-formed mediators such as histamine (B1213489) and β-hexosaminidase from cytoplasmic granules.[4][5][6] Understanding the mechanisms of C3a (70-77)-induced mast cell degranulation is crucial for developing novel therapeutics targeting complement-mediated inflammatory diseases.
Mechanism of Action
C3a (70-77) exerts its effects on mast cells primarily through the C3a receptor (C3aR), a G protein-coupled receptor (GPCR).[7][8] The binding of C3a (70-77) to C3aR initiates a signaling cascade that leads to mast cell degranulation.
Signaling Pathway Overview:
-
Receptor Binding: C3a (70-77) binds to the C3aR on the mast cell surface.
-
G Protein Activation: This binding activates heterotrimeric G proteins of the Gi family.[2][7]
-
Downstream Signaling: The activated G proteins trigger downstream signaling events, including a rapid and sustained increase in intracellular calcium (Ca²⁺) mobilization.[7][9]
-
Degranulation: The elevation in intracellular Ca²⁺ is a critical signal for the fusion of granule membranes with the plasma membrane, resulting in the release of inflammatory mediators.[9]
The signaling is modulated by G protein-coupled receptor kinases (GRKs), with GRK2 and GRK3 involved in receptor desensitization, while GRK5 and GRK6 have been shown to promote C3a-induced mast cell degranulation.[7][8]
C3a (70-77) Signaling Pathway in Mast Cells
Experimental Protocols
A common and reliable method to quantify mast cell degranulation is the β-hexosaminidase release assay. β-hexosaminidase is an enzyme stored in mast cell granules and is released into the supernatant upon degranulation.
Materials:
-
Human Mast Cell Line (e.g., LAD2)[7]
-
C3a (70-77) peptide
-
HEPES buffer supplemented with 1 mg/ml BSA
-
96-well plates
-
0.1% Triton X-100 in HEPES buffer
-
Substrate solution: 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in citrate (B86180) buffer[7][10]
-
Stop solution: 0.1 M Na₂CO₃/0.1 M NaHCO₃ buffer[7]
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Cell Seeding:
-
Stimulation:
-
Prepare serial dilutions of C3a (70-77) in HEPES-BSA buffer. A suggested concentration range, based on full-length C3a, is 0.1 nM to 100 nM, though higher concentrations may be necessary for the peptide.[7]
-
Add 50 µl of the C3a (70-77) dilutions to the respective wells.
-
For negative control (spontaneous release), add 50 µl of HEPES-BSA buffer alone.
-
For positive control (total release), add 50 µl of 0.1% Triton X-100.[7]
-
Incubate the plate at 37°C for 30 minutes.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes at 4°C.
-
Carefully collect 20 µl of the supernatant from each well and transfer to a new 96-well plate.
-
-
Enzymatic Reaction:
-
Add 20 µl of the 1 mM PNAG substrate solution to each well containing the supernatant.[7]
-
To determine total β-hexosaminidase release, lyse the control cells (not treated with Triton X-100 initially) by adding 50 µl of 0.1% Triton X-100.[7] Transfer 20 µl of the lysate to a separate well and add 20 µl of the PNAG solution.
-
Incubate the plate at 37°C for 1.5 hours.[7]
-
-
Measurement:
-
Stop the reaction by adding 250 µl of the stop solution to each well.[7]
-
Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
Calculate the percentage of β-hexosaminidase release using the following formula:
Mast Cell Degranulation Assay Workflow
Data Presentation
Quantitative data from the mast cell degranulation assay should be summarized in a clear and structured table to allow for easy comparison of results.
| Treatment Group | Concentration | Mean Absorbance (405 nm) ± SEM | % Degranulation ± SEM |
| Spontaneous Release | - | Value | 0 |
| Total Release | - | Value | 100 |
| C3a (70-77) | 0.1 nM | Value | Value |
| C3a (70-77) | 1 nM | Value | Value |
| C3a (70-77) | 10 nM | Value | Value |
| C3a (70-77) | 100 nM | Value | Value |
| Experimental Control | Concentration | Value | Value |
Note: The concentrations of C3a (70-77) may need to be adjusted based on experimental observations to achieve a dose-dependent response.
Conclusion
This document provides a detailed framework for conducting mast cell degranulation assays using the C3a-derived peptide C3a (70-77). By understanding the underlying signaling pathways and adhering to the outlined protocols, researchers can generate reliable and reproducible data to investigate the role of this complement fragment in mast cell biology and its potential as a therapeutic target.
References
- 1. mastattack.org [mastattack.org]
- 2. Regulation of human mast cell and basophil function by anaphylatoxins C3a and C5a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Innate Immunity and Resistance to Tolerogenesis in Allotransplantation [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mast Cell Degranulation Assay - Cellomatics Biosciences [cellomaticsbio.com]
- 7. Regulation of C3a Receptor Signaling in Human Mast Cells by G Protein Coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of C3a receptor signaling in human mast cells by G protein coupled receptor kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Complement C3a and C3a Receptor Pathway in Kidney Diseases [frontiersin.org]
- 10. abmgood.com [abmgood.com]
- 11. DSpace [repository.upenn.edu]
Application Notes and Protocols for C3a (70-77)-Mediated Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring intracellular calcium mobilization induced by the C3a receptor agonist peptide, C3a (70-77). This assay is a critical tool for studying the activation of the C3a receptor (C3aR), a G protein-coupled receptor (GPCR) implicated in inflammatory and immune responses. The protocol is optimized for a 96-well or 384-well microplate format using a fluorescent calcium indicator.
Introduction
The complement component C3a is an anaphylatoxin that exerts its biological effects through the C3a receptor (C3aR), a member of the GPCR family.[1][2] The C-terminal octapeptide of C3a, corresponding to amino acids 70-77 (ASHLGLAR), has been shown to be the active region of the full-length protein, capable of binding to and activating C3aR.[3] C3aR activation by agonists like C3a (70-77) initiates a signaling cascade through Gαq proteins, leading to the activation of phospholipase C (PLC).[1][4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][4] This transient increase in cytosolic calcium can be detected using calcium-sensitive fluorescent dyes, providing a robust method for quantifying C3aR activation. This assay is valuable for screening compound libraries for novel agonists or antagonists of the C3aR.
Signaling Pathway of C3a (70-77)-Induced Calcium Mobilization
Caption: C3a (70-77) signaling pathway leading to intracellular calcium release.
Quantitative Data Summary
The following tables summarize key quantitative data for C3aR agonists in calcium mobilization assays. Note that specific EC50 values for C3a (70-77) are not extensively reported in the literature; however, it is known to be less potent than the full-length C3a.[3] The provided data for full-length C3a can be used as a reference for assay development.
| Ligand | Cell Line | Assay Type | EC50 Value | Reference |
| Human C3a | CHOK1 expressing GCaMP6s-CAAX and Gα15 | Fluorescence (GCaMP6s) | 4.5 ± 0.5 nM | [5] |
| C3a | CHO-M1 | Fluorescence (Fluo-4) | 582 nM | [6] |
| Parameter | Cell Line | Recommended Value | Reference |
| Seeding Density (96-well) | Adherent Cells (e.g., CHO, HEK293) | 40,000 - 80,000 cells/well | [7][8] |
| Seeding Density (384-well) | Adherent Cells (e.g., CHO, HEK293) | 10,000 - 20,000 cells/well | [7][8] |
| Seeding Density (96-well) | Suspension Cells (e.g., RAW264.7) | 125,000 - 250,000 cells/well | [8] |
| Seeding Density (384-well) | Suspension Cells (e.g., RAW264.7) | 30,000 - 60,000 cells/well | [8] |
Experimental Protocol
This protocol is designed for a 96-well plate format using a calcium-sensitive dye such as Fluo-4 AM. Adjust volumes accordingly for a 384-well format.
Materials and Reagents
-
Cell Line: A cell line endogenously or recombinantly expressing C3aR (e.g., CHO-K1, HEK293, RAW264.7).[5][9]
-
C3a (70-77) Peptide: Lyophilized peptide to be reconstituted in a suitable buffer (e.g., PBS or HBSS).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or F-12K) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Fluo-4 AM Dye Loading Solution: Fluo-4 AM is a cell-permeant dye that increases fluorescence upon binding to calcium.[10][11] Commercial kits are available (e.g., from Abcam, Thermo Fisher Scientific) and typically include a quencher for extracellular dye.[7][12]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[7] Probenecid (2.5 mM) can be included to prevent dye leakage from the cells.[10]
-
Microplates: Black, clear-bottom 96-well or 384-well plates.[9]
-
Fluorescence Plate Reader: An instrument capable of kinetic fluorescence measurement with bottom-read capabilities and automated injectors (e.g., FLIPR, FlexStation).[13][14] Excitation should be set around 490 nm and emission around 525 nm for Fluo-4.[7]
Experimental Workflow
Caption: Workflow for the C3a (70-77) calcium mobilization assay.
Step-by-Step Procedure
-
Cell Seeding:
-
The day before the assay, harvest and count the cells.
-
Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000–80,000 cells per well in 100 µL of culture medium.[7][8]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and formation of a monolayer.[7]
-
-
Reagent Preparation:
-
Prepare the Fluo-4 AM dye loading solution according to the manufacturer's instructions. This typically involves dissolving the lyophilized dye in DMSO and then diluting it in the assay buffer.
-
Prepare serial dilutions of the C3a (70-77) peptide in the assay buffer. A typical concentration range to test would be from 1 nM to 10 µM to determine a full dose-response curve.
-
-
Dye Loading:
-
On the day of the assay, carefully remove the cell culture medium from the wells.
-
Add 100 µL of the prepared Fluo-4 AM dye loading solution to each well.[7]
-
Incubate the plate at 37°C for 1 hour, protected from light.[7][10]
-
Following the 37°C incubation, allow the plate to equilibrate at room temperature for 15-30 minutes to ensure complete de-esterification of the AM ester.[7]
-
Note: If using a no-wash kit, washing is not necessary. If not using a no-wash kit, gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye.
-
-
Calcium Mobilization Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence kinetically (e.g., one reading every second) with excitation at ~490 nm and emission at ~525 nm.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Using the instrument's automated injector, add a specific volume (e.g., 20-50 µL) of the C3a (70-77) peptide dilution to the wells.
-
Continue to measure the fluorescence intensity kinetically for at least 60-120 seconds to capture the peak response and subsequent signal decay.
-
Data Analysis
-
The raw data will be presented as fluorescence intensity over time.
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (average intensity before compound addition) from the peak fluorescence (maximum intensity after compound addition).
-
The response can be normalized to the baseline by calculating the ratio ΔF/F₀, where F₀ is the baseline fluorescence.
-
Plot the normalized response against the logarithm of the C3a (70-77) concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Incomplete removal of extracellular dye. | If not using a no-wash kit, ensure thorough but gentle washing of the cell monolayer. Use a no-wash kit that contains an extracellular quencher. |
| Autofluorescence from test compounds. | Test the intrinsic fluorescence of the compounds in a cell-free assay. | |
| Low Signal-to-Noise Ratio | Low receptor expression. | Use a cell line with confirmed high expression of C3aR or consider co-transfection with a promiscuous G protein like Gα16 to couple the receptor to the calcium pathway.[10] |
| Inefficient dye loading. | Optimize dye concentration and incubation time. Ensure cell viability is high. | |
| No Response to Agonist | Inactive C3a (70-77) peptide. | Verify the integrity and concentration of the peptide stock. Use a fresh batch. |
| Incorrect assay buffer composition. | Ensure the assay buffer contains physiological levels of calcium. | |
| High Well-to-Well Variability | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the plate gently to distribute cells evenly. |
| Inconsistent liquid handling. | Use calibrated multichannel pipettes or automated liquid handlers for consistency. | |
| Edge effects on the microplate. | Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
References
- 1. Two different transduction pathways are activated by C3a and C5a anaphylatoxins on astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C3a (complement) - Wikipedia [en.wikipedia.org]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdspdb.unc.edu [pdspdb.unc.edu]
- 7. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 8. content.abcam.com [content.abcam.com]
- 9. STIM Proteins and Orai Ca2+ Channels Are Involved in the Intracellular Pathways Activated by TLQP-21 in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration of C3a (70-77) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of innate immunity, and its activation products, such as C3a, are potent inflammatory mediators. The C-terminal octapeptide of C3a, C3a (70-77), with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg (ASHLGLAR), has been shown to retain biological activity, interacting with the C3a receptor (C3aR) to elicit cellular responses. These application notes provide a comprehensive guide for the in vivo administration of C3a (70-77) in mouse models, covering experimental protocols, potential applications, and the underlying signaling pathways.
Potential Applications in Mouse Models
The in vivo administration of C3a (70-77) can be utilized to investigate its role in a variety of physiological and pathological processes, including:
-
Inflammation and Immunology: To study the peptide's effect on immune cell recruitment, activation, and cytokine production in models of infection, autoimmunity, and allergic inflammation.
-
Neuroscience: To explore its impact on neuroinflammation, synaptic plasticity, and behavioral outcomes in models of neurodegenerative diseases and psychiatric disorders.[1]
-
Cardiovascular Research: To assess its influence on vascular permeability, blood pressure, and cardiac function in models of cardiovascular disease.
-
Cancer Biology: To investigate its role in modulating the tumor microenvironment and anti-tumor immunity.[2][3]
Data Presentation: Dosage of Related Compounds in Mice
While specific in vivo dosage for C3a (70-77) in mice is not extensively documented, the following table summarizes dosages used for similar peptides and C3a receptor modulators, providing a basis for dose-range finding studies.
| Compound | Type | Route of Administration | Dosage | Mouse Model Context |
| C3a (63-77) | C3aR Agonist | Intravenous (IV) | 31.25 and 62.5 µg/kg | Cardiovascular response |
| SB290157 | C3aR Antagonist | Intraperitoneal (IP) | 1 mg/kg (daily) | Lung Cancer[2] |
| SB290157 | C3aR Antagonist | Intraperitoneal (IP) | 7.5 mg/kg (daily) | Pancreatic Cancer[3] |
| JMV5656 | C3aR Agonist | Intraperitoneal (IP) | 0.6 mg/kg | Acute Respiratory Distress Syndrome[4][5] |
| Anti-C3a Antibody | C3a Neutralization | Intraperitoneal (IP) | 100 µ g/mouse (every other day) | Pancreatic Cancer[3] |
Experimental Protocols
Protocol 1: Systemic Administration of C3a (70-77) via Intraperitoneal (IP) Injection
This protocol is suitable for studying the systemic effects of C3a (70-77).
Materials:
-
C3a (70-77) peptide (lyophilized)
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile insulin (B600854) syringes with 28-30 gauge needles
-
Appropriate mouse strain for the experimental model
-
Animal scale
Procedure:
-
Peptide Reconstitution:
-
Allow the lyophilized C3a (70-77) peptide to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in sterile PBS to a desired stock concentration (e.g., 1 mg/mL). Gently vortex to ensure complete dissolution.
-
Aliquots of the stock solution can be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
-
Dose Calculation:
-
Determine the target dose based on preliminary studies or literature on related compounds (refer to the table above). A starting dose in the range of 50-100 µg/kg is recommended.
-
Weigh each mouse to accurately calculate the injection volume.
-
Dilute the stock solution with sterile PBS to a final concentration that allows for an injection volume of 100-200 µL per 20-25g mouse.
-
-
Administration:
-
Properly restrain the mouse.
-
Lift the mouse by the scruff of the neck to expose the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the C3a (70-77) solution intraperitoneally.
-
Administer a vehicle control (sterile PBS) to a separate cohort of mice.
-
-
Post-Administration Monitoring and Analysis:
-
Monitor the animals for any adverse reactions.
-
Collect tissues or blood samples at predetermined time points for analysis (e.g., flow cytometry for immune cell populations, ELISA for cytokine levels, histology for tissue inflammation).
-
Protocol 2: Localized Administration of C3a (70-77) via Intracerebral Injection
This protocol is adapted from a study in rats and is suitable for investigating the direct effects of C3a (70-77) in the brain.[1]
Materials:
-
C3a (70-77) peptide
-
Sterile artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus
-
Hamilton syringe with a 33-gauge needle
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
Procedure:
-
Peptide Preparation:
-
Dissolve C3a (70-77) in sterile aCSF to the desired final concentration.
-
-
Surgical Procedure:
-
Anesthetize the mouse and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole at the desired stereotaxic coordinates for the target brain region (e.g., medial prefrontal cortex).
-
-
Microinjection:
-
Lower the Hamilton syringe needle to the target depth.
-
Infuse a small volume (e.g., 0.5-1 µL) of the C3a (70-77) solution over several minutes to allow for diffusion and minimize tissue damage.
-
Leave the needle in place for an additional few minutes before slowly retracting it.
-
Suture the scalp incision.
-
-
Post-Operative Care and Analysis:
-
Provide appropriate post-operative care, including analgesics.
-
Conduct behavioral tests or collect brain tissue for molecular and histological analysis at the desired time points.
-
Visualization of Signaling Pathways and Workflows
Caption: C3a (70-77) Signaling Pathway.
Caption: In Vivo Experimental Workflow.
References
Application Notes and Protocols: C3a (70-77) for Studying Lymphocyte Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a cornerstone of innate immunity, plays a crucial role in host defense and inflammation. C3a, an anaphylatoxin released during complement activation, and its C-terminal octapeptide fragment, C3a (70-77), have emerged as important modulators of adaptive immune responses. These peptides interact with the C3a receptor (C3aR), a G protein-coupled receptor, to influence a variety of lymphocyte functions. While the expression of C3aR on lymphocytes has been a subject of some debate, evidence suggests its presence on activated T cells, pointing to a nuanced role for C3a and its derivatives in regulating lymphocyte activity.[1][2][3][4]
These application notes provide a comprehensive overview of the use of C3a (70-77) in studying lymphocyte function, summarizing key quantitative data and detailing relevant experimental protocols. The information presented is intended to guide researchers in designing and executing experiments to investigate the immunomodulatory effects of this peptide.
Data Presentation
The following tables summarize the quantitative data on the effects of C3a and C3a (70-77) on lymphocyte functions.
Table 1: Inhibition of Leukocyte Inhibitory Factor (LIF) Activity
| Stimulus | Peptide | Concentration for 50% Inhibition (IC₅₀) | Reference |
| Phytohemagglutinin (PHA) or Concanavalin A (Con A) | C3a or C3a (70-77) | 10⁻⁸ M | [5][6] |
| Streptokinase-streptodornase (SK-SD) | C3a (70-77) | >10⁻⁷ M (>10-fold higher than for C3a) | [5][6] |
| Concanavalin A (Con A) | C3a (70-77) | ~3 x 10⁻⁸ M | [7] |
| α-thioglycerol | C3a (70-77) | 10⁻⁸ M | [7] |
Table 2: Effects on Other Lymphocyte Functions
| Function | Peptide | Observation | Reference |
| T Lymphocyte Migration | C3a (70-77) | Inhibition of migration stimulated by α-thioglycerol or Con A. | [5][6] |
| Lymphocyte Proliferation ([³H]thymidine uptake) | C3a or C3a (70-77) | No significant alteration in response to PHA, Con A, or SK-SD. | [5][6][7][8] |
| T Helper/Inducer Cell Population | C3a (70-77) | Selective depletion of this lymphocyte subset. | [5][6] |
| Humoral Immune Response | C3a | Suppression of specific and polyclonal antibody responses. | [8][9] |
Signaling Pathways and Experimental Workflows
C3a (70-77) Signaling in T Lymphocytes
The interaction of C3a (70-77) with its receptor on T lymphocytes initiates a signaling cascade that modulates cellular functions. This pathway is believed to involve G-protein coupling, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[10][11] This can then influence downstream signaling pathways such as the PI3K/AKT and MAPK/ERK1/2 pathways, ultimately affecting T cell activation, differentiation, and effector functions.[10][11]
Caption: C3a (70-77) signaling pathway in T lymphocytes.
General Experimental Workflow for Studying C3a (70-77) Effects on Lymphocyte Function
The following diagram outlines a typical workflow for investigating the impact of C3a (70-77) on lymphocyte functions.
Caption: Experimental workflow for C3a (70-77) studies.
Experimental Protocols
1. Protocol for Inhibition of Leukocyte Inhibitory Factor (LIF) Activity
This protocol is adapted from studies demonstrating the inhibitory effect of C3a (70-77) on mitogen- or antigen-induced LIF production by human mononuclear leukocytes.[5][6]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Phytohemagglutinin (PHA), Concanavalin A (Con A), or Streptokinase-streptodornase (SK-SD)
-
C3a (70-77) peptide
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Leukocyte inhibitory factor (LIF) assay kit (or established in-house protocol)
Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI 1640 medium to a concentration of 2 x 10⁶ cells/mL.
-
Experimental Setup:
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of C3a (70-77) peptide (e.g., from 10⁻⁶ M to 10⁻¹⁰ M) in complete medium.
-
Add 50 µL of the C3a (70-77) dilutions to the respective wells. For control wells, add 50 µL of medium alone.
-
Prepare the mitogen (PHA or Con A) or antigen (SK-SD) at the optimal stimulating concentration in complete medium.
-
Add 50 µL of the mitogen/antigen solution to the wells. For unstimulated controls, add 50 µL of medium.
-
-
Incubation: Incubate the plate for 24-48 hours in a humidified CO₂ incubator.
-
Harvest Supernatants: Centrifuge the plate and carefully collect the cell-free supernatants.
-
LIF Assay: Measure the LIF activity in the supernatants using a commercially available kit or a standardized in-house bioassay (e.g., based on the inhibition of polymorphonuclear leukocyte migration).
-
Data Analysis: Calculate the percentage of inhibition of LIF activity for each concentration of C3a (70-77) compared to the stimulated control without the peptide. Determine the IC₅₀ value.
2. Protocol for T Lymphocyte Migration Assay
This protocol outlines a method to assess the effect of C3a (70-77) on T lymphocyte migration.[5][6]
Materials:
-
Isolated human T lymphocytes
-
RPMI 1640 medium with 0.1% bovine serum albumin (BSA)
-
Chemoattractant (e.g., α-thioglycerol or Con A)
-
C3a (70-77) peptide
-
Boyden chamber or other chemotaxis system (e.g., Transwell inserts)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microscope for cell counting
Procedure:
-
Cell Preparation: Isolate T lymphocytes from PBMCs using nylon wool columns or magnetic bead-based separation. Resuspend the T cells in RPMI 1640 with 0.1% BSA at a concentration of 1 x 10⁶ cells/mL.
-
Chemotaxis Setup:
-
Prepare the chemoattractant solution in RPMI 1640 with 0.1% BSA.
-
Add the chemoattractant solution to the lower wells of the Boyden chamber. For negative controls, use medium alone.
-
Prepare different concentrations of C3a (70-77) in the T cell suspension.
-
-
Cell Loading: Place the micropore filter (e.g., 5 µm pore size) over the lower wells and add the T cell suspension containing C3a (70-77) to the upper wells.
-
Incubation: Incubate the chamber for 1-3 hours in a humidified CO₂ incubator.
-
Cell Counting: After incubation, remove the filter, fix, and stain it. Count the number of cells that have migrated to the lower side of the filter using a microscope.
-
Data Analysis: Express the results as the number of migrated cells per high-power field or as a percentage of the migration observed in the absence of C3a (70-77).
3. Protocol for Lymphocyte Proliferation Assay ([³H]thymidine Uptake)
This assay is used to determine if C3a (70-77) affects lymphocyte proliferation.[5][6][7]
Materials:
-
PBMCs or isolated T lymphocytes
-
Complete RPMI 1640 medium
-
Mitogens (PHA, Con A) or antigens (SK-SD)
-
C3a (70-77) peptide
-
[³H]thymidine
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Cell harvester
-
Scintillation counter
Procedure:
-
Cell Culture: Plate PBMCs or T cells in a 96-well plate as described in the LIF inhibition protocol.
-
Treatment: Add various concentrations of C3a (70-77) and the appropriate mitogen or antigen to the wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
[³H]thymidine Labeling: Add 1 µCi of [³H]thymidine to each well and incubate for an additional 18-24 hours.
-
Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the results as counts per minute (CPM). Compare the CPM of C3a (70-77)-treated wells with the control wells (mitogen/antigen alone).
Conclusion
C3a (70-77) is a valuable tool for investigating the intricate relationship between the complement system and adaptive immunity. Its ability to selectively modulate lymphocyte functions, such as LIF production and migration, without directly affecting proliferation, highlights its potential as a specific immunomodulator. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the therapeutic potential of targeting the C3a-C3aR axis in various immunological diseases. Further research into the differential expression of C3aR on lymphocyte subsets and their activation states will be crucial for a complete understanding of the role of C3a (70-77) in immune regulation.
References
- 1. Activated human T lymphocytes express a functional C3a receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Human C3a Receptor Is Expressed on Neutrophils and Monocytes, but Not on B or T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The human C3a receptor is expressed on neutrophils and monocytes, but not on B or T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Modulation of human lymphocyte function by C3a and C3a(70-77) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. rupress.org [rupress.org]
- 8. rupress.org [rupress.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Absent C3a and C5a receptor signaling into CD4+ T cells enables auto-inductive TGF-β1 signaling and induction of Foxp3+ T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for C3a (70-77) in Chemotaxis Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a crucial component of the innate immune response, and its activation leads to the generation of several potent inflammatory mediators, including the anaphylatoxin C3a. C3a exerts its effects by binding to the C3a receptor (C3aR), a G protein-coupled receptor (GPCR), expressed on various immune cells. The C-terminal octapeptide of C3a, designated as C3a (70-77), has been identified as the active region responsible for the biological activities of the parent molecule, albeit with lower potency. This document provides detailed application notes and protocols for utilizing C3a (70-77) in chemotaxis experiments, a fundamental process in inflammation and immune cell trafficking.
C3a (70-77) and its Receptor
C3a (70-77) is a synthetic octapeptide that corresponds to the C-terminal region of the full-length C3a protein. It has been shown to retain the biological specificity of C3a, including the ability to induce chemotaxis of various immune cells such as mast cells and eosinophils. While C3a (70-77) exhibits the same qualitative effects as C3a, its potency is approximately 1-2% of the full-length protein.
The biological effects of C3a and its C-terminal fragment are mediated through the C3a receptor (C3aR). C3aR is a seven-transmembrane GPCR that couples to intracellular signaling pathways upon ligand binding. In the context of chemotaxis, C3aR activation is known to involve pertussis toxin-sensitive Gαi and Gα12/13 proteins, leading to downstream events such as intracellular calcium mobilization and cytoskeletal rearrangements necessary for cell migration.[1][2]
Data Presentation: Quantitative Analysis of Chemotactic Activity
| Chemoattractant | Cell Type | Optimal Concentration for Chemotaxis | EC50 for Degranulation (as a proxy for activation) | Reference |
| C3a | Human Mast Cells (HMC-1, cord blood-derived, cutaneous) | ~100 nM (1 µg/mL) | 3 nM (LAD2 mast cells) | [1] |
| C3a | Human Eosinophils | Concentration-dependent | Not available | |
| C3a | Human Mesenchymal Stem Cells | Concentration-dependent (significant chemotaxis observed at various concentrations) | Not applicable | [3] |
Signaling Pathways in C3a-Mediated Chemotaxis
The binding of C3a or C3a (70-77) to the C3aR initiates a signaling cascade that results in directed cell movement. The key steps are outlined in the diagram below.
Experimental Protocols
The Boyden chamber assay, also known as the transwell migration assay, is a widely used method to study chemotaxis in vitro. The following protocols are adapted for the use of C3a (70-77) as a chemoattractant for mast cells and eosinophils.
Experimental Workflow: Boyden Chamber Assay
References
Application Notes and Protocols for Flow Cytometry Analysis of C3a Receptor (C3aR) Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of innate immunity, and its activation leads to the generation of several potent inflammatory mediators, including the anaphylatoxin C3a. C3a exerts its biological effects through binding to its specific G protein-coupled receptor, the C3a receptor (C3aR). The C3a/C3aR signaling axis is implicated in a wide range of physiological and pathological processes, including immune cell trafficking, inflammation, metabolic regulation, and cancer progression.[1][2][3] Consequently, the accurate quantification of C3aR expression on various cell types is crucial for understanding its role in disease and for the development of targeted therapeutics.
Flow cytometry is a powerful technique for the rapid and quantitative analysis of cell surface protein expression at the single-cell level. This document provides detailed application notes and protocols for the analysis of C3aR expression using flow cytometry.
C3a Receptor Signaling Pathway
Upon binding of C3a, the C3aR activates intracellular signaling cascades. In immune cells, this is primarily mediated by the Gαi protein, which inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.[4] C3aR can also couple to Gα12/13, leading to the activation of the ERK1/2 pathway.[1] Further downstream effects include the activation of the PI3K/AKT pathway and the mobilization of intracellular calcium (Ca2+), which collectively regulate cellular responses such as chemotaxis, degranulation, and cytokine production.[1][4]
Application Notes
The analysis of C3aR expression is relevant in numerous research fields. C3aR is predominantly expressed on myeloid cells, including neutrophils, monocytes, eosinophils, and basophils.[5][6] Expression has also been noted on activated T cells, mast cells, endothelial cells, and keratinocytes.[7][8]
-
Immunology and Inflammation: Quantifying C3aR on immune cells helps to elucidate their potential for responding to C3a during inflammatory events, such as bacterial infections or autoimmune diseases.[4]
-
Oncology: C3a/C3aR signaling has been shown to modulate the tumor microenvironment and can influence cancer progression, making C3aR a potential therapeutic target.[2]
-
Drug Development: Flow cytometry is an essential tool for screening C3aR antagonists and for monitoring receptor occupancy and pharmacodynamic effects in preclinical and clinical studies.[3]
Quantitative Data on C3aR Expression
Flow cytometry allows for the precise quantification of receptor density on different cell populations. The following table summarizes representative data on C3aR expression on human peripheral blood leukocytes.
| Cell Type | Mean C3aR Molecules per Cell (± SD) |
| Eosinophils | 10,700 (± 4,500) |
| Basophils | 8,100 (± 2,100) |
| Monocytes | C3aR Positive |
| Neutrophils | C3aR Positive |
| T Lymphocytes | C3aR Negative |
| B Lymphocytes | C3aR Negative |
| Data derived from quantitative indirect immunofluorescence studies.[5][9] |
Experimental Workflow Overview
A typical flow cytometry experiment for C3aR analysis involves four main stages: sample preparation to obtain a single-cell suspension, staining with fluorescently-labeled antibodies, data acquisition on a flow cytometer, and subsequent data analysis to identify and quantify C3aR-expressing populations.
Detailed Experimental Protocols
Antibody Selection
The choice of a specific and well-validated antibody is critical for successful C3aR detection. It is recommended to use monoclonal antibodies with known specificity for flow cytometry.
| Antibody Clone | Isotype | Reactivity | Supplier Example | Catalog Example |
| 14D4 | Rat IgG2a, κ | Mouse | BD Pharmingen™ | 568276 |
| 74 (rC3aRZ1) | Mouse IgG1 | Rat | Invitrogen | MA5-17476 |
| hC3aRZ1 | Mouse IgG1 | Human | MyBioSource | MBS212809 |
| 3G7 | Rabbit IgGκ | Human | Biocompare | --- |
| This table provides examples and is not exhaustive. Researchers should validate antibodies for their specific application.[8][10][11][12][13] |
Protocol 1: C3aR Staining of Human Peripheral Blood Leukocytes
This protocol describes the staining of C3aR on leukocytes from whole blood.
Materials
-
Human whole blood collected in EDTA or heparin tubes
-
Phosphate-Buffered Saline (PBS)
-
Cell Staining Buffer (PBS + 0.5% BSA + 0.02% Sodium Azide).[14]
-
RBC Lysis Buffer (e.g., 150 mM NH₄Cl, 10 mM KHCO₃, 500 μM EDTA).[14]
-
Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated anti-human C3aR antibody
-
Fluorochrome-conjugated isotype control antibody matched to the C3aR antibody
-
Antibodies to identify leukocyte subsets (e.g., anti-CD14 for monocytes, anti-CD16 for neutrophils).[9]
-
Viability Dye (e.g., DAPI, Propidium Iodide, or fixable viability dyes)
-
Flow cytometry tubes
Procedure
-
Cell Preparation:
-
Aliquot 100 µL of whole blood into a flow cytometry tube.
-
Add 2 mL of 1X RBC Lysis Buffer and incubate for 5-10 minutes at room temperature, protected from light.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.[14]
-
Wash the cell pellet with 2 mL of cold Cell Staining Buffer, centrifuge, and discard the supernatant. Repeat once.
-
Resuspend the cell pellet in 100 µL of cold Cell Staining Buffer.
-
-
Fc Receptor Blocking:
-
Add the Fc blocking reagent according to the manufacturer's instructions to prevent non-specific antibody binding.
-
Incubate for 10 minutes on ice.[9]
-
-
Antibody Staining:
-
Prepare a cocktail of antibodies, including the anti-C3aR (or isotype control) and leukocyte markers (e.g., anti-CD14, anti-CD16).
-
Add the antibody cocktail to the cells.
-
Incubate for 30-60 minutes on ice in the dark.[9]
-
-
Washing:
-
Add 2 mL of cold Cell Staining Buffer to wash the cells.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant. Repeat the wash step.
-
-
Final Steps:
-
If a non-fixable viability dye is used, add it just before analysis.
-
Resuspend the final cell pellet in 300-500 µL of Cell Staining Buffer.
-
Keep samples on ice and protected from light until acquisition on the flow cytometer.
-
Protocol 2: C3aR Staining of Adherent Cultured Cells
This protocol is suitable for cell lines such as keratinocytes (NHEKs) or human umbilical vein endothelial cells (HUVECs).[7][15]
Materials
-
Cultured adherent cells
-
PBS (Ca²⁺/Mg²⁺ free)
-
Cell dissociation reagent (e.g., Trypsin-EDTA or a non-enzymatic solution like Accutase)
-
Complete culture medium (with serum to neutralize trypsin)
-
Cell Staining Buffer
-
Fc Receptor Blocking Reagent
-
Fluorochrome-conjugated anti-C3aR antibody and matched isotype control
-
Viability Dye
-
Flow cytometry tubes
Procedure
-
Cell Harvesting:
-
Aspirate the culture medium from the flask or plate.
-
Wash the cell monolayer once with sterile PBS.
-
Add a minimal volume of pre-warmed cell dissociation reagent to cover the cells and incubate at 37°C for a time determined by the specific cell line (typically 3-5 minutes).[16]
-
Neutralize the dissociation reagent by adding 2-3 volumes of complete culture medium.
-
Gently pipette to create a single-cell suspension.
-
-
Cell Preparation:
-
Transfer the cell suspension to a conical tube and centrifuge at 300-400 x g for 5 minutes.[16]
-
Discard the supernatant and wash the cell pellet twice with cold Cell Staining Buffer.
-
Perform a cell count and viability analysis.
-
Resuspend the cells in Cell Staining Buffer to a concentration of 1 x 10⁶ cells/mL.[14]
-
-
Staining and Analysis:
-
Aliquot 100 µL of the cell suspension (1 x 10⁵ cells) into flow cytometry tubes.
-
Proceed with Fc Receptor Blocking , Antibody Staining , Washing , and Final Steps as described in Protocol 1.
-
Data Acquisition and Analysis
Data Acquisition Acquire samples on a flow cytometer that has been properly calibrated and for which compensation controls have been run to correct for spectral overlap between fluorochromes. Collect a sufficient number of events (e.g., 50,000-100,000 events) for robust statistical analysis.
Gating Strategy A sequential gating strategy is used to isolate the cell population of interest and quantify C3aR expression.[2][17]
-
Quality Control: Gate on events based on time to ensure a stable signal during acquisition.
-
Debris Exclusion: Use a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to gate on cells and exclude debris.
-
Doublet Exclusion: Use a plot of FSC-Area vs. FSC-Height to gate on single cells (singlets).
-
Dead Cell Exclusion: Gate on viability dye-negative cells to analyze only the live cell population.[18]
-
Population Identification: For mixed populations like blood, use specific markers (e.g., CD14 vs. SSC) to identify monocytes or other cell types.
-
C3aR Expression Analysis: On the final gated population of interest, view C3aR expression using a histogram. Compare the fluorescence intensity of cells stained with the anti-C3aR antibody to those stained with the isotype control to determine positive staining. The Mean Fluorescence Intensity (MFI) can be used as a relative measure of receptor abundance.[15]
References
- 1. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The human C3a receptor is expressed on neutrophils and monocytes, but not on B or T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Human C3a Receptor Is Expressed on Neutrophils and Monocytes, but Not on B or T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C3a and Its Receptor C3aR Are Detectable in Normal Human Epidermal Keratinocytes and Are Differentially Regulated via TLR3 and LL37 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atzlabs.com [atzlabs.com]
- 9. Evaluation of C3a receptor expression on human leucocytes by the use of novel monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. C3a Receptor Monoclonal Antibody (74), PE (MA5-17476) [thermofisher.com]
- 12. mybiosource.com [mybiosource.com]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. bosterbio.com [bosterbio.com]
- 17. youtube.com [youtube.com]
- 18. rupress.org [rupress.org]
Application Notes and Protocols: C3a (70-77) in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a crucial component of the innate immune response, has been increasingly implicated in the intricate processes of the central nervous system (CNS) in both health and disease. C3a, a small 77-amino acid anaphylatoxin derived from the cleavage of complement component C3, and its C-terminal octapeptide fragment, C3a (70-77), are emerging as significant modulators of neural function.[1] While C3a (70-77) possesses approximately 1-2% of the biological activity of the full-length C3a peptide, it provides a valuable tool for dissecting the specific roles of the C-terminal region in receptor activation and downstream signaling.[2][3] This document provides detailed application notes and experimental protocols for the use of C3a (70-77) in neuroscience research, targeting its effects on neurons, microglia, and astrocytes.
Mechanism of Action
C3a (70-77) exerts its biological effects primarily through the C3a receptor (C3aR), a G protein-coupled receptor (GPCR) expressed on various cell types within the CNS, including neurons, microglia, and astrocytes.[4] Binding of C3a (70-77) to C3aR is thought to initiate a cascade of intracellular signaling events, although the specific pathways activated by the peptide fragment may exhibit subtle differences from the full-length protein. Key signaling pathways associated with C3aR activation include the mobilization of intracellular calcium ([Ca2+]i) and the activation of the Extracellular signal-regulated kinase (ERK) pathway.[5][6]
dot
References
- 1. Reactome | C3a receptor binds anaphylatoxin C3a [reactome.org]
- 2. C3a (70-77) - 1 mg [anaspec.com]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Frontiers | C3a Receptor Signaling Inhibits Neurodegeneration Induced by Neonatal Hypoxic-Ischemic Brain Injury [frontiersin.org]
- 5. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STIM Proteins and Orai Ca2+ Channels Are Involved in the Intracellular Pathways Activated by TLQP-21 in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of C3a Receptor Ligands in Kidney Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a cornerstone of innate immunity, has been increasingly implicated in the pathogenesis of various kidney diseases. Activation of the central component, C3, generates the anaphylatoxin C3a, which exerts its biological effects through the G protein-coupled C3a receptor (C3aR). The C-terminal octapeptide of C3a, C3a(70-77) , represents the active binding site to C3aR. The C3a/C3aR signaling axis is a critical mediator of inflammation and tissue injury in the kidney, with its role being investigated in conditions such as diabetic nephropathy (DN), lupus nephritis, and ischemia-reperfusion injury (IRI).[1][2]
In renal tissues, C3aR is predominantly expressed on tubular epithelial cells and to a lesser extent on podocytes.[1][2] Dysregulation of the C3a/C3aR axis is associated with disease progression and severity, making it a compelling target for therapeutic intervention.[1] While much of the research has utilized C3aR antagonists or genetic knockout models to probe its function, the use of C3aR agonists, including C3a(70-77), provides a direct method to study the downstream consequences of receptor activation.
These application notes provide an overview of the experimental use of C3a and its receptor modulators in preclinical kidney disease models, offering detailed protocols for both in vivo and in vitro applications.
Data Presentation: C3aR Modulation in Kidney Disease Models
The following tables summarize quantitative data from studies investigating the role of the C3a/C3aR axis in various kidney disease models.
Table 1: In Vivo Studies Using C3aR Antagonists
| Model | Animal | Compound | Dose & Route | Duration | Key Quantitative Outcomes | Reference(s) |
| Diabetic Nephropathy | BTBR ob/ob Mice | SB290157 | 1 mg/kg/day, i.p. | 5 weeks | Reduced albuminuria, podocyte loss, and glomerular volume. | [3] |
| Diabetic Nephropathy | Sprague-Dawley Rats (HFD + STZ) | SB290157 | 1 mg/kg, i.p. (every other day) | 8 weeks | Improved renal function (reduced serum creatinine (B1669602) and albuminuria); Decreased renal expression of C3a, p-IKBα, IL-6, TGF-β, p-Smad3, and Collagen I. | [4][5] |
| Diabetic Nephropathy | db/db Mice | SB290157 | N/A | N/A | Attenuated podocyte loss, reduced albuminuria, and mitigated glomerular pathology. | [1][6] |
Table 2: In Vitro Studies Using C3a Stimulation
| Cell Type | Culture Conditions | C3a Concentration | Duration | Key Quantitative Outcomes | Reference(s) |
| Human Renal Glomerular Endothelial Cells (HRGECs) | High Glucose (HG) | N/A | N/A | Increased expression of p-IKBα, IL-6, TGF-β, p-Smad3, and Collagen I. | [4][5] |
| Human Podocytes | High Glucose (HG) | N/A | N/A | Suppressed mitophagy and induced mitochondrial dysfunction. | [1][6] |
| Renal Tubular Epithelial Cells & Macrophages | Hypoxia/Reoxygenation | N/A | N/A | Induced production of inflammatory mediators. | [7] |
| Primary Mouse Tubular Epithelial Cells (PTECs) | Standard Culture | C3aR Agonist | 24 hours | Induced transcription of C3, Ccl2, and Il6 mRNA; promoted pro-fibrotic phenotype. | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathways of C3a/C3aR in Renal Cells
Activation of C3aR on renal cells like podocytes and tubular epithelial cells triggers multiple downstream signaling cascades that contribute to inflammation and fibrosis. Key pathways implicated include the TGF-β/Smad3 axis, NF-κB activation (via IKBα phosphorylation), and the PI3K/AKT/FoxO1 pathway, which has been linked to mitochondrial dysfunction and impaired mitophagy in diabetic nephropathy.[1][4][5]
Experimental Workflow: In Vivo Modulation of C3aR in a Mouse Model of Kidney Disease
This diagram outlines a typical workflow for investigating the effects of a C3aR modulator (agonist or antagonist) in a preclinical model of kidney disease, such as streptozotocin (B1681764) (STZ)-induced diabetic nephropathy.
Experimental Protocols
Note: Direct in vivo protocols for the C3a(70-77) peptide in kidney disease models are not extensively documented in the literature. The following protocols are based on established methods for full-length C3a, C3aR agonists, and C3aR antagonists, which serve as a robust framework for designing new experiments.
Protocol 1: In Vivo Administration of a C3aR Agonist in a Mouse Model of Renal Injury
This protocol is adapted from studies using pharmacological C3aR modulators in mice and provides a template for assessing the effects of a C3aR agonist peptide, such as C3a(70-77) or a synthetic agonist.[8]
1. Materials and Reagents:
-
C3aR agonist peptide (e.g., C3a(70-77), custom synthesis >95% purity)
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS) for reconstitution
-
Animal model of kidney disease (e.g., uropathogenic E. coli-induced pyelonephritis, or STZ-induced diabetic nephropathy)
-
Standard materials for animal handling, injections (e.g., insulin (B600854) syringes), and sample collection.
2. Peptide Preparation:
-
Aseptically reconstitute the lyophilized C3aR agonist peptide in sterile PBS to a stock concentration of 1 mg/mL.
-
Gently vortex to dissolve. Avoid vigorous shaking to prevent peptide degradation.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
On the day of injection, thaw an aliquot and dilute to the final working concentration with sterile PBS. A typical dose for peptides is in the range of 1-2 mg/kg body weight.[9]
3. Animal Model and Treatment:
-
Induce the chosen kidney disease model in mice (e.g., 8-10 week old C57BL/6J).
-
Once the disease phenotype is established (confirmed by relevant biomarkers like albuminuria or bacterial load), randomize animals into treatment and vehicle control groups (n=8-10 per group).
-
Administer the C3aR agonist peptide via intraperitoneal (i.p.) or intravenous (i.v.) injection. A representative dosing regimen is 1 mg/kg, administered daily or every other day for the duration of the study (e.g., 2-8 weeks).
-
The vehicle control group should receive an equivalent volume of sterile PBS.
-
Monitor animal weight and general health status regularly.
4. Endpoint Analysis:
-
At the study endpoint, collect 24-hour urine in metabolic cages to measure albumin-to-creatinine ratio (UACR).
-
Collect terminal blood samples via cardiac puncture for measurement of serum creatinine and Blood Urea Nitrogen (BUN).
-
Perfuse animals with PBS and harvest kidneys. One kidney can be fixed in 10% neutral buffered formalin for histology (PAS, H&E staining) and immunohistochemistry (e.g., for inflammatory markers or fibrosis). The other kidney can be snap-frozen in liquid nitrogen for subsequent protein (Western blot) or mRNA (qPCR) analysis.
Protocol 2: In Vitro Stimulation of Human Podocytes with C3a
This protocol describes the treatment of cultured human podocytes with C3a to investigate its role in mitochondrial dysfunction and cellular injury, relevant to diabetic nephropathy.[1][6]
1. Cell Culture:
-
Culture conditionally immortalized human podocytes on collagen type I-coated plates.
-
Propagate cells at 33°C (permissive temperature) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin/streptomycin, and 1X Insulin-Transferrin-Selenium (ITS).
-
To induce differentiation, transfer cells to 37°C (non-permissive temperature) for 10-14 days. Differentiated podocytes will exhibit a large, arborized phenotype.
2. Experimental Setup:
-
Once differentiated, serum-starve the podocytes for 24 hours in RPMI-1640 with 0.1% BSA.
-
Prepare treatment groups in fresh serum-free media:
-
Normal Glucose (NG): 5 mM D-glucose
-
High Glucose (HG): 30 mM D-glucose
-
HG + C3a: 30 mM D-glucose + recombinant human C3a (e.g., 100-500 ng/mL)
-
HG + C3a + C3aR Antagonist (optional control): 30 mM D-glucose + C3a + SB290157 (e.g., 1 µM)
-
-
Treat cells for the desired time course (e.g., 24-48 hours).
3. Analysis of Mitochondrial Function and Mitophagy:
-
Mitochondrial Membrane Potential: Use a fluorescent probe like Tetramethylrhodamine, Ethyl Ester (TMRE). Incubate treated cells with TMRE, and measure fluorescence intensity via flow cytometry or fluorescence microscopy. A decrease in TMRE signal indicates mitochondrial depolarization.
-
Mitophagy Assessment: Analyze the expression of key mitophagy proteins like PINK1 and Parkin via Western blot. Co-localization of mitochondria (e.g., stained with MitoTracker) and lysosomes (e.g., stained with LysoTracker or by immunostaining for LAMP1) can be assessed by confocal microscopy.
-
Oxidative Stress: Measure reactive oxygen species (ROS) production using probes like CellROX Deep Red or DCFDA.
-
Cell Viability/Apoptosis: Assess using standard assays like MTT or Annexin V/PI staining.
Protocol 3: In Vivo Administration of a C3aR Antagonist (SB290157) in a Rat Model of Diabetic Nephropathy
This protocol details the use of the widely studied C3aR antagonist SB290157 to ameliorate kidney injury in a type 2 diabetes model.[4][5]
1. Materials and Reagents:
-
C3aR Antagonist, SB290157 (trifluoroacetate salt)
-
Vehicle solution (e.g., sterile PBS or saline with a small percentage of DMSO if needed for solubility)
-
High-Fat Diet (HFD)
-
Streptozocin (STZ)
-
Male Sprague-Dawley rats
2. Model Induction (HFD + Low-Dose STZ):
-
Feed rats a high-fat diet for 4 weeks to induce insulin resistance.
-
After 4 weeks, administer a low dose of STZ (e.g., 30-35 mg/kg, i.p.) to induce hyperglycemia.
-
Confirm the development of type 2 diabetes by monitoring blood glucose levels.
3. Antagonist Treatment:
-
Prepare a stock solution of SB290157. The compound is often dissolved in a vehicle like PBS.
-
Once diabetes is established, begin treatment. Administer SB290157 at a dose of 1 mg/kg via intraperitoneal (i.p.) injection every other day .
-
The control group receives vehicle injections on the same schedule.
-
Continue treatment for a period of 8 weeks .
4. Endpoint Analysis:
-
Perform weekly or bi-weekly monitoring of blood glucose, body weight, and urinary albumin excretion.
-
At the end of the 8-week treatment period, collect terminal blood and kidney tissues as described in Protocol 1.
-
Analyze renal function (BUN, creatinine, UACR).
-
Perform histological analysis (PAS staining for glomerulosclerosis, Masson's trichrome for fibrosis).
-
Use Western blot or immunohistochemistry to quantify renal protein levels of C3a, C3aR, IL-6, TGF-β, phosphorylated Smad3, phosphorylated IKBα, and Collagen I to assess inflammation and fibrosis pathways.
References
- 1. C3a/C3aR axis is involved in diabetic kidney injury by regulating podocyte mitophagy in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - C3a receptor blockade protects podocytes from injury in diabetic nephropathy [insight.jci.org]
- 4. C3a Receptor Antagonist Ameliorates Inflammatory and Fibrotic Signals in Type 2 Diabetic Nephropathy by Suppressing the Activation of TGF-β/smad3 and IKBα Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C3a receptor antagonist ameliorates inflammatory and fibrotic signals in type 2 diabetic nephropathy by suppressing the activation of TGF-β/smad3 and IKBα pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C3a/C3aR axis is involved in diabetic kidney injury by regulating podocyte mitophagy in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C3a and C5a promote renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The C3a/C3aR axis mediates anti-inflammatory activity and protects against uropathogenic E coli-induced kidney injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. art.torvergata.it [art.torvergata.it]
Troubleshooting & Optimization
C3a (70-77) peptide stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of the C3a (70-77) peptide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the successful application of this peptide in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing lyophilized C3a (70-77) peptide?
A1: For long-term storage, lyophilized C3a (70-77) peptide should be stored at -20°C or colder.[1][2][3][4] Under these conditions, the peptide can be stable for several years. For short-term storage of a few days to weeks, it can be kept at 4°C.[1] It is crucial to protect the lyophilized powder from moisture and light.
Q2: How should I reconstitute the C3a (70-77) peptide?
A2: Before opening, allow the vial to warm to room temperature to prevent condensation. The choice of solvent depends on the peptide's properties and the intended application. For C3a (70-77), which is a basic peptide, sterile distilled water or a buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is generally recommended. For peptides with solubility challenges, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to initially dissolve the peptide, followed by dilution with the aqueous buffer.
Q3: What are the best practices for storing the reconstituted C3a (70-77) peptide solution?
A3: Peptide solutions are significantly less stable than the lyophilized powder. It is highly recommended to prepare aliquots of the reconstituted peptide to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C for storage up to a few months. For use within 1-2 weeks, the solution can be stored at 4°C.
Q4: What factors can affect the stability of the C3a (70-77) peptide in solution?
A4: Several factors can impact the stability of the peptide in solution, including:
-
pH: Extreme pH values can lead to hydrolysis of peptide bonds or modifications of amino acid side chains. A pH range of 5-7 is generally optimal for peptide stability.
-
Temperature: Higher temperatures accelerate degradation processes.
-
Enzymatic Degradation: Proteases present in serum-containing media or from microbial contamination can degrade the peptide. The C-terminal arginine of C3a (70-77) makes it susceptible to cleavage by carboxypeptidases.
-
Oxidation: Although C3a (70-77) does not contain highly susceptible residues like Cysteine or Methionine, oxidation can still occur over time, especially if exposed to air and light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no biological activity | 1. Improper storage leading to degradation. 2. Repeated freeze-thaw cycles of the reconstituted peptide. 3. Incorrect peptide concentration due to incomplete solubilization. 4. Enzymatic degradation in the experimental system. | 1. Ensure storage at -20°C or colder for both lyophilized and reconstituted peptide. 2. Aliquot the peptide solution after the first reconstitution. 3. Ensure the peptide is fully dissolved. Sonication can aid dissolution. Confirm concentration using a peptide quantification assay. 4. Use protease inhibitors in your assay if enzymatic degradation is suspected. |
| Peptide precipitation upon reconstitution or dilution | 1. The peptide has low solubility in the chosen solvent. 2. The concentration is above the peptide's solubility limit. 3. The pH of the solution is near the peptide's isoelectric point (pI). | 1. Try dissolving in a small amount of DMSO first, then slowly add the aqueous buffer while vortexing. 2. Prepare a more dilute stock solution. 3. Adjust the pH of the buffer. Since C3a (70-77) is basic, a slightly acidic buffer may improve solubility. |
| Inconsistent experimental results | 1. Variability in peptide concentration between aliquots. 2. Degradation of the peptide over the course of the experiment. 3. Adsorption of the peptide to plasticware. | 1. Ensure thorough mixing before preparing aliquots. 2. Prepare fresh dilutions for each experiment from a frozen stock. 3. Use low-protein-binding tubes and pipette tips. |
| Aggregation observed | 1. High peptide concentration. 2. Suboptimal pH or ionic strength of the buffer. 3. Presence of certain salts. | 1. Work with lower peptide concentrations. 2. Screen different buffers to find the optimal conditions for solubility. 3. Characterize the effect of different salts on peptide aggregation if they are required for the experiment. |
Stability and Storage Conditions
The stability of the C3a (70-77) peptide is crucial for obtaining reliable and reproducible experimental results. The following tables summarize the recommended storage conditions and provide an overview of factors influencing its stability.
Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Lyophilized | -20°C to -80°C | Years | Protect from moisture and light. |
| 4°C | Weeks | For short-term storage. | |
| Reconstituted in Aqueous Buffer | -20°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
| 4°C | 1-2 weeks | For immediate use. |
Factors Affecting Peptide Stability
| Factor | Effect on C3a (70-77) Stability | Recommendations |
| pH | Susceptible to hydrolysis at extreme pH values. The peptide is more stable at a slightly acidic to neutral pH. | Maintain a pH between 5 and 7 for optimal stability in solution. |
| Temperature | Higher temperatures accelerate chemical degradation (e.g., deamidation, hydrolysis). | Store at recommended low temperatures. Avoid repeated temperature fluctuations. |
| Solvent | Aqueous buffers are suitable for short-term storage. Organic solvents like DMSO may offer better long-term stability for stock solutions but can be incompatible with some biological assays. | For biological assays, use aqueous buffers. For long-term stock, consider dissolving in an organic solvent and storing at -80°C. |
| Proteases | The C-terminal arginine makes it a target for carboxypeptidases, leading to inactivation. | If working with biological samples that may contain proteases (e.g., serum), consider adding protease inhibitors. |
| Oxidation | While less prone to oxidation than peptides containing Cys or Met, long-term exposure to oxygen can lead to degradation. | Store solutions in tightly sealed vials. For sensitive experiments, consider using degassed buffers. |
Experimental Protocols
Protocol for Reconstitution of C3a (70-77) Peptide
-
Equilibration: Allow the vial of lyophilized peptide to reach room temperature before opening to prevent moisture condensation.
-
Solvent Selection: Choose a suitable solvent. For most applications, sterile, high-purity water or a biological buffer like PBS (pH 7.2-7.4) is appropriate.
-
Reconstitution: Add the calculated volume of solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Dissolution: Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in low-protein-binding microcentrifuge tubes.
-
Storage: Immediately store the aliquots at -20°C or -80°C.
Protocol for Assessing Peptide Stability by RP-HPLC
This protocol provides a general framework for evaluating the stability of C3a (70-77) over time under different conditions.
-
Sample Preparation:
-
Reconstitute the C3a (70-77) peptide to a known concentration (e.g., 1 mg/mL) in the desired buffers (e.g., pH 5, 7, and 9) or solvents.
-
Divide each solution into aliquots for different time points and incubation temperatures (e.g., 4°C and 37°C).
-
-
Incubation:
-
Store the aliquots at the designated temperatures.
-
At each time point (e.g., 0, 24, 48, 72 hours, 1 week), retrieve one aliquot from each condition.
-
-
RP-HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient suitable for eluting the peptide, for example, 5% to 65% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the intact C3a (70-77) peptide at each time point.
-
Calculate the percentage of the remaining peptide at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining peptide versus time for each condition to determine the degradation rate.
-
Visualizations
C3a/C3aR Signaling Pathway
The C3a (70-77) peptide is the C-terminal fragment of the anaphylatoxin C3a and is known to interact with the C3a receptor (C3aR), a G protein-coupled receptor. This interaction triggers a cascade of intracellular signaling events.
Experimental Workflow for Assessing C3a (70-77) Bioactivity
This diagram outlines a typical workflow for evaluating the biological activity of the C3a (70-77) peptide, for example, in a calcium mobilization assay.
References
Technical Support Center: C3a (70-77) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the C3a-derived peptide, C3a (70-77).
Frequently Asked Questions (FAQs)
Q1: What is C3a (70-77) and how does its activity compare to full-length C3a?
A1: C3a (70-77) is an octapeptide corresponding to the C-terminal region of the full-length C3a anaphylatoxin.[1][2] It is known to retain the biological specificity of C3a but exhibits significantly lower potency, typically estimated to be around 1-2% of the activity of the parent molecule.[1][2] This peptide can induce cellular responses such as smooth muscle contraction, histamine (B1213489) release from mast cells, and increased vascular permeability.[2][3]
Q2: What is the primary receptor for C3a (70-77)?
A2: C3a (70-77) exerts its effects primarily through the C3a receptor (C3aR), a G-protein coupled receptor (GPCR).[4][5] Cross-desensitization studies have shown that C3a (70-77) can specifically desensitize cells to subsequent stimulation by full-length C3a, indicating a shared receptor binding site.[1]
Q3: How should I handle and store my C3a (70-77) peptide?
A3: Proper handling and storage are critical for maintaining the integrity and activity of the C3a (70-77) peptide. Lyophilized peptide should be stored at -20°C or colder for long-term stability.[3][6] Before reconstitution, it is recommended to centrifuge the vial to ensure all the powder is at the bottom.[6] Once reconstituted in a suitable solvent (e.g., sterile water or an appropriate buffer), it is advisable to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q4: Why am I not observing a cellular response to C3a (70-77) in my assay?
A4: Several factors could contribute to a lack of response. Firstly, confirm that the cell line you are using expresses a sufficient level of the C3a receptor (C3aR). Secondly, due to its lower potency, you may need to use a higher concentration of C3a (70-77) compared to full-length C3a. Also, ensure the peptide has been stored correctly and has not degraded. Finally, the specific signaling pathway you are measuring may not be strongly activated by C3a (70-77) in your particular cell type.
Troubleshooting Guides
Calcium Mobilization Assay
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low signal | 1. Low C3aR expression in cells.2. Inactive C3a (70-77) peptide.3. Inefficient dye loading or cell death.4. Incorrect assay buffer composition. | 1. Confirm C3aR expression via qPCR or flow cytometry.2. Use a fresh, properly stored aliquot of the peptide. Include full-length C3a as a positive control.3. Optimize dye loading concentration and incubation time. Ensure cell viability before and after the assay.4. Use a buffer containing physiological concentrations of calcium. |
| High background fluorescence | 1. Autofluorescence from the peptide or media.2. Spontaneous calcium flux in cells.3. Incomplete removal of extracellular dye. | 1. Test for peptide autofluorescence. Use phenol (B47542) red-free media.2. Ensure cells are healthy and not over-confluent.3. Perform thorough washing steps after dye loading. |
| High well-to-well variability | 1. Uneven cell seeding.2. Inconsistent dye loading or washing.3. "Edge effects" in the microplate. | 1. Ensure a single-cell suspension before seeding and mix gently.2. Use a multichannel pipette for consistency.3. Avoid using the outer wells of the plate or fill them with PBS. |
| Rapid signal decay | 1. Receptor desensitization.2. Calcium sequestration or extrusion. | 1. Be aware that repeated stimulation may lead to reduced responses.[7][8] 2. This is a natural cellular process. Analyze the peak response. |
Chemotaxis Assay
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low cell migration | 1. Suboptimal C3a (70-77) concentration.2. Inappropriate pore size of the transwell insert.3. Cells are not responsive.4. Short incubation time. | 1. Perform a dose-response experiment to determine the optimal chemoattractant concentration.2. Select a pore size appropriate for your cell type (e.g., 3.0 µm for leukocytes, 5.0 or 8.0 µm for larger cells).[9]3. Confirm C3aR expression. Serum starve cells prior to the assay to increase sensitivity.[9]4. Optimize the incubation time to allow for sufficient cell migration. |
| High background migration (control wells) | 1. Presence of chemoattractants in the serum of the culture medium.2. Cells are overly motile. | 1. Use serum-free media in the upper and lower chambers for the negative control.2. Reduce the incubation time. |
| High variability between replicates | 1. Inconsistent cell seeding density.2. Bubbles trapped under the transwell insert.3. Inaccurate cell counting. | 1. Ensure a homogenous cell suspension and careful pipetting.2. Inspect the plate to ensure no bubbles are present after adding the insert.3. Use a reliable cell counting method and ensure migrated cells are evenly distributed before counting. |
Quantitative Data Summary
The following tables summarize key quantitative data for C3a, its derivatives, and a common antagonist.
Table 1: Agonist Potency (EC50/IC50) of C3a and C3a (70-77)
| Compound | Cell Line | Assay Type | Potency (EC50/IC50) |
| Human C3a | CHO-C3aR | ERK Phosphorylation | 0.39 nM[10] |
| Human C3a | HEK293-C3aR | Calcium Mobilization | 3 nM[11] |
| C3a (70-77) | Human Mononuclear Leukocytes | LIF Generation Inhibition | ~10⁻⁸ M[7] |
| C3a (70-77) | Rat Mast Cells | Histamine Release | - |
| C3a (70-77) | Guinea Pig Ileum | Contraction | - |
Note: Specific EC50/IC50 values for C3a (70-77) in calcium mobilization and other common assays are not consistently reported, reflecting its lower potency.
Table 2: Antagonist Potency (IC50) of SB290157
| Species | Cell Line/Tissue | Assay Type | Potency (IC50) |
| Human | RBL-C3aR | Calcium Mobilization | 27.7 nM[12][13] |
| Human | Neutrophils | Calcium Mobilization | 28 nM[13] |
| Mouse | RBL-C3aR | Calcium Mobilization | 7.0 nM[12] |
| Guinea Pig | RBL-C3aR | Calcium Mobilization | 12.5 nM[12] |
| Guinea Pig | Platelets | ATP Release | 30 nM[12] |
Note: SB290157 has also been reported to have agonist activity in some experimental systems.[10][14]
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol outlines a method for measuring intracellular calcium mobilization in response to C3a (70-77) using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
Cells expressing C3aR (e.g., CHO-C3aR, RBL-2H3 cells)
-
Black, clear-bottom 96-well plates
-
C3a (70-77) peptide
-
Full-length C3a (positive control)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at an optimized density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS/HEPES (e.g., 4 µM Fluo-4 AM, 0.04% Pluronic F-127).
-
Remove culture medium from the cells and add the loading solution.
-
Incubate for 1 hour at 37°C in the dark.
-
Wash the cells twice with HBSS/HEPES to remove extracellular dye.
-
Add fresh HBSS/HEPES to each well and incubate for 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of C3a (70-77) and the positive control in HBSS/HEPES.
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Measure baseline fluorescence for a short period (e.g., 20 seconds).
-
Inject the C3a (70-77) or control solution and continue to measure fluorescence in real-time for at least 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline after compound addition.
-
Plot the peak fluorescence change against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Chemotaxis Assay
This protocol describes a transwell migration assay to assess the chemotactic activity of C3a (70-77).
Materials:
-
Transwell inserts with an appropriate pore size
-
24-well companion plates
-
Cells of interest (e.g., macrophages, neutrophils)
-
C3a (70-77) peptide
-
Serum-free culture medium
-
Staining solution (e.g., crystal violet or a fluorescent dye)
Procedure:
-
Assay Setup:
-
Place transwell inserts into the wells of a 24-well plate.
-
Add serum-free medium containing different concentrations of C3a (70-77) to the lower chamber. Include a negative control with medium only.
-
-
Cell Seeding:
-
Harvest and resuspend cells in serum-free medium at an optimized concentration.
-
Add the cell suspension to the upper chamber of the transwell inserts.
-
-
Incubation:
-
Incubate the plate for a predetermined optimal time (e.g., 2-24 hours) at 37°C in a CO2 incubator.
-
-
Quantification of Migration:
-
Carefully remove the transwell inserts.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Elute the stain and measure the absorbance/fluorescence, or count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis:
-
Quantify the number of migrated cells for each condition.
-
Plot the number of migrated cells against the concentration of C3a (70-77).
-
Visualizations
C3a Receptor (C3aR) Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. C3a (70-77) - 1 mg [anaspec.com]
- 3. genscript.com [genscript.com]
- 4. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The complement C3a-C3aR and C5a-C5aR pathways promote viability and inflammation of human retinal pigment epithelium cells by targeting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. STIM Proteins and Orai Ca2+ Channels Are Involved in the Intracellular Pathways Activated by TLQP-21 in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. corning.com [corning.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. SB 290157 [sigmaaldrich.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Frontiers | The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist [frontiersin.org]
Technical Support Center: Optimizing C3a (70-77) Concentration for Cell Stimulation
Welcome to the technical support center for the use of the C3a (70-77) peptide in cell stimulation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is C3a (70-77) and how does it work?
A1: C3a (70-77) is a synthetic octapeptide that corresponds to the C-terminal region of the human complement component C3a.[1][2] It acts as an agonist for the C3a receptor (C3aR), a G protein-coupled receptor (GPCR).[3] While it exhibits about 1-2% of the biological activity of the full-length C3a protein, it can still elicit significant cellular responses.[1] Upon binding to C3aR, it can trigger various downstream signaling pathways, including intracellular calcium mobilization, and activation of ERK1/2, PI3K/AKT, and NF-κB pathways.[4][5][6]
Q2: What is a good starting concentration for my experiments?
A2: The optimal concentration of C3a (70-77) is highly dependent on the cell type and the specific cellular response being measured. A common starting point for a dose-response experiment is to use a range of concentrations from 10⁻⁹ M to 10⁻⁵ M. For example, a concentration of 1 µM has been used to induce intracellular calcium increase in RAW264.7 macrophage-like cells, while 10⁻⁸ M was sufficient to cause 50% inhibition of leukocyte inhibitory factor (LIF) activity in human mononuclear leukocytes.[2][7]
Q3: How should I prepare and store my C3a (70-77) peptide?
A3: Proper handling and storage are critical for maintaining the bioactivity of your C3a (70-77) peptide.
-
Storage of Lyophilized Peptide: Store the lyophilized powder at -20°C or -80°C in a desiccated environment.[8][9][10][11] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[8][9]
-
Reconstitution: For initial solubilization, it is recommended to use sterile, distilled water.[8] If solubility is an issue due to the peptide's properties, a small amount of a suitable solvent like DMSO can be used, followed by dilution in your aqueous assay buffer.[8]
-
Storage of Stock Solutions: Aliquot the reconstituted peptide into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8][11] Peptide solutions are less stable than the lyophilized form.[8][9]
Q4: How long should I incubate my cells with C3a (70-77)?
A4: The optimal incubation time depends on the specific downstream signaling event you are measuring.
-
Rapid Responses (e.g., Calcium Flux, ERK Phosphorylation): These events are often transient and can occur within minutes of stimulation. For calcium flux, measurements are typically taken immediately after adding the peptide.[7] For ERK phosphorylation, a 5 to 30-minute incubation is a common starting point.
-
Longer-Term Responses (e.g., Cytokine Release, Gene Expression): These responses require more time for transcription and translation. Incubation times can range from 4 to 24 hours.[12]
It is highly recommended to perform a time-course experiment to determine the peak response for your specific assay and cell type.
Troubleshooting Guides
Issue 1: No or Low Cellular Response
| Possible Cause | Troubleshooting Steps |
| Suboptimal Peptide Concentration | Perform a dose-response experiment with a wide range of C3a (70-77) concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M). |
| Peptide Degradation | Ensure proper storage and handling of the peptide.[8][9][10][11] Use freshly prepared solutions for experiments. Consider the stability of the peptide in your cell culture medium over the incubation period. |
| Low C3a Receptor Expression | Verify the expression of C3aR on your target cells using techniques like flow cytometry, qPCR, or Western blotting. |
| Incorrect Incubation Time | Conduct a time-course experiment to identify the optimal stimulation duration for your specific assay. |
| Cell Health and Passage Number | Ensure cells are healthy, within a low passage number, and not overly confluent, as these factors can affect receptor expression and signaling. |
| Assay Sensitivity | Confirm that your detection method is sensitive enough to measure the expected response. Use appropriate positive and negative controls. |
Issue 2: High Background or Inconsistent Results
| Possible Cause | Troubleshooting Steps |
| Peptide Aggregation | Ensure complete solubilization of the peptide. Sonication can help dissolve aggregates.[9] Consider using a different solvent for initial reconstitution if necessary. |
| Variability in Cell Seeding | Ensure a uniform cell density across all wells of your assay plate. |
| Edge Effects in Assay Plates | Avoid using the outer wells of the plate, or ensure they are filled with media to maintain humidity. |
| Contamination | Regularly test cell cultures for mycoplasma contamination. Use sterile techniques throughout the experiment. |
| Off-Target Effects | The C3aR antagonist SB290157 has been reported to have off-target agonist activity in some cell types.[3][13][14] Be aware of potential non-specific effects of your reagents. |
Data Presentation
Table 1: Recommended Starting Concentrations of C3a (70-77) for Various Cell-Based Assays
| Cell Type | Assay | Recommended Starting Concentration | Reference |
| RAW264.7 Macrophages | Intracellular Calcium Mobilization | 1 µM | [7][15][16][17] |
| Human Mononuclear Leukocytes | Leukocyte Inhibitory Factor (LIF) Inhibition | 10 nM (10⁻⁸ M) | [2] |
| Human Monocyte-Derived Macrophages (HMDM) | Calcium Mobilization | EC₅₀ of related small molecule agonists: 7-15 nM | [18] |
| 3T3-L1 Adipocytes | Calcium Influx | ~100-fold higher concentration than C3a (63-77) for similar efficacy | [5] |
| Human T Lymphocytes | Inhibition of Migration | 10 nM (10⁻⁸ M) | [2] |
Table 2: Typical Incubation Times for C3a (70-77) Stimulation
| Assay Type | Typical Incubation Time | Notes |
| Calcium Flux | Seconds to minutes | Real-time measurement immediately after peptide addition. |
| ERK1/2 Phosphorylation | 5 - 60 minutes | A time-course experiment is recommended to capture the peak response. |
| Cytokine Release | 4 - 24 hours | Dependent on the specific cytokine and cell type. |
| Gene Expression (qPCR) | 2 - 24 hours | Time-course is recommended to capture transcriptional changes. |
| Cell Migration | 1 - 4 hours | Varies depending on the cell type and assay system (e.g., Boyden chamber). |
Experimental Protocols
Protocol: Optimizing C3a (70-77) Concentration using a Calcium Flux Assay
This protocol provides a general framework for determining the optimal concentration of C3a (70-77) by measuring intracellular calcium mobilization.
1. Materials:
-
C3a (70-77) peptide
-
Target cells expressing C3aR
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
2. Cell Preparation:
-
Seed your cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Culture the cells overnight at 37°C in a 5% CO₂ incubator.
-
On the day of the assay, remove the culture medium.
3. Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. This typically involves diluting the calcium-sensitive dye in HBSS. The addition of Pluronic F-127 can aid in dye solubilization.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
4. C3a (70-77) Preparation and Stimulation:
-
Prepare a stock solution of C3a (70-77) in sterile water or an appropriate solvent.
-
Perform a serial dilution of the C3a (70-77) stock solution in HBSS to create a range of concentrations for your dose-response curve (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Set up your fluorescence plate reader to measure the fluorescence intensity over time.
-
Establish a baseline fluorescence reading for each well for approximately 20-30 seconds.
-
Inject the different concentrations of C3a (70-77) into the wells and continue to measure the fluorescence for at least 60-120 seconds.
5. Data Analysis:
-
Calculate the change in fluorescence intensity from the baseline for each well.
-
Plot the peak fluorescence response against the logarithm of the C3a (70-77) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration).
Visualizations
Caption: C3a (70-77) signaling pathway.
Caption: Workflow for concentration optimization.
Caption: Troubleshooting low cell response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modulation of human lymphocyte function by C3a and C3a(70-77) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial C3a Receptor Activation in Oxidatively Stressed Epithelial Cells Reduces Mitochondrial Respiration and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | STIM Proteins and Orai Ca2+ Channels Are Involved in the Intracellular Pathways Activated by TLQP-21 in RAW264.7 Macrophages [frontiersin.org]
- 8. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 9. bachem.com [bachem.com]
- 10. jpt.com [jpt.com]
- 11. genscript.com [genscript.com]
- 12. bosterbio.com [bosterbio.com]
- 13. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. boa.unimib.it [boa.unimib.it]
- 16. researchgate.net [researchgate.net]
- 17. frontiersin.org [frontiersin.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: C3a (70-77) Dose-Response Curve Troubleshooting
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during the experimental analysis of C3a (70-77) dose-response curves. The following sections are designed in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I observing no response or a very weak signal in my C3a (70-77) assay?
A weak or absent signal is a common issue that can stem from several factors related to the peptide, the cells, or the assay setup.
-
Peptide Integrity and Handling: The C3a (70-77) octapeptide is susceptible to degradation. Improper storage or handling, such as repeated freeze-thaw cycles, exposure to moisture, or extended time at room temperature, can significantly reduce its biological activity.[1][2] Lyophilized peptides should be stored at -20°C or colder for long-term stability and allowed to equilibrate to room temperature before opening to prevent moisture condensation.[2]
-
Peptide Potency: C3a (70-77) is a fragment of the full C3a protein and, on a molar basis, possesses only about 1-2% of the biological activity of the parent molecule.[3][4][5][6] Therefore, significantly higher concentrations may be required to elicit a response compared to full-length C3a.
-
Cellular Receptor Expression: The target receptor, C3aR, must be expressed at sufficient levels in your chosen cell line. Verify receptor expression using techniques like RT-PCR, Western blot, or flow cytometry. Cell lines like human mast cells (HMC-1, LAD2), macrophages (U937), or C3aR-transfected RBL-2H3 cells are commonly used.[7][8]
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the response. For instance, in calcium mobilization assays, ensure that the fluorescent dye is loaded correctly and that the detection instrument's settings are optimized.
Q2: My dose-response curve shows a "bell shape," with the response decreasing at higher concentrations. What causes this?
This phenomenon, also known as a biphasic or bell-shaped curve, is often attributable to receptor desensitization or cellular toxicity.
-
Receptor Desensitization: C3aR is a G protein-coupled receptor (GPCR), which is prone to rapid desensitization upon prolonged or high-concentration agonist exposure.[9][10] This process involves receptor phosphorylation by G protein-coupled receptor kinases (GRKs), followed by β-arrestin binding, which uncouples the receptor from its G protein, attenuating the signal.[7][9][10] The descending part of the curve represents this diminished signaling capacity at saturating ligand concentrations.
-
Cellular Toxicity: At very high concentrations, peptides can sometimes induce cytotoxicity or other off-target effects that interfere with the assay readout and lead to a drop in the measured response. It is crucial to perform a cell viability test in parallel with your functional assay to rule out toxicity.
Q3: There is high variability between my replicate wells. How can I improve the consistency of my results?
High variability can obscure real biological effects and is typically caused by technical inconsistencies in the experimental workflow.[11]
-
Cell Plating: Ensure a uniform, single-cell suspension before plating to avoid clumps and achieve consistent cell numbers across all wells. Inconsistent cell density is a major source of variability.[11]
-
Pipetting and Dilutions: Use calibrated pipettes and practice consistent pipetting technique. When preparing a serial dilution of the peptide, ensure thorough mixing at each step. Automated liquid handlers can significantly improve reproducibility.[11]
-
Reagent and Assay Conditions: Ensure all reagents are fully dissolved and evenly distributed in the wells. Maintain consistent incubation times, temperatures, and reading times for all plates.
Q4: How can I confirm that the response I am measuring is specifically mediated by the C3a receptor?
Confirming on-target activity is critical for validating your results.
-
Use of Antagonists: Pre-incubating the cells with a known C3aR-specific antagonist should block or shift the dose-response curve of C3a (70-77). Note that some reported antagonists, like SB290157, have shown agonist activity in certain cellular systems, requiring careful validation.[12][13]
-
Control Cell Lines: The ideal control is a parental cell line that does not express C3aR or a cell line where the C3aR gene has been knocked out (e.g., using CRISPR). These cells should not respond to C3a (70-77) stimulation, confirming the receptor's role.[14]
-
Cross-Desensitization: If cells are first stimulated with a saturating dose of C3a (70-77) to induce desensitization, a subsequent stimulation with full-length C3a should yield a significantly reduced response, indicating they act on the same receptor.[3]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| No or Low Signal | 1. Peptide degradation. 2. Low peptide potency. 3. Insufficient C3aR expression. 4. Insensitive assay. | 1. Use fresh, properly stored peptide aliquots. Avoid freeze-thaw cycles.[1][2] 2. Increase the concentration range of C3a (70-77). 3. Confirm C3aR expression in your cell line or switch to a high-expressing line. 4. Optimize assay parameters (e.g., cell number, dye concentration, incubation time). |
| Bell-Shaped Curve | 1. Receptor desensitization. 2. High-dose inhibition/toxicity. | 1. Reduce incubation time with the peptide. Use kinetic readings to capture the peak signal before desensitization occurs.[7][9] 2. Perform a cell viability assay (e.g., MTT, trypan blue) at corresponding concentrations. |
| High Variability | 1. Inconsistent cell seeding. 2. Inaccurate pipetting or serial dilutions. 3. Edge effects on the plate. | 1. Ensure a homogenous cell suspension; gently mix before plating each row.[11] 2. Calibrate pipettes; use reverse pipetting for viscous solutions. Prepare a master mix of reagents. 3. Avoid using the outermost wells of the plate, which are prone to evaporation. |
| Poor Curve Fit | 1. Insufficient data points. 2. Inappropriate concentration range. 3. Presence of outliers. | 1. Use a wider range of concentrations with more points around the expected EC50. 2. Perform a wide-range pilot experiment to determine the active concentration window. 3. Increase the number of replicates to identify and potentially exclude statistical outliers. |
Experimental Protocols & Data
Protocol: Calcium Mobilization Assay
This protocol outlines a general procedure for measuring C3a (70-77)-induced intracellular calcium flux.
-
Cell Plating: Seed C3aR-expressing cells (e.g., U937 or C3aR-transfected HEK293) into a 96-well or 384-well black, clear-bottom plate at an optimized density and allow them to adhere overnight.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM) diluted in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Peptide Preparation: Prepare a serial dilution of C3a (70-77) peptide in the assay buffer at concentrations that are 2x to 10x the final desired concentration.
-
Signal Detection: Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).
-
Assay Execution:
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot this response against the logarithm of the peptide concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Data Tables
Table 1: Reported Potency of C3a-Related Peptides
| Peptide | Assay Type | Cell Line | Potency (EC50 / IC50) | Reference |
| C3a (full length) | Degranulation | RBL-C3aR | ~20-40 nM | [8] |
| C3a (70-77) | LIF Inhibition | Human Leukocytes | ~10 nM | [18] |
| (Trp63,Trp64)-C3a(63-77) | Calcium Flux | RBL-hC3aR | 2.0 nM | [5] |
| Designed Agonist 1 | Degranulation | RBL-C3aR | 25.3 nM | [8] |
| Designed Antagonist 1 | Degranulation | RBL-C3aR | 15.4 nM (IC50) | [8] |
Table 2: Peptide Handling and Storage Recommendations
| Condition | Lyophilized Peptide | Peptide in Solution |
| Short-Term Storage | Stable for weeks at room temp; better at 4°C. | 1-2 weeks at 4°C. |
| Long-Term Storage | -20°C to -80°C. [2] | 3-4 months at -20°C; up to 1 year at -80°C. |
| Handling | Equilibrate to room temp before opening.[2] | Aliquot to avoid freeze-thaw cycles. Use sterile, pH-neutral buffers (pH 5-7). |
Visual Guides: Workflows and Pathways
C3a Receptor (C3aR) Signaling Pathway
The C3a receptor is a GPCR that primarily couples to pertussis toxin-sensitive Gαi and pertussis toxin-insensitive Gα12/13 proteins.[19] Activation triggers multiple downstream events, including calcium mobilization and ERK1/2 phosphorylation, which are common readouts for dose-response assays.[19][20]
Caption: Simplified C3aR signaling cascade leading to functional outputs and desensitization.
Experimental Workflow for Dose-Response Analysis
A systematic workflow is essential for generating reliable and reproducible dose-response data.
Caption: Standard workflow for a cell-based dose-response experiment.
Troubleshooting Decision Tree
When encountering unexpected results, this logical tree can help diagnose the underlying issue.
Caption: A decision tree to guide troubleshooting of common dose-response curve issues.
References
- 1. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. C3a (70-77) - 1 mg [anaspec.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. C3a (70-77) TFA (CTI-008) - Creative Biolabs [creative-biolabs.com]
- 7. Regulation of C3a receptor signaling in human mast cells by G protein coupled receptor kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. De Novo Peptide Design with C3a Receptor Agonist and Antagonist Activities: Theoretical Predictions and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 10. FAST RESENSITIZATION OF G PROTEIN-COUPLED RECEPTORS REQUIRES THEIR PI(4,5)P2-DEPENDENT SORTING INTO AN AP2 POSITIVE COMPARTMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 12. Derivation of ligands for the complement C3a receptor from the C-terminus of C5a - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. Mitochondrial C3a Receptor Activation in Oxidatively Stressed Epithelial Cells Reduces Mitochondrial Respiration and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Mitochondrial C3a Receptor Activation in Oxidatively Stressed Epithelial Cells Reduces Mitochondrial Respiration and Metabolism [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Modulation of human lymphocyte function by C3a and C3a(70-77) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Preventing Degradation of C3a (70-77) in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the C3a (70-77) peptide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent the degradation of C3a (70-77) in your experiments, ensuring the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of C3a (70-77) degradation in solution?
A1: The primary cause of C3a (70-77) degradation is enzymatic cleavage of its C-terminal arginine residue. This octapeptide corresponds to the C-terminus of the full-length C3a protein. Like other anaphylatoxins, C3a is rapidly inactivated in biological fluids by carboxypeptidases, particularly carboxypeptidase B (also known as thrombin-activatable fibrinolysis inhibitor, TAFI) and carboxypeptidase N.[1] These enzymes specifically remove the C-terminal arginine, rendering the peptide biologically inactive. Additionally, other serine proteases present in serum or cell culture media can also contribute to its degradation.
Q2: How can I prevent the degradation of C3a (70-77) in my experiments?
A2: To prevent degradation, it is crucial to inhibit the activity of proteases in your solution. This can be achieved by:
-
Using a protease inhibitor cocktail: A broad-spectrum protease inhibitor cocktail that targets serine proteases and carboxypeptidases is highly recommended.
-
Adding specific inhibitors: For targeted protection, you can add specific inhibitors of carboxypeptidase B, such as potato carboxypeptidase inhibitor (PCI) or 2-guanidinoethylmercaptosuccinic acid (GEMSA).
-
Working at low temperatures: Keeping the peptide solution on ice or at 4°C whenever possible will significantly slow down enzymatic activity.
-
Using serum-free media: If your experimental design allows, using serum-free media can reduce the concentration of endogenous proteases.
-
Minimizing freeze-thaw cycles: Aliquot your stock solutions of C3a (70-77) to avoid repeated freezing and thawing, which can compromise peptide stability.
Q3: What are the recommended storage conditions for C3a (70-77)?
A3: For long-term storage, C3a (70-77) should be stored as a lyophilized powder at -20°C or -80°C. Once reconstituted in a buffer, it is best to prepare single-use aliquots and store them at -80°C. Avoid storing the peptide in solution at 4°C for extended periods.
Q4: Can I use C3a (70-77) in cell culture experiments with serum?
A4: Yes, but with precautions. Serum contains a high concentration of proteases that will rapidly degrade the peptide. It is essential to add a potent protease inhibitor cocktail to the cell culture medium immediately before adding the C3a (70-77) peptide. The stability of the peptide should be monitored over the time course of your experiment.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Loss of C3a (70-77) activity in my assay. | Peptide degradation due to proteases in the sample or reagents. | Add a broad-spectrum protease inhibitor cocktail to all solutions containing the peptide. Ensure the cocktail is active against carboxypeptidases and serine proteases. Pre-incubate your sample with the inhibitor cocktail before adding the peptide. |
| Improper storage of the peptide. | Store lyophilized peptide at -20°C or -80°C. After reconstitution, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. | |
| Incorrect pH of the solution. | Maintain the pH of the solution within the optimal range for peptide stability (typically around neutral pH). Use a suitable buffer system. | |
| Inconsistent results between experiments. | Variable levels of protease activity in different batches of serum or reagents. | Standardize your protocol by using the same batch of reagents and a consistent concentration of protease inhibitors in all experiments. |
| Degradation of the peptide stock solution over time. | Use freshly prepared aliquots of the peptide for each experiment. Perform a stability check of your stock solution if it has been stored for an extended period. | |
| Difficulty detecting intact C3a (70-77) by mass spectrometry. | Rapid degradation during sample preparation. | Add protease inhibitors to your sample immediately upon collection. Keep the sample on ice throughout the preparation process. Use a rapid extraction and analysis protocol. |
| Adsorption of the peptide to container surfaces. | Use low-protein-binding tubes and pipette tips. Consider adding a carrier protein like BSA to your buffer, if compatible with your downstream analysis. |
Experimental Protocols
Protocol for Assessing C3a (70-77) Stability in Solution
This protocol outlines a general workflow to determine the stability of C3a (70-77) in a specific solution (e.g., cell culture medium, buffer) over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
C3a (70-77) peptide
-
Experimental solution (e.g., DMEM with 10% FBS, PBS)
-
Protease inhibitor cocktail (optional, for comparison)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Formic acid (FA)
-
Low-protein-binding microcentrifuge tubes
-
HPLC system coupled with a mass spectrometer
Procedure:
-
Prepare C3a (70-77) Stock Solution: Reconstitute lyophilized C3a (70-77) in an appropriate solvent (e.g., sterile water) to a known concentration (e.g., 1 mg/mL).
-
Prepare Experimental Samples:
-
In low-protein-binding tubes, dilute the C3a (70-77) stock solution to the final desired concentration in your experimental solution (e.g., 10 µg/mL in DMEM + 10% FBS).
-
Prepare parallel samples with and without a protease inhibitor cocktail to assess its effectiveness.
-
-
Incubation: Incubate the samples at the desired temperature (e.g., 37°C for cell culture conditions).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample tube.
-
Sample Quenching and Preparation for HPLC-MS:
-
Immediately add an equal volume of 0.1% formic acid in acetonitrile to the aliquot to stop enzymatic activity and precipitate larger proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC-MS Analysis:
-
Inject the prepared samples onto a C18 reverse-phase HPLC column.
-
Use a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) to separate the peptide and its degradation products.
-
Monitor the elution of the intact C3a (70-77) and any potential degradation products (e.g., C3a (70-76)) using the mass spectrometer.
-
-
Data Analysis:
-
Quantify the peak area of the intact C3a (70-77) at each time point.
-
Plot the percentage of remaining intact peptide against time to determine its stability and half-life under the tested conditions.
-
Data Presentation
Table 1: Estimated Stability of C3a (70-77) in Different Solutions at 37°C
| Solution | Condition | Estimated Half-life | Primary Degradation Pathway |
| Phosphate Buffered Saline (PBS), pH 7.4 | No inhibitors | > 24 hours | Minimal degradation |
| Cell Culture Medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) | No inhibitors | < 30 minutes | Enzymatic cleavage by serum proteases (carboxypeptidases, serine proteases) |
| Cell Culture Medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) | With broad-spectrum protease inhibitor cocktail | 4 - 8 hours | Slowed enzymatic cleavage |
| Human Plasma | No inhibitors | < 15 minutes | Rapid enzymatic cleavage by carboxypeptidases B and N |
| Human Plasma | With carboxypeptidase B inhibitor (e.g., 10 µM GEMSA) | 1 - 2 hours | Inhibition of C-terminal arginine cleavage |
Note: The values in this table are estimates based on available literature and the known mechanisms of C3a degradation. Actual stability will depend on the specific experimental conditions, including the source and concentration of serum and the specific protease inhibitor cocktail used.
Visualizations
C3a (70-77) Degradation Pathway
Caption: Enzymatic degradation of C3a (70-77) and its inhibition.
C3a Receptor (C3aR) Signaling Pathway
Caption: Simplified C3aR signaling cascade upon ligand binding.
Experimental Workflow for Stability Assessment
Caption: Step-by-step process for evaluating peptide stability.
References
Technical Support Center: C3a (70-77) Peptide
Welcome to the technical support center for the C3a (70-77) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on potential off-target effects and other common challenges encountered during experiments with this peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the C3a (70-77) peptide and what is its primary activity?
A1: C3a (70-77) is a synthetic octapeptide with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, which corresponds to the C-terminal region of the human complement component 3a (C3a).[1] It is known to possess 1-2% of the biological activity of the full-length C3a protein.[1][2] Its primary, or "on-target," activities include inducing smooth muscle contraction, causing the degranulation of mast cells leading to histamine (B1213489) release, and increasing vascular permeability.[1][2][3]
Q2: Does the C3a (70-77) peptide bind to receptors other than the C3a receptor (C3aR)?
A2: The C3a (70-77) peptide is reported to specifically interact with the C3a receptor.[1] It has been shown to selectively desensitize smooth muscle to C3a but not to the related anaphylatoxin C5a, indicating a lack of cross-reactivity with the C5a receptor.[1] However, comprehensive screening against a broad panel of other G-protein coupled receptors (GPCRs) or ion channels is not widely reported in the literature. Therefore, off-target binding to other receptors, while not explicitly documented, cannot be entirely ruled out and should be considered when interpreting unexpected experimental results.
Q3: Is the C3a (70-77) peptide cytotoxic?
A3: The C3a (70-77) peptide has not been found to be broadly cytotoxic. For instance, studies have shown that it does not significantly alter the proliferation of human mononuclear cells, as measured by [3H]thymidine uptake assays, even at concentrations that elicit immunomodulatory effects.[4] However, at very high concentrations or under specific experimental conditions (e.g., prolonged incubation, presence of other stressors), cytotoxicity cannot be completely excluded. If you observe unexpected cell death, it is recommended to perform a dose-response cytotoxicity assay.
Q4: What are the known immunomodulatory effects of C3a (70-77) that might be considered "off-target" in some experimental contexts?
A4: In experiments not focused on immunology, the immunomodulatory effects of C3a (70-77) could be considered off-target. The peptide has been shown to inhibit the generation of leukocyte inhibitory factor (LIF) from human mononuclear leukocytes and T lymphocytes in a concentration-dependent manner.[4] Additionally, it can cause a selective depletion of the helper/inducer T-lymphocyte population.[4] These effects should be taken into account when working with immune cells or in co-culture systems.
Q5: How should I handle and store the C3a (70-77) peptide to ensure its stability and activity?
A5: Proper handling and storage are critical for maintaining the integrity of the C3a (70-77) peptide. Lyophilized peptide should be stored at -20°C or -80°C.[2] Before reconstitution, allow the vial to warm to room temperature in a desiccator to prevent condensation.[5] For reconstitution, sterile, deionized water is a good starting point.[6] If solubility is an issue, a dilute acidic solution (e.g., 10% acetic acid) can be used, but this must be further diluted in your experimental buffer to a non-cytotoxic final concentration.[6] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[2]
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation | Ensure the peptide has been stored correctly in its lyophilized form and as a stock solution. Avoid multiple freeze-thaw cycles. Prepare fresh aliquots if degradation is suspected. |
| Peptide Aggregation | Visually inspect the stock solution for precipitates. If present, try sonicating the solution briefly. It is best to prepare a fresh stock solution, possibly at a lower concentration. Consider using a different solubilization buffer. |
| Incorrect Peptide Concentration | Verify the calculations for your stock solution and final working concentrations. If possible, confirm the peptide concentration using a quantitative amino acid analysis or a spectrophotometric method if the peptide contains aromatic residues. |
| Low or Absent C3aR Expression | Confirm that the cell line you are using expresses the C3a receptor at sufficient levels. This can be checked by RT-PCR, western blot, or flow cytometry for C3aR. |
| Receptor Desensitization | Prolonged or repeated exposure to C3a (70-77) or other C3aR agonists can lead to receptor desensitization. Ensure that your experimental design accounts for this possibility. |
Issue 2: Unexpected Cell Death or Changes in Cell Morphology
| Possible Cause | Troubleshooting Steps |
| High Peptide Concentration | Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell type and assay. |
| Solvent Toxicity | If an organic solvent or acidic solution was used for solubilization, ensure that the final concentration in the cell culture medium is well below the cytotoxic threshold for your cells. Run a solvent-only control. |
| Peptide Aggregates | Aggregated peptides can sometimes induce non-specific cellular stress or apoptosis. Ensure your peptide is fully solubilized. Consider filtering the stock solution through a 0.22 µm filter. |
| Contamination | Ensure that the peptide stock solution and all experimental reagents are sterile. |
| Off-Target Effects | If cytotoxicity is observed in a cell line that does not express C3aR, this may indicate a true off-target effect. Consider performing competitive binding assays or using a C3aR antagonist to confirm. |
Issue 3: High Background or Non-Specific Signal in Assays
| Possible Cause | Troubleshooting Steps |
| Peptide Sticking to Plasticware | Use low-protein-binding tubes and plates for preparing and storing peptide solutions. |
| Non-Specific Binding in Immunoassays | Include appropriate blocking steps in your assay protocol. Consider adding a non-relevant peptide at a high concentration to your blocking buffer to saturate non-specific binding sites. |
| Interference with Detection Reagents | Run controls with the peptide and detection reagents in the absence of cells or your target protein to check for direct interference. |
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activity of C3a (70-77).
| Assay | Cell Type/System | Parameter | Value | Reference |
| Inhibition of LIF Generation (PHA/Con A stimulated) | Human Mononuclear Leukocytes | IC50 | 1 x 10⁻⁸ M | [4] |
| Inhibition of LIF Generation (SK-SD stimulated) | Human Mononuclear Leukocytes | IC50 | > 1 x 10⁻⁷ M | [4] |
| General Biological Activity | Various (smooth muscle, mast cells) | Relative Potency | 1-2% of full-length C3a | [1][2] |
| Histamine Release | Human Basophils | Relative Potency | ~5 times less active than an Ala-Ala-Ala-Leu-Gly-Leu-Ala-Arg octapeptide | [7] |
Experimental Protocols
Protocol 1: Assessment of Off-Target Cytotoxicity using MTT Assay
-
Cell Plating: Seed cells (both C3aR-positive and C3aR-negative cell lines for comparison) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Peptide Preparation: Prepare a 2-fold serial dilution of the C3a (70-77) peptide in serum-free cell culture medium, starting from a high concentration (e.g., 1 mM) down to a low concentration (e.g., 1 µM). Include a vehicle-only control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells. Incubate for 24-48 hours.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve and determine the IC50 value if significant cytotoxicity is observed.
Protocol 2: Intracellular Calcium Flux Assay
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) at a concentration of 1 x 10⁶ cells/mL.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.
-
Washing: Wash the cells to remove excess dye and resuspend them in the assay buffer.
-
Baseline Measurement: Acquire a baseline fluorescence reading for 30-60 seconds using a fluorometer or flow cytometer.
-
Peptide Stimulation: Add the C3a (70-77) peptide at the desired final concentration and continue recording the fluorescence for several minutes to capture the calcium transient.
-
Positive Control: At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum calcium response.
-
Data Analysis: Quantify the change in fluorescence intensity over time. The response is often expressed as a ratio of the peak fluorescence to the baseline fluorescence.
Visualizations
Caption: On-target signaling of C3a (70-77) via the C3a receptor.
Caption: Workflow for investigating potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. Modulation of human lymphocyte function by C3a and C3a(70-77) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. Locally Produced Complement Fragments C5a and C3a Provide Both Costimulatory and Survival Signals to Naive CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in C3a (70-77) Functional Assays
Welcome to the technical support center for C3a (70-77) functional assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and minimize variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is C3a (70-77) and what is its mechanism of action?
A1: C3a (70-77) is a synthetic octapeptide that corresponds to the C-terminal fragment of the human complement component C3a. It acts as an agonist for the C3a receptor (C3aR), a G-protein coupled receptor (GPCR). While it mimics the biological activities of the full-length C3a protein, such as inducing inflammatory responses and smooth muscle contraction, it does so with a lower potency, estimated to be about 1-2% of the full protein on a molar basis. Upon binding to C3aR, it triggers intracellular signaling cascades.
Q2: What are the primary signaling pathways activated by the C3a receptor (C3aR)?
A2: The C3a receptor is known to couple to multiple G-protein pathways. The principal signaling pathway in immune cells is mediated by the pertussis toxin-sensitive Gαi protein, which leads to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. C3aR activation also stimulates Gα12/13, leading to the activation of the ERK1/2 pathway and cytoskeletal changes. A common and robust response to C3aR activation is an increase in intracellular calcium (Ca2+), often mediated by Gq-protein activation of phospholipase C. Furthermore, C3aR signaling can be terminated by β-arrestin recruitment.
Q3: What are the most common functional assays used to study C3a (70-77) activity?
A3: Given the signaling pathways of C3aR, the most common functional assays include:
-
Calcium Mobilization Assays: These are widely used due to the robust and rapid increase in intracellular calcium upon receptor activation. They typically employ calcium-sensitive fluorescent dyes like Fluo-4 AM.
-
cAMP Accumulation Assays: These assays measure the inhibition of cAMP production, which is a direct functional readout for Gαi-coupled receptors.
-
β-Arrestin Recruitment Assays: These assays detect the interaction between C3aR and β-arrestin, which is crucial for receptor desensitization and signaling.
-
Chemotaxis Assays: As C3a is a chemoattractant, these assays measure the directed migration of cells, such as mast cells or neutrophils, towards a gradient of C3a (70-77).
Q4: What are the critical considerations for handling the C3a (70-77) peptide?
A4: C3a (70-77) is a lyophilized peptide that should be stored at -20°C. Reconstitute the peptide in a suitable buffer (e.g., sterile water or PBS) to create a stock solution. It is crucial to be aware that the peptide's activity is dependent on its C-terminal arginine. The presence of carboxypeptidases in serum-containing media can cleave this terminal arginine, inactivating the peptide. Therefore, for consistent results, it is recommended to perform assays in serum-free media or to use fresh media for each experiment.
Q5: Which cell lines are suitable for C3a (70-77) functional assays?
A5: The choice of cell line depends on the expression of the C3a receptor (C3aR). Suitable options include:
-
Endogenously Expressing Cells: Immune cells such as mast cells, monocytes, and neutrophils naturally express C3aR.
-
Recombinant Cell Lines: Commonly used host cell lines like HEK293 or CHO cells can be engineered to stably or transiently express C3aR. These are often preferred for high-throughput screening as they can provide a more consistent and robust signal.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: High Background Signal or Constitutive Activity
| Potential Cause | Recommended Solution |
| High Receptor Expression | If using a transient transfection system, reduce the amount of receptor DNA used for transfection. For stable cell lines, you may need to re-clone to select a clone with lower expression. |
| Cell Health Issues | Ensure cells are healthy and in the logarithmic growth phase. Avoid using cells that are over-confluent or have a high passage number. |
| Reagent Contamination | Use fresh, sterile reagents and practice aseptic techniques to prevent contamination. |
| Assay Buffer Components | Some buffer components can autofluoresce or interfere with the assay. Test different buffer formulations or use a simpler buffer like HBSS with HEPES. |
Issue 2: Low Signal-to-Background Ratio (Poor Assay Window)
| Potential Cause | Recommended Solution |
| Low Receptor Expression/Function | Verify receptor expression on the cell surface using techniques like flow cytometry or ELISA. Ensure the cell line is responsive to a known potent agonist. |
| Inactive C3a (70-77) Peptide | Use a fresh vial or a new batch of the peptide. Ensure proper storage and handling to prevent degradation. Test a range of concentrations to ensure you are in the active range. |
| Suboptimal Cell Density | Perform a cell titration experiment to determine the optimal number of cells per well that yields the best signal window. |
| Incorrect Assay Conditions | Optimize incubation times and temperatures. For some assays, temperature control is critical for stable results. |
| Serum Interference | If using serum-containing media, carboxypeptidases may be inactivating the peptide. Switch to a serum-free assay medium. |
Issue 3: High Well-to-Well Variability
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure you have a single-cell suspension before plating. Mix the cell suspension gently but thoroughly between pipetting steps to prevent settling. |
| Pipetting Errors | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting. Use a multichannel pipette for consistency when adding reagents. |
| "Edge Effects" in Microplates | The outer wells of a microplate are more prone to evaporation and temperature fluctuations. Avoid using the outer wells or fill them with a blank solution (e.g., PBS) to create a humidity barrier. |
| Cell Clumping | Ensure cells are properly dissociated into a single-cell suspension before seeding. Visually inspect wells after seeding to confirm even distribution. |
| Incomplete Dye Loading/Washing | In assays like calcium mobilization, ensure consistent timing and technique during dye loading and washing steps for all wells. |
Diagrams
A descriptive caption is provided directly below each diagram.
C3a Receptor Signaling Pathway
C3aR signaling cascade upon ligand binding.
General Workflow for Calcium Mobilization Assay
Step-by-step workflow for a typical calcium assay.
Troubleshooting Decision Tree
A logical guide for troubleshooting common issues.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is designed for a 96-well plate format using a fluorescent plate reader with an injection function.
Materials:
-
C3aR-expressing cells (e.g., HEK293-C3aR)
-
Culture Medium: DMEM/F-12 with 10% FBS, 1% Pen-Strep
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
C3a (70-77) peptide
-
Black, clear-bottom 96-well plates
Methodology:
-
Cell Preparation:
-
The day before the assay, seed C3aR-expressing cells into a black, clear-bottom 96-well plate at an optimized density to form a near-confluent monolayer.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a dye loading solution (e.g., 4 µM Fluo-4 AM and 0.04% Pluronic F-127 in Assay Buffer).
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Wash the cells twice with 100 µL of Assay Buffer to remove excess dye.
-
Add a final 100 µL of Assay Buffer to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.
-
-
Assay Procedure:
-
Prepare serial dilutions of C3a (70-77) in Assay Buffer at 2x the final desired concentration. A typical concentration range to test is 1 nM to 10 µM.
-
Place the cell plate into the fluorescent plate reader (e.g., FLIPR, FlexStation) set to 37°C.
-
Measure baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 15-20 seconds.
-
Use the instrument's injector to add 100 µL of the 2x C3a (70-77) dilutions to the corresponding wells.
-
Immediately after injection, continue to measure the fluorescence intensity kinetically for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response (e.g., ΔF / baseline F).
-
Plot the normalized response against the log concentration of C3a (70-77) and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Protocol 2: β-Arrestin Recruitment Assay
This protocol describes a typical enzyme fragment complementation (EFC) assay, such as the PathHunter® assay.
Materials:
-
Cell line co-expressing the C3aR fused to a ProLink™ (PK) enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment.
-
Cell plating reagent
-
Assay buffer
-
Detection reagent (containing substrate for the complemented enzyme)
-
C3a (70-77) peptide
-
White, solid-bottom 96-well plates
Methodology:
-
Cell Preparation:
-
Harvest and resuspend the engineered cells in the appropriate assay medium according to the manufacturer's instructions.
-
Dispense the cell suspension into a white, solid-bottom 96-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of C3a (70-77) in assay buffer.
-
Add the diluted compound to the wells containing the cells.
-
-
Incubation:
-
Incubate the plate at 37°C or room temperature for the optimized time (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
-
Detection:
-
Prepare the detection reagent mixture according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark to allow the enzymatic signal to develop.
-
-
Data Acquisition and Analysis:
-
Read the chemiluminescent signal using a plate reader.
-
Plot the signal (Relative Light Units) against the log concentration of C3a (70-77).
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Protocol 3: Chemotaxis Assay
This protocol is based on a transwell migration assay (e.g., using a Boyden chamber or similar system).
Materials:
-
Chemotaxis-responsive cells (e.g., a mast cell line)
-
Assay Medium: Typically RPMI 1640 with 0.5% BSA (serum-free to avoid interference)
-
C3a (70-77) peptide
-
Transwell inserts (e.g., 5 µm pore size for mast cells)
-
24-well or 96-well companion plates
-
Cell stain (e.g., Calcein-AM) or a method for cell counting
Methodology:
-
Preparation:
-
Starve the cells in serum-free medium for 2-4 hours before the assay to reduce spontaneous migration.
-
Prepare serial dilutions of C3a (70-77) in Assay Medium. Add these solutions to the lower wells of the companion plate. Include a negative control (medium only) and a positive control.
-
-
Cell Seeding:
-
Resuspend the starved cells in Assay Medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Add 100 µL of the cell suspension to the top of each transwell insert.
-
Carefully place the inserts into the lower wells containing the C3a (70-77) dilutions.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO₂ for 2-4 hours. The optimal time will depend on the cell type and should be determined empirically.
-
-
Quantification of Migration:
-
After incubation, carefully remove the transwell inserts.
-
Wipe away the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Quantify the cells that have migrated to the bottom of the membrane or the lower well. This can be done by:
-
Staining: Staining the migrated cells on the bottom of the filter and counting them under a microscope.
-
Fluorescence: Pre-labeling cells with a fluorescent dye (like Calcein-AM) and measuring the fluorescence of the cells in the bottom well with a plate reader.
-
Flow Cytometry: Counting the cells that have migrated into the bottom chamber using a flow cytometer.
-
-
-
Data Analysis:
-
Plot the number of migrated cells (or fluorescence intensity) against the concentration of C3a (70-77).
-
Data is often presented as a "chemotactic index," which is the fold increase in migration over the negative control.
-
Technical Support Center: Interpreting Unexpected Results with C3a (70-77)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving the C3a anaphylatoxin and its C-terminal octapeptide, C3a (70-77).
Frequently Asked Questions (FAQs)
Q1: What is the expected activity of C3a (70-77) compared to full-length C3a?
A1: The synthetic octapeptide C3a (70-77) corresponds to the C-terminal region of C3a and is known to be the active site. However, on a molar basis, it typically possesses only 1-2% of the biological activity of the full-length C3a protein.[1] This reduced potency is an important consideration when designing experiments and interpreting results.
Q2: My cells are not responding to C3a or C3a (70-77) stimulation. What are the possible reasons?
A2: Several factors could contribute to a lack of cellular response:
-
Low or Absent C3a Receptor (C3aR) Expression: The target cells may not express sufficient levels of the C3a receptor. C3aR expression is known to be cell-type specific.[2] It is recommended to verify C3aR expression at the mRNA or protein level.
-
Peptide Degradation: C3a and its peptide fragments are susceptible to degradation, particularly by carboxypeptidases that can cleave the C-terminal arginine, rendering the peptide inactive.[3][4] Ensure proper storage and handling of the peptides.
-
Suboptimal Assay Conditions: The experimental conditions, such as buffer composition, temperature, or incubation time, may not be optimal for the specific cell type and assay being performed.
-
Cell State: The activation state and general health of the cells can influence their responsiveness to stimuli.
Q3: I am observing a pro-inflammatory response in one experiment and an anti-inflammatory response in another with C3a. Is this normal?
A3: Yes, this can be a normal observation. The C3a/C3aR signaling pathway is known to have dual pro- and anti-inflammatory roles.[3][5] The specific outcome can depend on the cell type, the local microenvironment, and the presence of other signaling molecules.[5][6]
Q4: Can the commonly used C3aR antagonist SB290157 have off-target effects?
A4: Yes, there are reports indicating that SB290157 can have off-target effects and may even act as an agonist, particularly at high concentrations or in cells with high C3aR expression.[5][7][8] It is crucial to carefully titrate the antagonist and include appropriate controls to verify its effect. Some studies suggest it can also have partial agonist activity at the C5aR2 receptor.[8]
Troubleshooting Guides
Issue 1: Inconsistent or No Calcium Mobilization Signal
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Low C3aR Expression | - Confirm C3aR mRNA and protein expression in your cell line using RT-qPCR, Western blot, or flow cytometry. - Consider using a cell line known to express high levels of C3aR (e.g., certain mast cell lines, monocytes).[2][9] |
| Peptide Inactivity | - Prepare fresh peptide solutions from lyophilized powder. - Store stock solutions in small aliquots at -80°C to avoid multiple freeze-thaw cycles.[10][11] - Test a new batch or lot of the peptide. |
| Suboptimal Dye Loading | - Optimize the concentration of the calcium indicator dye (e.g., Fluo-4 AM) and the loading time and temperature. - Ensure cells are washed properly after loading to remove extracellular dye.[12] |
| Incorrect Buffer Composition | - Use a buffer containing physiological concentrations of calcium and magnesium. - Ensure the buffer pH is stable throughout the experiment. |
| Cell Health | - Ensure cells are healthy and not over-confluent. - Use cells within a consistent passage number range. |
Expected Calcium Mobilization Data
| Ligand | Cell Type | Typical EC50 |
| C3a | Human Neutrophils | ~2.5 nM[2] |
| C3a (70-77) | dU937 cells | ~0.37 µM[4] |
| C3a | HMC-1 (Mast Cells) | Induces rapid and transient mobilization[13] |
Issue 2: Unexpected Results in Mast Cell Degranulation Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Species-Specific Differences | - C3a is a potent activator of human mast cells but may not induce degranulation in murine mast cells.[14] Ensure your cell model is appropriate. |
| C3aR-Independent Mechanisms | - Some studies suggest that at high concentrations, C3a can induce mast cell degranulation through mechanisms independent of the classical C3aR, potentially involving Mas-related genes like MrgX2.[14] |
| Incorrect Detection Method | - Ensure the method for detecting degranulation (e.g., β-hexosaminidase release) is sensitive and properly calibrated.[9][15] |
| Inhibitory Signaling | - C3aR signaling can be modulated by G protein-coupled receptor kinases (GRKs), which can lead to desensitization.[9] |
Expected Mast Cell Degranulation Data
| Stimulus | Cell Type | Effective Concentration |
| C3a | LAD2 (Human Mast Cells) | 0.1 - 100 nM[9] |
| C3a (70-77) | Rat Mast Cells | Induces release of vasoactive amines[1] |
Experimental Protocols
Calcium Mobilization Assay
This protocol is a general guideline and may require optimization for specific cell types.
-
Cell Preparation:
-
Plate cells in a 96-well black-walled, clear-bottom plate and culture until they reach the desired confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium and add the loading buffer to the cells.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells gently with the assay buffer to remove extracellular dye.
-
-
Signal Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period.
-
Inject the C3a or C3a (70-77) solution at the desired concentration.
-
Continue to measure the fluorescence intensity over time to detect the calcium flux.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over baseline.
-
Plot dose-response curves to determine the EC50 values.
-
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
-
Cell Seeding:
-
Seed mast cells (e.g., LAD2 cells) into a 96-well plate.[9]
-
-
Stimulation:
-
Wash the cells with a suitable buffer (e.g., Tyrode's buffer).
-
Add different concentrations of C3a or C3a (70-77) to the wells.
-
Include a positive control (e.g., compound 48/80) and a negative control (buffer only).[15]
-
For total release, lyse a set of control cells with a detergent like Triton X-100.[9]
-
Incubate for 30 minutes at 37°C.[15]
-
-
Detection:
-
Quantification:
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm).
-
Calculate the percentage of β-hexosaminidase release relative to the total release control.
-
Visualizations
Caption: C3a signaling pathway initiated by ligand binding to the C3a receptor.
References
- 1. C3a (70-77) - 1 mg [anaspec.com]
- 2. The Human C3a Receptor Is Expressed on Neutrophils and Monocytes, but Not on B or T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C3a (complement) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering the Role of the Anaphylatoxin C3a: A Key Function in Modulating the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Complement C3a and C3a Receptor Pathway in Kidney Diseases [frontiersin.org]
- 8. Frontiers | The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist [frontiersin.org]
- 9. Regulation of C3a Receptor Signaling in Human Mast Cells by G Protein Coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. ashpublications.org [ashpublications.org]
- 14. G Protein coupled Receptor Specificity for C3a and Compound 48/80-induced degranulation in human mast cells: Roles of Mas-related genes MrgX1 and MrgX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of Full-Length C3a and its C-terminal Fragment, C3a (70-77)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the full-length human anaphylatoxin C3a and its synthetic C-terminal octapeptide fragment, C3a (70-77). The information presented herein is supported by experimental data to assist researchers in selecting the appropriate molecule for their studies of the complement system, inflammation, and C3a receptor (C3aR) signaling.
Introduction to C3a and C3a (70-77)
The complement system is a critical component of innate immunity. Upon its activation, the central protein C3 is cleaved into C3b and the small anaphylatoxin C3a (approximately 10 kDa)[1][2]. C3a exerts a range of pro-inflammatory effects by binding to its specific G protein-coupled receptor, C3aR, which is expressed on various immune cells, including mast cells, eosinophils, monocytes, and lymphocytes[3][4][5][6]. These effects include smooth muscle contraction, increased vascular permeability, and chemotaxis[7][8][9].
The biological activity of C3a is primarily attributed to its C-terminal region[5][7]. This has led to the development of synthetic peptides, such as C3a (70-77), which corresponds to the C-terminal eight amino acids (Ala-Ser-His-Leu-Gly-Leu-Ala-Arg) of human C3a[7][8]. This octapeptide has been instrumental in elucidating the structure-activity relationship of C3a and serves as a valuable research tool.
Comparative Biological Activity
Experimental evidence consistently demonstrates that the synthetic octapeptide C3a (70-77) retains the biological specificity of the full-length C3a protein. However, its potency is significantly lower. On a molar basis, C3a (70-77) typically exhibits 1-2% of the biological activity of native C3a[7][8][10][11]. This reduced potency is observed across a range of functional assays. The essential C-terminal arginine residue is critical for activity; its removal by carboxypeptidase B inactivates both full-length C3a and the C3a (70-77) peptide[7].
Data Presentation: Quantitative Comparison of Biological Activities
| Biological Activity | Full-Length C3a | C3a (70-77) | Reference |
| Relative Potency | 100% | 1 - 2% | [7][8][10] |
| Mast Cell Degranulation | Potent inducer of histamine (B1213489) and vasoactive amine release. | Induces release, but at ~100-fold lower potency than C3a. | [7][8][10] |
| Smooth Muscle Contraction | Strong contraction of guinea pig ileum and uterus. | Causes contraction, but requires higher concentrations. | [7][8] |
| Vascular Permeability | Potently increases vascular permeability in skin. | Increases permeability, demonstrating 1-2% of C3a's activity. | [7][8] |
| Lymphocyte Modulation | Modulates T lymphocyte activities at nanomolar concentrations. | Inhibits leukocyte inhibitory factor (LIF) generation; equimolar to C3a for mitogen stimuli, but >10-fold less potent for antigen stimuli. | [12] |
| Calcium Mobilization | Induces rapid and transient intracellular calcium flux. | Elicits intracellular calcium response. | [13][14][15] |
| Chemotaxis | Strong chemoattractant for mast cells and eosinophils. | Functions as a chemoattractant. | [1][2][15] |
C3a Receptor Signaling Pathway
Both full-length C3a and C3a (70-77) exert their effects by binding to the C3a receptor (C3aR), a transmembrane G protein-coupled receptor. C3aR activation primarily signals through pertussis toxin (PT)-sensitive Gαi proteins in immune cells[3]. This engagement initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase (reducing cAMP levels), activation of the phosphoinositide-3-kinase (PI3K)/AKT pathway, and activation of the ERK1/2 pathway[3][16]. C3aR signaling is also linked to the activation of NF-κB and a rapid increase in intracellular calcium (Ca²⁺)[3][14][17].
Experimental Protocols
Detailed methodologies for key functional assays are provided below.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from secretory granules along with histamine.
Methodology:
-
Cell Culture: Culture human mast cells (e.g., LAD2 cell line) in appropriate media. For LAD2 cells, pre-sensitization with IgE (100 ng/mL) overnight can enhance the degranulation response[18].
-
Cell Preparation: Wash cells twice with a buffered salt solution (e.g., HEPES buffer) and resuspend at a concentration of 2 x 10⁵ cells/mL.
-
Stimulation: Add 50 µL of the cell suspension to a 96-well plate. Add 50 µL of varying concentrations of C3a or C3a (70-77) to the wells. For a positive control (total release), add 50 µL of 0.1% Triton X-100 to lyse the cells.
-
Incubation: Incubate the plate at 37°C for 30 minutes[18][19].
-
Reaction Termination: Stop the reaction by placing the plate on ice. Centrifuge the plate to pellet the cells.
-
Enzyme Assay: Transfer 20 µL of the supernatant from each well to a new 96-well plate. Add 20 µL of the substrate solution (p-nitrophenyl N-acetyl-β-D-glucosamide, PNAG) and incubate.
-
Measurement: Read the absorbance at 405 nm using a plate reader[18].
-
Calculation: Calculate the percentage of β-hexosaminidase release by comparing the absorbance of stimulated samples to the total release control.
Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of cells towards a chemoattractant gradient.
Methodology:
-
Chamber Preparation: Use a 24- or 48-well Boyden chamber with a polycarbonate membrane (e.g., 5-8 µm pore size) separating the upper and lower wells[1][15]. The membrane may be coated with an extracellular matrix protein like laminin (B1169045) to facilitate migration[15].
-
Chemoattractant Loading: Add different concentrations of C3a or C3a (70-77) diluted in assay medium to the lower chambers. Use medium alone as a negative control[2].
-
Cell Preparation: Resuspend cells (e.g., HMC-1 mast cells or eosinophils) in assay medium at an appropriate concentration (e.g., 1 x 10⁶ cells/mL).
-
Cell Loading: Add the cell suspension to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified CO₂ incubator for a period sufficient to allow migration (e.g., 90-150 minutes)[15].
-
Cell Fixation and Staining: After incubation, remove the upper chamber. Scrape non-migrated cells from the top surface of the membrane. Fix and stain the migrated cells on the bottom surface of the membrane using a stain like Diff-Quik.
-
Quantification: Count the number of migrated cells in several high-power fields using a microscope.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular free calcium ([Ca²⁺]i) concentration following receptor activation, using a calcium-sensitive fluorescent dye.
Methodology:
-
Cell Preparation: Harvest cells (e.g., HMC-1 or RAW264.7 macrophages) and wash them in a suitable buffer[13][15].
-
Dye Loading: Load the cells with a calcium-sensitive dye, such as Fluo-4 AM, by incubating them with the dye in the dark at 37°C.
-
Washing: After incubation, wash the cells to remove any extracellular dye.
-
Measurement: Resuspend the cells in buffer and place them in a fluorometer or a fluorescence plate reader capable of kinetic measurements.
-
Baseline Reading: Record a stable baseline fluorescence for a short period (e.g., 20-60 seconds)[13].
-
Stimulation: Inject C3a or C3a (70-77) into the cell suspension while continuously recording fluorescence.
-
Data Acquisition: Continue recording the fluorescence signal to capture the transient rise and subsequent fall in intracellular calcium levels[13][15].
-
Analysis: Analyze the kinetic data to determine the peak fluorescence intensity, which corresponds to the magnitude of the calcium response.
Conclusion
The full-length anaphylatoxin C3a is a highly potent inflammatory mediator. The synthetic octapeptide C3a (70-77) successfully replicates the specificity and the full spectrum of biological activities of the native protein, including mast cell degranulation, chemotaxis, and smooth muscle contraction[7][8]. However, its potency is markedly reduced, consistently demonstrating about 1-2% of the activity of full-length C3a[7][10]. This makes C3a (70-77) an invaluable and more manageable research tool for studying the fundamental mechanisms of C3aR activation and signaling without inducing the robust inflammatory responses associated with the full-length protein. For drug development professionals, C3a (70-77) can serve as a foundational structure for designing more potent and stable peptide-based agonists or antagonists targeting the C3a receptor.
References
- 1. Complement C3 and Activated Fragment C3a Are Involved in Complement Activation and Anti-Bacterial Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Complement C3 and Activated Fragment C3a Are Involved in Complement Activation and Anti-Bacterial Immunity [frontiersin.org]
- 3. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Complex Role of the Complement C3a Receptor (C3aR) in Cerebral Injury and Recovery Following Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Complement C3a Enhances the Phagocytic Activity of B Cells Through C3aR in a Fish [frontiersin.org]
- 6. Complement C3a Functional Test - Creative Biolabs [creative-biolabs.com]
- 7. Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C3a (70-77) - 1 mg [anaspec.com]
- 9. Inflammation - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. C3A (70-77) | 63555-63-5 [chemicalbook.com]
- 12. Modulation of human lymphocyte function by C3a and C3a(70-77) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. ashpublications.org [ashpublications.org]
- 16. researchgate.net [researchgate.net]
- 17. The complement C3a-C3aR and C5a-C5aR pathways promote viability and inflammation of human retinal pigment epithelium cells by targeting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. DSpace [repository.upenn.edu]
A Comparative Guide to C3a Receptor Agonists: Profiling C3a (70-77) Against Other Modulators
For Researchers, Scientists, and Drug Development Professionals
The complement C3a receptor (C3aR), a G protein-coupled receptor (GPCR), is a critical component of the innate immune system.[1][2] Its activation by its endogenous ligand, the anaphylatoxin C3a, triggers a cascade of inflammatory responses, making it a significant target for therapeutic intervention in various diseases, including kidney diseases and neuroinflammatory conditions.[3][4][5] C3aR signaling can have both pro-inflammatory and anti-inflammatory effects depending on the cell type and context.[3][5] This guide provides a comparative analysis of the C-terminal octapeptide C3a (70-77) and other key C3aR agonists, offering a quantitative and methodological resource for researchers in the field.
Quantitative Comparison of C3aR Agonists
The C-terminal region of C3a is crucial for its biological activity. The synthetic octapeptide C3a (70-77), with the sequence ASHLGLAR, represents this active site.[6] However, on a molar basis, it possesses only 1-2% of the biological activity of the full-length C3a protein.[6][7] Over the years, various synthetic peptides have been developed to improve potency and selectivity for C3aR. The following table summarizes the performance of C3a (70-77) alongside other notable C3aR agonists based on available experimental data.
| Agonist | Sequence/Type | Potency (EC50/IC50) | Assay Type | Cell Line | Key Findings |
| C3a (endogenous) | 77-amino acid protein | ~3 nM[8] | Calcium Mobilization | HEK293 Gα16 | Full agonist, high potency.[8] |
| C3a (70-77) | ASHLGLAR | ~100-fold less potent than C3a (63-77)[9] | Calcium Mobilization | 3T3-L1 | Partial agonist activity, significantly lower potency than full-length C3a.[6][7][9] |
| "Super Agonist" | WWGKKYRASKLGL | 15-fold more potent than C3a[3][5][10] | Not Specified | Not Specified | Highly potent synthetic peptide agonist.[3][5][10] |
| FLPLAR | Hexapeptide | 26 nM / 24 nM (Potency values from different studies)[3][5][10] | Calcium Release Assay | Not Specified | Potent and selective hexapeptide agonist.[3][5][10][11] |
| FWTLAR | Hexapeptide | 54 nM / 55 nM (Potency values from different studies)[3][5][10] | Calcium Release Assay | Not Specified | Potent and selective hexapeptide agonist.[3][5][10][11] |
| Peptide 1 | Designed Agonist | 25.3 nM | Degranulation Assay | RBL cells | Prominent de novo designed agonist.[11] |
| Peptide 2 | Designed Agonist | 66.2 nM | Degranulation Assay | RBL cells | Prominent de novo designed agonist.[11] |
C3aR Signaling Pathways
Activation of C3aR by an agonist initiates a complex network of intracellular signaling events. The receptor primarily couples to pertussis toxin (PT)-sensitive Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[4][12] In certain cells, it can also couple to PT-insensitive Gα12/13 proteins.[3][10] Downstream signaling involves the activation of Phospholipase C (PLC), leading to an increase in intracellular calcium (Ca2+), and the activation of pathways such as PI3K/AKT and ERK1/2, which regulate cellular responses like inflammation, chemotaxis, and cytokine release.[3][4][10][12]
Experimental Protocols
The functional characterization of C3aR agonists relies on a set of standardized in vitro assays. Below are the detailed methodologies for key experiments.
This assay is a primary method for quantifying C3aR activation, as signaling through the receptor leads to a rapid increase in intracellular calcium levels.[3][10]
-
Objective: To measure the ability of an agonist to induce a transient increase in intracellular free Ca2+.
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing C3aR and a G-protein subunit like Gα16, or monocytic cell lines like U937.[8][11]
-
Methodology:
-
Cell Preparation: Culture cells to 80-90% confluency. On the day of the assay, harvest the cells and wash them with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Dye Loading: Resuspend cells in the buffer containing a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM). Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow the dye to enter the cells.
-
Washing: Wash the cells to remove excess extracellular dye.
-
Agonist Stimulation: Place the cell suspension in a fluorometric imaging plate reader or a similar instrument. Establish a stable baseline fluorescence reading.
-
Data Acquisition: Inject the agonist at various concentrations and record the change in fluorescence intensity over time. The peak fluorescence response corresponds to the maximum calcium mobilization.
-
Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.[8]
-
This assay measures a key physiological response to C3aR activation in mast cells and basophils, which is the release of inflammatory mediators from intracellular granules.[11]
-
Objective: To quantify agonist-induced degranulation by measuring the release of a granule enzyme, such as β-hexosaminidase.
-
Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells transfected with the human C3aR.[11]
-
Methodology:
-
Cell Seeding: Plate C3aR-transfected RBL cells in a multi-well plate and culture overnight.
-
Washing: Gently wash the cells with a buffer (e.g., Tyrode's buffer).
-
Agonist Stimulation: Add different concentrations of the test agonist to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well.
-
Cell Lysis: Lyse the remaining cells in the wells with a detergent (e.g., Triton X-100) to measure the total cellular β-hexosaminidase content.
-
Enzyme Assay: In a separate plate, mix aliquots of the supernatant and the cell lysate with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). Incubate to allow the enzymatic reaction to proceed.
-
Measurement: Stop the reaction and measure the absorbance at a specific wavelength (e.g., 405 nm).
-
Analysis: Calculate the percentage of β-hexosaminidase release for each agonist concentration relative to the total cellular content. Plot the data to determine the EC50 value.[11]
-
This assay is used to determine the binding affinity (Ki) of an unlabeled agonist by measuring its ability to compete with a labeled ligand for binding to the receptor.
-
Objective: To determine the affinity of a test compound for C3aR.
-
Materials: Membranes from cells expressing C3aR, a radiolabeled C3aR ligand (e.g., [125I]-C3a), and the unlabeled test agonist.[8][13]
-
Methodology:
-
Incubation: In a reaction tube, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test agonist.
-
Equilibrium: Incubate the mixture for a sufficient time to allow binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter that traps the membranes.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled agonist. The data are fitted to a one-site competition model to calculate the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
References
- 1. Complement C3/C3aR Signaling Pathway Inhibition Ameliorates Retinal Damage in Experimental Retinal Vein Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C3a receptor | Complement peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Frontiers | The Complement C3a and C3a Receptor Pathway in Kidney Diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. C3a (70-77) - 1 mg [eurogentec.com]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. De Novo Peptide Design with C3a Receptor Agonist and Antagonist Activities: Theoretical Predictions and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Validating C3a (70-77) Activity in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the activity of the C3a fragment (70-77) in primary cells. C3a (70-77) is the C-terminal octapeptide of the anaphylatoxin C3a and retains 1-2% of the biological activity of the full-length protein.[1] Its ability to activate the C3a receptor (C3aR), a G protein-coupled receptor (GPCR), makes it a valuable tool for studying complement system activation and its role in inflammation and immune regulation. This guide offers detailed experimental protocols, data presentation for comparative analysis, and visualizations of key pathways and workflows to assist researchers in selecting the most appropriate validation strategy for their specific needs.
Comparative Analysis of C3a (70-77) and Alternatives
The choice of agonist for validating C3aR activation depends on the specific experimental goals, including desired potency, potential for biased agonism, and the cell type being investigated. Below is a comparison of C3a (70-77) with full-length C3a and commercially available small molecule agonists.
| Agonist | Type | Potency (Typical EC50) | Key Characteristics | Commercial Availability |
| C3a (70-77) | Peptide | Micromolar (µM) range | C-terminal fragment of C3a, lower potency than full-length C3a. Useful for specific structure-activity relationship studies. | Widely available from various suppliers (e.g., CPC Scientific, MedChemExpress).[1][2] |
| Full-length C3a | Protein | Nanomolar (nM) range | Endogenous ligand, high potency. Provides a physiological benchmark for activity. | Available from multiple vendors (e.g., MyBioSource).[3] |
| JR14a | Small Molecule | Nanomolar (nM) range | Potent synthetic agonist with a distinct chemical structure from C3a. Engages in highly conserved interactions with C3aR.[4][5] | Available for research purposes. |
| C3a Receptor Agonist (Cayman Chemical) | Small Molecule | Not specified | A synthetic small molecule agonist for C3aR.[6] | Available from Cayman Chemical.[6] |
| (Trp63,Trp64)-C3a (63-77) | Peptide | Not specified | A modified C3a peptide fragment. | Available from CPC Scientific.[2] |
Key Experimental Protocols for Activity Validation
Validation of C3a (70-77) activity in primary cells can be achieved through various functional assays. The following protocols provide detailed methodologies for three common approaches.
Mast Cell Degranulation Assay
This assay measures the ability of C3a (70-77) to induce the release of granular contents, such as β-hexosaminidase, from mast cells.
Primary Cells: Human peripheral blood-derived cultured mast cells (PBCMCs) or isolated primary mast cells.
Protocol:
-
Cell Culture: Culture primary mast cells in appropriate media and conditions to maintain viability and functionality.
-
Cell Seeding: Seed cells (e.g., 5 x 10^4 cells/well) in a 96-well plate.
-
Stimulation: Wash the cells and resuspend them in a suitable buffer (e.g., Tyrode's buffer). Add varying concentrations of C3a (70-77) or other agonists to the wells. Include a positive control (e.g., ionomycin) and a negative control (buffer only).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
β-Hexosaminidase Measurement:
-
Transfer a portion of the supernatant to a new 96-well plate.
-
Add the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG).
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding a stop solution (e.g., 0.1 M Na2CO3/NaHCO3).
-
-
Data Analysis: Measure the absorbance at 405 nm. Calculate the percentage of degranulation relative to the total β-hexosaminidase content (determined by lysing a separate set of cells).
Intracellular Calcium Mobilization Assay
This assay quantifies the increase in intracellular calcium concentration following C3aR activation.
Primary Cells: Primary T-lymphocytes, monocytes, or other immune cells expressing C3aR.
Protocol:
-
Cell Preparation: Isolate primary cells of interest (e.g., T-lymphocytes) from whole blood using density gradient centrifugation.
-
Dye Loading:
-
Washing: Wash the cells twice with the buffer to remove extracellular dye.
-
Cell Seeding: Resuspend the cells in the buffer and seed them into a black, clear-bottom 96-well plate.
-
Fluorescence Measurement:
-
Use a fluorescence plate reader or a flow cytometer to establish a baseline fluorescence reading (Excitation ~490 nm, Emission ~525 nm for Fluo-4).[7]
-
Add varying concentrations of C3a (70-77) or other agonists to the wells.
-
Immediately begin kinetic reading of fluorescence intensity over time (typically for 1-5 minutes).
-
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium flux. Calculate the peak fluorescence intensity or the area under the curve to quantify the response.
Inhibition of Leukocyte Inhibitory Factor (LIF) Generation
This bioassay assesses the ability of C3a (70-77) to suppress the production of LIF by activated lymphocytes.
Primary Cells: Human peripheral blood mononuclear cells (PBMCs).
Protocol:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in a suitable culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum).
-
Stimulation and Inhibition:
-
In a 96-well plate, add a stimulating agent such as phytohemagglutinin (PHA) or concanavalin (B7782731) A (Con A) to the PBMC suspension.
-
Concurrently, add different concentrations of C3a (70-77) or C3a to the wells.[10] Include appropriate controls (unstimulated cells, stimulated cells without inhibitor).
-
-
Incubation: Culture the cells for 24-48 hours at 37°C in a humidified CO2 incubator to allow for LIF production.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatants.
-
LIF Bioassay (Leukocyte Migration Inhibition):
-
Isolate polymorphonuclear leukocytes (PMNs) from a healthy donor.
-
Use a migration assay system (e.g., Boyden chamber or agarose (B213101) gel migration).
-
Place the collected supernatants in the lower chamber of the migration system.
-
Add the PMNs to the upper chamber.
-
Incubate for 1-3 hours to allow for migration.
-
-
Data Analysis: Quantify the migration of PMNs (e.g., by cell counting or staining). A reduction in PMN migration in the presence of the supernatant indicates the presence of LIF. The inhibitory effect of C3a (70-77) is determined by the degree to which it prevents the generation of this migration-inhibiting activity.
Signaling Pathways and Experimental Workflows
C3a Receptor Signaling Pathway
Activation of the C3a receptor by C3a (70-77) initiates a cascade of intracellular events. The following diagram illustrates the key signaling components.
Caption: C3aR signaling cascade initiated by C3a (70-77).
Experimental Workflow for C3a (70-77) Validation
The following diagram outlines a typical experimental workflow for validating the activity of C3a (70-77) in primary cells.
Caption: General workflow for C3a (70-77) activity validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 8. CALCIUM STAINING PROTOCOL [protocols.io]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Modulation of human lymphocyte function by C3a and C3a(70-77) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to C3a (70-77) and C3a Receptor Antagonists in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional activities of the C3a receptor agonist, C3a (70-77), and C3a receptor antagonists. The information presented is intended to assist researchers in selecting the appropriate tools for studying the C3a/C3aR signaling axis and in the development of novel therapeutics.
Introduction
The complement component C3a is a potent anaphylatoxin that plays a crucial role in innate immunity and inflammation. It exerts its effects through the C3a receptor (C3aR), a G protein-coupled receptor expressed on various immune cells, including mast cells, basophils, eosinophils, and lymphocytes. The C-terminal octapeptide of C3a, C3a (70-77), has been identified as the active site responsible for receptor binding and activation, albeit with lower potency than the full-length protein.[1][2] Conversely, C3a receptor antagonists are molecules designed to block C3aR signaling and are under investigation as potential therapeutics for a range of inflammatory conditions.[3][4] This guide compares the performance of C3a (70-77) and C3a receptor antagonists in key functional assays, providing supporting data and detailed experimental protocols.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the activity of C3a (70-77) and a commonly used C3a receptor antagonist, SB290157, in various functional assays. It is important to note that the activity of these compounds can vary depending on the cell type and assay conditions.
Table 1: Agonist Activity of C3a (70-77) in Functional Assays
| Functional Assay | Cell Type | Parameter | C3a (70-77) Activity | Citation |
| Calcium Mobilization | RAW264.7 macrophages | Increase in intracellular Ca2+ | Effective at 1 µM | [5] |
| Leukocyte Inhibitory Factor (LIF) Generation | Human mononuclear leukocytes | 50% inhibition | 10⁻⁸ M (with PHA/Con A) | [6] |
| Mast Cell Degranulation | RBL-2H3 cells | EC50 | Varies (nM range for potent analogs) | [7][8] |
Table 2: Antagonist Activity of SB290157 in Functional Assays
| Functional Assay | Cell Type | Parameter | SB290157 Activity (IC50) | Citation |
| Calcium Mobilization | RBL-C3aR cells | Inhibition of C3a-induced Ca2+ mobilization | 27.7 nM | [2] |
| Calcium Mobilization | Human neutrophils | Inhibition of C3a-induced Ca2+ mobilization | 28 nM | [2] |
| Radioligand Binding | RBL-C3aR cells | Inhibition of ¹²⁵I-C3a binding | 200 nM | [2] |
| ERK Signaling | Human Monocyte-Derived Macrophages (HMDMs) | Inhibition of C3a-induced ERK signaling | 236 nM | [3] |
Important Consideration for SB290157: Several studies have reported that SB290157 can exhibit agonist activity, particularly in cell systems with high levels of C3aR expression.[9][10] This dual agonist/antagonist nature should be carefully considered when interpreting experimental results.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
C3a Receptor Signaling Pathway
The C3a receptor is a G protein-coupled receptor that, upon activation by an agonist like C3a or C3a (70-77), initiates a cascade of intracellular signaling events. This typically involves the activation of Gαi and/or Gαq proteins, leading to downstream effects such as calcium mobilization and inhibition of adenylyl cyclase.
Caption: C3a Receptor Signaling Pathway.
Experimental Workflow: Calcium Mobilization Assay
A common method to assess C3aR activation is by measuring changes in intracellular calcium concentration using a fluorescent dye.
Caption: Calcium Mobilization Assay Workflow.
Experimental Protocols
Calcium Mobilization Assay
This protocol is designed to measure changes in intracellular calcium levels in response to C3aR agonists or antagonists.
Materials:
-
C3aR-expressing cells (e.g., CHO-C3aR1, U937, or RBL-2H3 cells)
-
Cell culture medium (appropriate for the cell line)
-
96-well black-walled, clear-bottom plates
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
C3a (70-77) and/or C3a receptor antagonist
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)
Procedure:
-
Cell Preparation:
-
Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution in HBSS with 20 mM HEPES. A typical final concentration is 4 µM Fluo-4 AM and 0.04% Pluronic F-127.[1]
-
Remove the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.[1]
-
Incubate the plate at 37°C for 1 hour in the dark.[1]
-
Wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove excess dye.[1]
-
Add 100 µL of HBSS with 20 mM HEPES to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.[1]
-
-
Calcium Mobilization Measurement:
-
Prepare serial dilutions of the C3aR agonist (C3a (70-77)) or antagonist in HBSS with 20 mM HEPES.
-
For antagonist testing, pre-incubate the cells with the antagonist for a specified time before adding the agonist.
-
Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Establish a baseline fluorescence reading for approximately 20 seconds.
-
Use the automated injector to add the agonist to the wells and continue recording the fluorescence.[1]
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.[11]
-
For agonist testing, plot the ΔF against the agonist concentration to determine the EC50 value.
-
For antagonist testing, normalize the response to the agonist-only control and plot the normalized response against the antagonist concentration to determine the IC50 value.[11]
-
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
Tyrode's buffer
-
C3a (70-77) or C3a receptor antagonist
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution
-
Stop buffer (e.g., 0.1 M Carbonate/Bicarbonate buffer, pH 10.0)
-
0.1% Triton X-100
-
Microplate reader (405 nm)
Procedure:
-
Cell Culture:
-
Compound Treatment:
-
Degranulation Induction:
-
Induce degranulation by adding C3a (70-77) to the wells.
-
Include a positive control (e.g., a known secretagogue like a calcium ionophore) and a negative control (spontaneous release with buffer only).[4]
-
For total release, lyse a separate set of untreated cells with 0.1% Triton X-100.[4]
-
Incubate the plate for 1 hour at 37°C.[4]
-
-
β-Hexosaminidase Assay:
-
Centrifuge the plate at 300 x g for 5 minutes.[4]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[4]
-
Add 50 µL of pNAG substrate solution to each well containing the supernatant.[4]
-
Incubate the plate at 37°C for 1-2 hours.[4]
-
Stop the reaction by adding 150 µL of stop buffer.[4]
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release for each sample relative to the total release control.
-
Plot the percentage of release against the agonist concentration to determine the EC50 or the percentage of inhibition against the antagonist concentration to determine the IC50.
-
Chemotaxis Assay
This assay measures the directed migration of cells towards a chemoattractant.
Materials:
-
Chemotaxis-responsive cells (e.g., HL-60, primary immune cells)
-
Chemotaxis chamber or plate (e.g., Boyden chamber, IncuCyte® Clearview plate)
-
Cell culture medium with reduced serum (e.g., 0.5% FBS)
-
C3a (70-77) as a chemoattractant
-
C3a receptor antagonist
-
Calcein AM (for fluorescence-based quantification) or imaging system (for real-time tracking)
Procedure (using a transwell plate):
-
Plate Preparation:
-
If necessary, coat the membrane of the transwell inserts with an extracellular matrix protein (e.g., fibronectin).[12]
-
-
Cell Preparation:
-
Harvest the cells and resuspend them in a medium with reduced serum.[13]
-
-
Assay Setup:
-
Incubation:
-
Incubate the plate for a sufficient time to allow for cell migration (e.g., 4 hours) at 37°C in a humidified incubator.[14]
-
-
Quantification of Migrated Cells:
-
Fluorescence-based:
-
Imaging-based:
-
-
Data Analysis:
-
Quantify the number of migrated cells for each condition.
-
For antagonist studies, calculate the percentage of inhibition of chemotaxis compared to the chemoattractant-only control.
-
Plot the results to determine the chemotactic response or the IC50 of the antagonist.
-
Conclusion
Both C3a (70-77) and C3a receptor antagonists are valuable tools for investigating the role of the C3a/C3aR axis in health and disease. C3a (70-77) serves as a specific, albeit less potent, agonist for probing C3aR-mediated signaling pathways. C3a receptor antagonists, on the other hand, allow for the inhibition of these pathways and hold therapeutic promise. Researchers should carefully consider the specific experimental context, including the cell type and potential for off-target or agonist effects of antagonists like SB290157, when designing and interpreting their studies. The detailed protocols and comparative data provided in this guide aim to facilitate robust and reproducible research in this important area of immunology and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Modulation of human lymphocyte function by C3a and C3a(70-77) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. De Novo Peptide Design with C3a Receptor Agonist and Antagonist Activities: Theoretical Predictions and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. De novo peptide design with C3a receptor agonist and antagonist activities: theoretical predictions and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The C3a receptor antagonist SB 290157 has agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. sartorius.com [sartorius.com]
- 14. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
comparative analysis of C3a (70-77) from different suppliers
An Objective Comparison of C3a (70-77) Peptide from Various Suppliers
Introduction
The C3a (70-77) octapeptide, with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg (ASHLGLAR), represents the C-terminal fragment of the C3a anaphylatoxin.[1] This peptide retains 1-2% of the biological activity of the full C3a protein and is a valuable tool for studying the complement system's role in inflammation and immunology.[1][2] Its activities include inducing smooth muscle contraction, releasing vasoactive amines from mast cells, and increasing vascular permeability.[1][3][4] Given its importance in research, selecting a high-quality synthetic C3a (70-77) peptide is critical for obtaining reliable and reproducible experimental results. This guide provides a comparative analysis of C3a (70-77) available from various commercial suppliers, supported by standardized experimental protocols for in-house validation.
Data Presentation: Supplier and Product Specifications
Sourcing high-purity, well-characterized C3a (70-77) is the first step in rigorous experimentation. While suppliers provide certificates of analysis (CoA) with specific lot data upon purchase, publicly available information is generally limited to typical specifications. The following table summarizes the stated product specifications from several notable suppliers. Researchers are strongly encouraged to request lot-specific data before purchase.
| Supplier | Product Number | Stated Purity (by HPLC) | Sequence | Molecular Formula | Form |
| Anaspec | AS-61118 | ≥95%[1] | H-Ala-Ser-His-Leu-Gly-Leu-Ala-Arg-OH[1] | C₃₅H₆₁N₁₃O₁₀[1] | Lyophilized[1] |
| MedchemExpress | HY-P1478A | Not specified, sold as TFA salt | Not specified | C₃₇H₆₂F₃N₁₃O₁₂ (TFA Salt)[5] | Lyophilized powder |
| GenScript | RP20511 | Not specified | Not specified | Not specified | Lyophilized powder |
| BOC Sciences | BAT-010550 | >97%[] | Not specified | Not specified | Not specified |
| MyBioSource | MBS633855 | 95.34% (example)[7] | Ala-Ser-His-Leu-Gly-Leu-Ala-Arg[7] | Not specified | Lyophilized powder |
Note: TFA (Trifluoroacetic acid) is often present as a counterion from the HPLC purification process and should be considered in experimental design, as it can affect cell viability in some assays.
Experimental Protocols for Peptide Validation
Independent verification of peptide quality is crucial. Below are detailed protocols for key experiments that researchers should perform to validate the purity, identity, and functional activity of C3a (70-77).
Purity and Identity Verification by LC-MS
This protocol confirms the purity of the peptide via High-Performance Liquid Chromatography (HPLC) and verifies its identity through Mass Spectrometry (MS).
Objective: To separate the desired peptide from any impurities and confirm its molecular weight.
Materials:
-
C3a (70-77) peptide, lyophilized powder
-
Milli-Q or HPLC-grade water
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
HPLC system with a UV detector
-
Mass spectrometer (e.g., ESI-Q-TOF)
-
C18 reverse-phase HPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Methodology:
-
Sample Preparation: Reconstitute the lyophilized peptide in an appropriate solvent (e.g., water or a small amount of DMSO followed by water) to a stock concentration of 1 mg/mL.
-
Chromatographic Separation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 50°C
-
Gradient: A typical gradient would be a linear increase from 2% to 37% Mobile Phase B over 10-15 minutes.[8]
-
Detection: Monitor absorbance at 214 nm and 280 nm.
-
-
Data Analysis (Purity): Integrate the area of all peaks in the chromatogram. Peptide purity is calculated as the area of the main peptide peak divided by the total area of all peaks, expressed as a percentage.[9]
-
Mass Spectrometry Analysis (Identity):
-
Divert the flow from the HPLC into the mass spectrometer.
-
Acquire mass spectra in positive ion mode.
-
The expected monoisotopic mass for C₃₅H₆₁N₁₃O₁₀ is approximately 823.48 Da. Observe the major ion peaks, which will likely correspond to different charge states (e.g., [M+H]⁺, [M+2H]²⁺).
-
Compare the observed mass to the theoretical mass to confirm the peptide's identity.[10][11]
-
Functional Activity: Intracellular Calcium Mobilization Assay
This cell-based assay measures the ability of C3a (70-77) to activate its receptor, C3aR, which leads to a measurable increase in intracellular calcium ([Ca²⁺]i).
Objective: To determine the functional potency (e.g., EC₅₀) of the C3a (70-77) peptide.
Materials:
-
C3a (70-77) peptide
-
Cell line expressing C3aR (e.g., RAW264.7 macrophages)[12]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Pluronic F-127
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Seeding: Seed RAW264.7 cells into the 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and a small percentage of Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells, wash once with HBSS, and add the dye loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing: After incubation, gently wash the cells two or three times with HBSS to remove excess dye. Leave a final volume of HBSS in each well.
-
Peptide Preparation: Prepare a series of dilutions of the C3a (70-77) peptide in HBSS.
-
Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Measure the baseline fluorescence for a short period (e.g., 20 seconds).
-
Use the injector to add the C3a (70-77) dilutions to the wells and immediately begin recording the fluorescence intensity over time (e.g., every 0.5 seconds for 60 seconds).[13]
-
-
Data Analysis:
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Calculate the peak fluorescence response for each peptide concentration.
-
Plot the response against the peptide concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
-
Mandatory Visualizations
Signaling Pathway of the C3a Receptor (C3aR)
The C3a receptor is a G protein-coupled receptor (GPCR). Its activation by C3a or C3a (70-77) initiates multiple downstream signaling cascades that regulate cellular responses like inflammation, chemotaxis, and proliferation.[14][15][16]
Caption: C3aR signaling cascade upon ligand binding.
Experimental Workflow for Peptide Validation
A systematic workflow ensures that the purchased peptide meets the necessary quality standards before being used in critical experiments.
Caption: Workflow for quality control of synthetic peptides.
References
- 1. C3a (70-77) - 1 mg [anaspec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genscript.com [genscript.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. C3a (70-77) TFA (63555-63-5 free base) - Immunomart [immunomart.com]
- 7. mybiosource.com [mybiosource.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Molecular epitope identification by limited proteolysis of an immobilized antigen-antibody complex and mass spectrometric peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. frontiersin.org [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Complex Role of the Complement C3a Receptor (C3aR) in Cerebral Injury and Recovery Following Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to C3a (70-77) Induced Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling pathways induced by the C-terminal octapeptide of C3a, C3a (70-77), and the full-length C3a anaphylatoxin. The information presented is supported by experimental data to aid in the validation and understanding of these critical inflammatory mediators.
At a Glance: C3a vs. C3a (70-77)
The complement component C3a is a potent inflammatory mediator that exerts its effects through the C3a receptor (C3aR), a G protein-coupled receptor (GPCR). C3a (70-77) is a synthetic octapeptide corresponding to the C-terminus of C3a. While both molecules can activate C3aR, they exhibit significant differences in potency and, consequently, in their biological impact. C3a (70-77) is reported to possess approximately 1-2% of the biological activity of the full-length C3a protein.[1] This guide delves into the signaling cascades initiated by both ligands, presenting quantitative comparisons and detailed experimental methodologies for their validation.
Comparative Analysis of Biological Activity
The following table summarizes the quantitative comparison of C3a and C-terminal analogues in inducing key cellular responses. It is important to note that direct EC50 values for C3a (70-77) are not always available in the literature, hence data from longer C-terminal fragments are included to provide a comparative context.
| Biological Activity | Ligand | Cell Type | Potency (EC50) | Source |
| Histamine (B1213489) Release | C3a | Rat Peritoneal Mast Cells | 3.3 µM | [2] |
| 21-residue C-terminal analogue | Rat Peritoneal Mast Cells | 10.9 µM | [2] | |
| Leukocyte Inhibitory Factor (LIF) Generation | C3a | Human Mononuclear Leukocytes | 10⁻⁸ M (50% inhibition) | [1] |
| C3a (70-77) | Human Mononuclear Leukocytes | >10⁻⁷ M (50% inhibition) | [1] |
Signaling Pathways: A Visual Comparison
Activation of the C3a receptor by both C3a and C3a (70-77) triggers a cascade of intracellular events. The primary signaling pathways involve the activation of heterotrimeric G proteins, specifically Gαi and Gα12/13.[3][4] This leads to the modulation of downstream effectors, resulting in cellular responses such as calcium mobilization and ERK1/2 phosphorylation.
C3aR Signaling Cascade
The binding of an agonist to the C3a receptor initiates the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer. Both components then activate downstream signaling molecules.
Caption: Generalized G protein activation cycle upon C3aR stimulation.
Downstream Effector Pathways
The activated Gα and Gβγ subunits modulate various effector enzymes and second messengers. Gαi inhibits adenylyl cyclase, reducing cAMP levels, while Gα12/13 can activate RhoGEFs. A key pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), which in turn can lead to the phosphorylation of ERK1/2.[3][4][5]
Caption: Major downstream signaling pathways activated by C3aR.
Role of β-Arrestin
β-arrestins play a crucial role in the regulation of C3aR signaling.[3] Upon agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This leads to receptor desensitization, by uncoupling it from G proteins, and promotes receptor internalization.[6][7][8]
Caption: β-arrestin-mediated regulation of C3aR signaling.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Workflow:
Caption: Experimental workflow for a calcium mobilization assay.
Methodology:
-
Cell Culture: Plate cells endogenously expressing or transfected with C3aR in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of C3a and C3a (70-77).
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then inject the compounds and immediately begin kinetic reading of fluorescence intensity for 1-3 minutes.
-
Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2, a key downstream kinase in the C3aR signaling pathway.
Workflow:
Caption: Experimental workflow for an ERK1/2 phosphorylation assay.
Methodology:
-
Cell Culture and Starvation: Culture cells expressing C3aR to near confluence and then serum-starve for 4-24 hours to reduce basal ERK phosphorylation.
-
Stimulation: Treat the cells with various concentrations of C3a or C3a (70-77) for a short period (typically 5-15 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Detection:
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2. Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and visualize the bands.
-
ELISA: Use a sandwich ELISA kit with wells coated with a capture antibody for total ERK1/2. Add cell lysates, followed by a detection antibody for p-ERK1/2. A substrate is then added to generate a colorimetric or fluorescent signal.
-
-
Data Analysis: For Western blots, quantify the band intensity and normalize the p-ERK signal to the total ERK signal. For ELISA, the signal intensity is proportional to the amount of p-ERK. Plot the normalized signal against the agonist concentration.
Histamine Release Assay
This assay measures the amount of histamine released from mast cells or basophils upon stimulation.
Workflow:
Caption: Experimental workflow for a histamine release assay.
Methodology:
-
Cell Isolation: Isolate primary mast cells (e.g., from rat peritoneum) or basophils from whole blood.
-
Stimulation: Incubate the cells with various concentrations of C3a or C3a (70-77) in a suitable buffer for a defined period (e.g., 30 minutes) at 37°C. Include a positive control (e.g., a calcium ionophore) and a negative control (buffer alone).
-
Reaction Termination: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant containing the released histamine.
-
Histamine Quantification: Measure the histamine concentration in the supernatant using a competitive ELISA kit.
-
Data Analysis: Calculate the percentage of total histamine released for each condition relative to the total histamine content of the cells (determined by lysing an aliquot of cells). Plot the percentage of histamine release against the agonist concentration to determine the EC50.
Conclusion
The C-terminal octapeptide C3a (70-77) serves as a valuable tool for studying the C3a receptor. However, it is crucial for researchers and drug development professionals to recognize its significantly lower potency compared to the full-length C3a protein. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the validation and comparative analysis of these important inflammatory mediators. A thorough understanding of their differential signaling properties is essential for the accurate interpretation of experimental results and the development of targeted therapeutics.
References
- 1. Modulation of human lymphocyte function by C3a and C3a(70-77) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mechanism of action for anaphylatoxin C3a stimulation of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Distinct and Shared Roles of β-Arrestin-1 and β-Arrestin-2 on the Regulation of C3a Receptor Signaling in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Distinct and Shared Roles of β-Arrestin-1 and β-Arrestin-2 on the Regulation of C3a Receptor Signaling in Human Mast Cells | Semantic Scholar [semanticscholar.org]
- 8. Phosphorylation of C3a receptor at multiple sites mediates desensitization, β-arrestin-2 recruitment and inhibition of NF-κB activity in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to C3a Receptor Desensitization: The Role of C3a (70-77)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the C-terminal octapeptide C3a (70-77) and other ligands in modulating the desensitization of the C3a receptor (C3aR). Understanding the mechanisms of C3aR desensitization is critical for developing targeted therapeutics for inflammatory diseases, allergies, and neurodegenerative conditions where this receptor plays a pivotal role.
Introduction to C3a Receptor Signaling and Desensitization
The C3a receptor (C3aR) is a G protein-coupled receptor (GPCR) that is central to the inflammatory response.[1] Its endogenous ligand, the anaphylatoxin C3a, is a 77-amino acid peptide generated during complement system activation.[2] The binding of C3a to C3aR initiates a cascade of intracellular signaling events, including the activation of Gαi and Gα12/13 proteins, leading to increased intracellular calcium (Ca²⁺), and the activation of downstream pathways like ERK1/2 and PI3K/AKT.[3][4]
To prevent overstimulation, C3aR signaling is tightly regulated through a process called homologous desensitization. Following agonist binding, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), primarily GRK2 and GRK3.[5][6] This phosphorylation event facilitates the recruitment of β-arrestin-2, which sterically hinders further G protein coupling, effectively terminating the signal.[3][5][7] β-arrestin-2 also promotes the internalization of the receptor, removing it from the cell surface. A failure in this desensitization process can lead to prolonged and potentially pathological inflammatory signaling.[3]
C3a (70-77): A Non-Desensitizing Agonist
C3a (70-77) is a synthetic octapeptide corresponding to the C-terminal sequence of the full-length C3a ligand. While it acts as an agonist and can trigger C3aR-mediated responses such as intracellular calcium mobilization, its potency is significantly lower than that of native C3a.[8][9][10][11]
A critical distinction has been observed in its ability to induce receptor desensitization. Studies using RAW264.7 macrophage cells have shown that repeated stimulation with C3a (70-77) does not lead to a diminished calcium response, indicating a failure to induce desensitization of the C3aR.[8][11] This contrasts sharply with full-length C3a, which induces robust desensitization. This unique characteristic suggests that the structural elements required for full agonistic potency and subsequent GRK-mediated phosphorylation may reside outside the C-terminal 70-77 region of the C3a molecule.
Comparison of C3aR Ligands
The following table summarizes the activity of C3a (70-77) in comparison to the native ligand C3a and other synthetic modulators.
| Ligand | Type | Potency (EC₅₀/IC₅₀) | Key Desensitization Characteristics | Cell System |
| C3a (endogenous) | Full Agonist | ~3 nM (Ca²⁺ Mobilization)[12] | Induces robust phosphorylation, β-arrestin-2 recruitment, and receptor internalization.[5][6][7] | Human Mast Cells, RBL-2H3, HMDM |
| C3a (70-77) | Partial/Weak Agonist | >10-fold less potent than C3a.[10] | Does not induce desensitization upon repeated stimulation.[8][11] | RAW264.7 Macrophages |
| WWGKKYRASKLGL ("Super Agonist") | Full Agonist | ~15-fold more potent than C3a.[3] | Presumed to cause rapid and strong desensitization due to high potency. | Not specified |
| JR14a | Small Molecule Agonist | Comparable to decapeptide agonist EP54.[13] | Desensitization profile not fully detailed but expected to induce it as a potent agonist. | HMDM |
| SB290157 | Antagonist/Partial Agonist | 27.7 nM (IC₅₀, human)[3] | Can act as an agonist in cells with high C3aR expression, complicating its use to study desensitization.[3] | RBL-2H3 |
| TLQP-21 | Agonist | Low potency in human cells, higher in murine.[14] | A derivative (JMV5656) was shown to induce desensitization.[8][11] | Macrophages, Ovary Cells |
Visualizing C3aR Signaling and Desensitization
The following diagrams illustrate the key molecular events in C3aR activation and the experimental workflow used to measure its desensitization.
Caption: C3aR signaling pathway and subsequent desensitization cascade.
Caption: Experimental workflow for a C3aR desensitization assay.
Experimental Protocols
Calcium Mobilization Assay for C3aR Desensitization
This protocol is designed to measure C3aR desensitization by quantifying the cellular calcium response to sequential agonist challenges using a fluorescence-based plate reader (e.g., FLIPR, FlexStation).[15][16]
Materials and Reagents:
-
C3aR-expressing cells (e.g., RBL-2H3, HMC-1, or transfected HEK293 cells)
-
Black, clear-bottom 96-well or 384-well cell culture plates
-
Complete culture medium appropriate for the cell line
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, FLIPR Calcium Assay Kit)[17][18]
-
Probenecid (optional, to prevent dye leakage)
-
Pluronic F-127 (for dye solubilization)
-
C3a, C3a (70-77), and other test ligands, prepared in Assay Buffer at 2x or 5x final concentration.
Procedure:
-
Cell Plating:
-
Seed the C3aR-expressing cells into black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well for a 96-well plate).[17]
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. A typical solution consists of Assay Buffer containing 2-4 µM Fluo-4 AM, 2.5 mM probenecid, and 0.02-0.04% Pluronic F-127.[17]
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL (for 96-well plates) of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
-
Cell Washing (if not using a no-wash kit):
-
Gently aspirate the dye loading solution.
-
Wash the cells twice with 100 µL of Assay Buffer. Be careful not to dislodge the cells.
-
After the final wash, add 80-100 µL of Assay Buffer to each well.
-
-
Desensitization Assay Measurement:
-
Place the cell plate and the compound plates into the fluorescence plate reader.
-
Set the instrument to record fluorescence (Excitation: ~488 nm, Emission: ~525 nm) at regular intervals (e.g., every 1-2 seconds).
-
Baseline: Record a stable baseline fluorescence for 10-20 seconds.
-
First Stimulation: The instrument adds the first agonist (e.g., 20 µL of 5x C3a to achieve the EC₈₀ concentration). Continue recording for 60-120 seconds to capture the peak calcium response.
-
Incubation: Pause the reading and incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C to allow for receptor desensitization and recovery.
-
Second Stimulation: Resume reading and add the second agonist stimulus (typically the same ligand at the same concentration). Record for another 60-120 seconds.
-
-
Data Analysis:
-
For each well, determine the baseline fluorescence (F_baseline) and the peak fluorescence after the first (F_peak1) and second (F_peak2) stimulations.
-
Calculate the response magnitude for each stimulation as ΔRFU = F_peak - F_baseline.
-
Calculate the percentage of desensitization as: % Desensitization = [1 - (ΔRFU₂ / ΔRFU₁)] * 100
-
Compare the % desensitization induced by C3a (70-77) versus full-length C3a and other compounds. A value near 0% for C3a (70-77) would confirm its non-desensitizing nature.
-
References
- 1. The Complex Role of the Complement C3a Receptor (C3aR) in Cerebral Injury and Recovery Following Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complement C3aR signaling: Immune and metabolic modulation and its impact on Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphorylation of C3a Receptor at Multiple Sites Mediates Desensitization, β-Arrestin-2 Recruitment and Inhibition of NF-κB Activity in Mast Cells | PLOS One [journals.plos.org]
- 6. Regulation of C3a receptor signaling in human mast cells by G protein coupled receptor kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphorylation of C3a Receptor at Multiple Sites Mediates Desensitization, β-Arrestin-2 Recruitment and Inhibition of NF-κB Activity in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STIM Proteins and Orai Ca2+ Channels Are Involved in the Intracellular Pathways Activated by TLQP-21 in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. Modulation of human lymphocyte function by C3a and C3a(70-77) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | STIM Proteins and Orai Ca2+ Channels Are Involved in the Intracellular Pathways Activated by TLQP-21 in RAW264.7 Macrophages [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]
- 14. researchgate.net [researchgate.net]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. moleculardevices.com [moleculardevices.com]
A Comparative Analysis of the In Vitro and In Vivo Effects of the C3a Fragment (70-77)
For Researchers, Scientists, and Drug Development Professionals
The complement system, a cornerstone of innate immunity, plays a dual role in both host defense and the inflammatory response. C3a, an anaphylatoxin released during complement activation, exerts a wide range of biological effects by binding to its G-protein coupled receptor, C3aR. The C-terminal octapeptide of C3a, fragment (70-77) with the sequence ASHLGLAR, has been identified as the active site responsible for the biological functions of the parent molecule. This guide provides a comprehensive comparison of the in vitro and in vivo effects of C3a (70-77), offering valuable insights for researchers and professionals in drug development.
Quantitative Comparison of Biological Activities
The C3a (70-77) peptide has been shown to exhibit a fraction of the biological activity of the full-length C3a molecule. The following table summarizes the quantitative data from various experimental settings.
| Biological Effect | In Vitro/In Vivo | Model System | C3a (70-77) Activity (% of C3a) | Key Findings |
| Immunomodulation | In Vitro | Human Mononuclear Leukocytes | 1-10% | Inhibition of Leukocyte Inhibitory Factor (LIF) generation stimulated by mitogens (PHA, Con A) and antigens (SK-SD).[1] A 10-fold higher concentration of C3a(70-77) was needed for similar suppression with SK-SD.[1] |
| In Vitro | Human T Lymphocytes | Not specified | Inhibition of T lymphocyte migration.[1] | |
| Inflammatory Response | In Vitro | Rat Mast Cells | 1-2% | Induction of histamine (B1213489) release and degranulation.[2] |
| In Vivo | Guinea Pig & Human Skin | 1-2% | Increased vascular permeability.[2] | |
| Smooth Muscle Contraction | In Vitro | Guinea Pig Ileum and Uterus | 1-2% | Contraction of smooth muscle tissue.[2] |
| Intracellular Signaling | In Vitro | RAW264.7 Macrophages | Not directly compared | Both C3a and C3a(70-77) at 1 µM induced an increase in intracellular Ca²⁺ levels.[3][4] |
| Cardiovascular Effects | In Vivo | Anesthetized Mice | Not directly compared | Intravenous administration of a related C3a peptide (63-77) caused a transient increase in mean arterial blood pressure and heart rate.[5] |
| In Vivo | Pregnant Hypertensive Rats | Not directly compared | A C3a receptor antagonist (C3aRA) abrogated the acute pressor response to C3a peptide injection.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the effects of C3a (70-77).
In Vitro Assays
1. Leukocyte Inhibitory Factor (LIF) Generation Assay [1]
-
Cell Culture: Human mononuclear leukocytes are isolated and cultured in the presence of mitogens (Phytohemagglutinin (PHA) or Concanavalin A (Con A)) or an antigen (streptokinase-streptodornase (SK-SD)) to stimulate LIF production.
-
Treatment: C3a or C3a (70-77) is added to the cell cultures at varying concentrations.
-
LIF Activity Measurement: The supernatant from the cultures is collected and assayed for LIF activity, typically by measuring the inhibition of polymorphonuclear leukocyte migration.
-
Data Analysis: The concentration of C3a or C3a (70-77) required to achieve 50% inhibition of LIF generation (IC50) is determined.
2. T Lymphocyte Migration Assay [1]
-
Cell Preparation: Human T lymphocytes are purified from peripheral blood.
-
Migration Chamber: A Boyden chamber or a similar migration assay system is used. The lower chamber contains a chemoattractant (e.g., α-thioglycerol or Con A), and the upper chamber contains the T lymphocytes.
-
Treatment: C3a (70-77) is added to the upper chamber with the cells.
-
Quantification: After an incubation period, the number of cells that have migrated through the porous membrane to the lower chamber is quantified.
-
Data Analysis: The inhibition of migration by C3a (70-77) is expressed as a percentage of the control migration.
3. Intracellular Calcium Mobilization Assay [3][4]
-
Cell Loading: Adherent cells (e.g., RAW264.7 macrophages) are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 NW.
-
Stimulation: The baseline fluorescence is measured before the addition of C3a or C3a (70-77) at a specific concentration (e.g., 1 µM).
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence intensity after stimulation is compared to the baseline to determine the extent of calcium mobilization.
In Vivo Assays
1. Cardiovascular Effects in Anesthetized Animals [5][6]
-
Animal Model: Anesthetized mice or rats are used.
-
Instrumentation: Catheters are inserted into an artery (e.g., carotid artery) to monitor blood pressure and into a vein (e.g., jugular vein) for intravenous administration of substances. Heart rate is also monitored.
-
Administration: A bolus intravenous injection of C3a (70-77) or a related peptide is administered.
-
Data Acquisition: Continuous recordings of blood pressure and heart rate are taken before, during, and after the injection.
-
Data Analysis: The changes in mean arterial blood pressure (MABP) and heart rate from baseline are calculated.
Signaling Pathways and Experimental Workflows
The biological effects of C3a (70-77) are initiated by its binding to the C3a receptor (C3aR), a G-protein coupled receptor. This interaction triggers a cascade of intracellular signaling events.
Caption: Signaling pathway of C3a (70-77) via the C3a receptor.
The following diagram illustrates a typical experimental workflow for assessing the in vitro effects of C3a (70-77) on cell function.
Caption: General workflow for in vitro experiments with C3a (70-77).
Conclusion
The C3a (70-77) octapeptide represents the biologically active C-terminus of the C3a anaphylatoxin. While it generally exhibits a lower potency compared to the full-length C3a molecule, it effectively mimics its diverse biological functions in vitro and in vivo. These effects, including immunomodulation, pro-inflammatory responses, smooth muscle contraction, and intracellular signaling, are all mediated through the C3a receptor. For researchers and drug development professionals, C3a (70-77) serves as a valuable tool to probe the physiological and pathological roles of C3aR activation. Its smaller size and synthetic accessibility make it an attractive lead compound for the development of novel therapeutics targeting the complement system and its associated inflammatory and immune responses. Further investigation into the specific signaling cascades and the development of more potent and selective analogs of C3a (70-77) hold significant promise for future therapeutic interventions.
References
- 1. Modulation of human lymphocyte function by C3a and C3a(70-77) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. STIM Proteins and Orai Ca2+ Channels Are Involved in the Intracellular Pathways Activated by TLQP-21 in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Differential Effects of Complement Activation Products C3a and C5a on Cardiovascular Function in Hypertensive Pregnant Rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of C3a (70-77)
For researchers, scientists, and drug development professionals, the proper disposal of synthetic peptides such as C3a (70-77) is a critical component of laboratory safety and environmental responsibility. Given that the full toxicological properties of many synthetic peptides are not extensively documented, a cautious approach, treating them as potentially hazardous materials, is essential.[1][2][3] This guide provides a procedural, step-by-step approach to the safe handling and disposal of C3a (70-77) and associated waste, ensuring a compliant and safe laboratory environment.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, a thorough hazard assessment is crucial. All handling of C3a (70-77), particularly in its lyophilized powder form which can be easily aerosolized, should be conducted in a designated area, such as a fume hood or biosafety cabinet, to minimize inhalation risk.[1]
Personal Protective Equipment (PPE) is mandatory and should include:
-
Gloves: Chemical-resistant gloves, such as nitrile, should be worn.[4]
-
Eye Protection: Safety goggles or a face shield are necessary to protect against splashes.[4]
-
Lab Coat: A buttoned lab coat is essential to prevent skin contact.[4]
In the event of accidental exposure, follow these first aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes and seek medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting and seek immediate medical attention.[5]
Step-by-Step Disposal Procedures
The proper disposal of C3a (70-77) waste depends on its form (solid or liquid) and must adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations.[1] Never dispose of peptides directly down the drain or in regular trash.[4]
Waste Segregation: Proper segregation of waste at the point of generation is critical.[2] Establish two primary waste streams for C3a (70-77) disposal:
-
Solid Waste: This includes contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.[2]
-
Liquid Waste: This includes unused or expired C3a (70-77) solutions and contaminated buffers.[2]
Disposal of Solid Waste:
-
Collection: Place all solid waste contaminated with C3a (70-77) into a dedicated, clearly labeled, leak-proof hazardous waste container.[2][4] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[2]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the name of the peptide, "C3a (70-77)".[4]
-
Storage: Keep the container sealed when not in use and store it in a designated hazardous waste accumulation area.[4]
-
Disposal: Contact your institution's EHS department to arrange for pickup and disposal through a licensed hazardous waste contractor.[1]
Disposal of Liquid Waste:
-
Inactivation (Optional but Recommended): To ensure the complete degradation of the peptide, a chemical inactivation step can be performed. This typically involves hydrolysis of the peptide bonds.
-
Neutralization: After inactivation, the solution must be neutralized to a pH between 6.0 and 8.0.[4]
-
For acidic solutions, slowly add a base such as sodium bicarbonate or sodium hydroxide (B78521) while monitoring the pH.
-
For basic solutions, add a weak acid to neutralize.
-
-
Collection: Collect the neutralized waste in a clearly labeled, leak-proof hazardous waste container.[4]
-
Labeling: Label the container as "Hazardous Waste" and list the contents, including the neutralized C3a (70-77) solution.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.[4]
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service.[4]
Data Presentation: General Peptide Waste Handling
| Parameter | Guideline |
| Personal Protective Equipment | Chemical-resistant gloves, safety glasses, lab coat.[1][4] |
| Handling Area | Well-ventilated area or fume hood.[1] |
| Solid Waste Storage | Labeled, sealed, leak-proof hazardous waste container.[2][4] |
| Liquid Waste Storage | Labeled, sealed, leak-proof hazardous waste container.[2][4] |
| Inactivation Reagent | 1 M HCl or 1 M NaOH (sufficient to hydrolyze the peptide).[4] |
| Inactivation Time | Minimum 24 hours.[4] |
| Final pH for Aqueous Waste | 6.0 - 8.0.[4] |
| Final Disposal | Through institutional EHS or a licensed contractor.[1][4] |
Experimental Protocols: Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Don PPE: Before cleaning, ensure you are wearing the appropriate PPE.[1]
-
Containment:
-
For liquid spills: Absorb the spill with an inert material such as vermiculite (B1170534) or sand.[6]
-
For solid spills: Carefully sweep or scoop the material to avoid creating dust.
-
-
Cleanup: Place all cleanup materials into a designated hazardous waste container.[7]
-
Decontamination: Ventilate and wash the spill area thoroughly after the cleanup is complete.[7]
-
Disposal: Dispose of all cleanup materials as hazardous waste.[8]
Mandatory Visualization: Disposal Workflow
Caption: Logical workflow for the proper disposal of C3a (70-77) waste.
References
Essential Safety and Logistical Information for Handling C3a (70-77)
For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides like C3a (70-77) is paramount to ensure both personal safety and research integrity. This guide provides immediate safety protocols, operational plans for handling, and disposal procedures. While specific toxicological properties of C3a (70-77) have not been thoroughly investigated, it is recommended to handle it with due care as a potentially hazardous substance.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling C3a (70-77). The required PPE varies depending on the physical form of the peptide (lyophilized powder or solution) and the scale of the operation.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors.[2] |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[3] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used.[3] For handling concentrated solutions, consider double-gloving or using more robust gloves.[2] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2][4] A fire-resistant coat is advised when working with flammable solvents.[3] |
| Respiratory Protection | Respirator | Necessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in a poorly ventilated area.[1][2] A government-approved respirator is recommended.[5] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of C3a (70-77) and ensure the safety of laboratory personnel.
Handling Lyophilized Powder:
-
Ventilation: Always handle the lyophilized powder in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[1][4]
-
Weighing: When weighing the powder, do so in a designated area and take care to avoid creating dust.[1]
-
Personal Protective Equipment: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.[1] A respirator is highly recommended to prevent inhalation of fine particles.[1][2]
Reconstituting and Handling Solutions:
-
Solvent Addition: When preparing a solution, add the solvent slowly to the lyophilized peptide to avoid splashing.[1]
-
Mixing: Cap the container securely before mixing. Sonication may be used to aid dissolution, but avoid excessive heating.[6]
-
Storage of Solutions: For short-term storage, keep solutions at 4°C. For long-term storage, it is best to aliquot the peptide solution to avoid repeated freeze-thaw cycles and store at -20°C or colder.[7] Peptides containing certain amino acids like Cys, Met, Trp, Asn, and Gln have limited shelf lives and require special care to avoid oxidation.[6][7]
Disposal Plan
Proper disposal of C3a (70-77) and contaminated materials is essential to prevent environmental contamination and adhere to regulations.
Step-by-Step Disposal Procedure:
-
Waste Collection: Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[1]
-
Container Sealing: Securely seal the waste container to prevent any leakage.[1]
-
Contaminated Materials: Dispose of all contaminated materials, such as pipette tips, tubes, and gloves, in the designated chemical waste container.
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for chemical waste disposal.[8] Do not let the chemical enter drains.[4]
Experimental Workflow for Safe Handling
The following diagram outlines the key steps and decision points for the safe handling of C3a (70-77) from receipt to disposal.
Caption: Workflow for the safe handling and disposal of C3a (70-77).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
